molecular formula C13H14N2O3 B554828 Ac-DL-Trp-OH CAS No. 87-32-1

Ac-DL-Trp-OH

Cat. No.: B554828
CAS No.: 87-32-1
M. Wt: 246.26 g/mol
InChI Key: DZTHIGRZJZPRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-acetyltryptophan is an N-acetylamino acid that is the N-acetyl derivative of tryptophan. It has a role as a metabolite. It is a N-acetyl-amino acid and a tryptophan derivative. It is a conjugate acid of a N-acetyltryptophanate.
N-Acetyl-DL-tryptophan has been reported in Penicillium commune, Glycine max, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetamido-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTHIGRZJZPRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861672
Record name Acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name N-Acetyl-DL-tryptophan
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/15808
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

87-32-1, 1218-34-4
Record name N-Acetyl-DL-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyltryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90726
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-DL-tryptophan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49124
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tryptophan, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nα-acetyl-DL-tryptophan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYL-DL-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4460NBV53F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-DL-tryptophan (NAT) is a synthetically modified amino acid that has garnered significant interest for its therapeutic potential, particularly in the context of neurodegenerative diseases and as a stabilizing excipient in biopharmaceutical formulations. Its mechanism of action is multifaceted, involving the modulation of apoptosis, reduction of oxidative stress, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the core mechanisms of action of N-Acetyl-DL-tryptophan, with a focus on its biochemical interactions, relevant signaling pathways, and the experimental methodologies used to elucidate these functions. Notably, this guide also addresses the evolving understanding of its interaction with the neurokinin-1 receptor (NK-1R), presenting the initial hypothesis and subsequent conflicting findings.

Core Mechanisms of Action

The therapeutic and protective effects of N-Acetyl-DL-tryptophan are attributed to several key mechanisms:

  • Inhibition of the Mitochondrial Apoptotic Pathway: A primary mechanism of NAT's protective action is its ability to interfere with the intrinsic pathway of apoptosis. This is achieved by inhibiting the release of cytochrome c from the mitochondria, a critical event that initiates the caspase cascade and subsequent programmed cell death. By preventing cytochrome c release, NAT effectively halts the downstream activation of caspase-9 and caspase-3, key executioner enzymes in apoptosis.[1][2]

  • Antioxidant Activity: N-Acetyl-DL-tryptophan functions as a potent antioxidant. It is used as a stabilizer in therapeutic protein formulations, such as human serum albumin and monoclonal antibodies, to protect them from oxidative degradation.[3][4] This antioxidant capacity is attributed to its ability to scavenge free radicals, thereby mitigating oxidative stress-induced cellular damage.

  • Anti-inflammatory Effects: NAT has demonstrated significant anti-inflammatory properties. It can suppress the expression of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), and inhibit the activation of caspase-1, a key enzyme in the inflammasome pathway that processes pro-IL-1β into its active form.[1]

  • Modulation of Neurotransmitter Pathways (Hypothesized): While the direct conversion is not extensively documented in the primary literature, as a derivative of tryptophan, it is hypothesized that N-Acetyl-DL-tryptophan may serve as a precursor to the neurotransmitters serotonin (B10506) and melatonin.

The Neurokinin-1 Receptor Interaction: An Evolving Perspective

For many years, the neuroprotective effects of the L-isomer, N-Acetyl-L-tryptophan (L-NAT), were attributed to its role as an antagonist of the neurokinin-1 receptor (NK-1R), which would block the pro-inflammatory actions of its ligand, Substance P. However, a 2022 study challenged this long-held belief, presenting evidence that L-NAT does not significantly bind to either human or rat NK-1R at physiological concentrations. This has led to a re-evaluation of the role of NK-1R in the mechanism of action of L-NAT. It is now suggested that the neuroprotective effects are likely independent of NK-1R antagonism.

More recently, a 2024 study has proposed a novel mechanism involving the Transient Receptor Potential Vanilloid-1 (TRPV1) receptor. This research suggests that L-NAT may exert its effects by antagonizing the TRPV1 receptor, which in turn inhibits the expression of Substance P.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by N-Acetyl-DL-tryptophan.

G Inhibition of Mitochondrial Apoptosis by N-Acetyl-DL-tryptophan cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Apoptotic Stimuli Apoptotic Stimuli Cytochrome c Cytochrome c Apoptotic Stimuli->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis NAT N-Acetyl-DL-tryptophan NAT->Cytochrome c inhibits release G Anti-inflammatory Action of N-Acetyl-DL-tryptophan cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage/Microglia LPS/ATP LPS/ATP NLRP3 Inflammasome NLRP3 Inflammasome LPS/ATP->NLRP3 Inflammasome activates Caspase-1 Caspase-1 NLRP3 Inflammasome->Caspase-1 activates Pro-caspase-1 Pro-caspase-1 Pro-caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β cleaves Pro-IL-1β Pro-IL-1β Pro-IL-1β->IL-1β Inflammation Inflammation IL-1β->Inflammation NAT N-Acetyl-DL-tryptophan NAT->Caspase-1 inhibits activation NAT->Pro-IL-1β inhibits expression G Hypothesized and Contested NK-1R Antagonism cluster_pathway Neuroinflammation Pathway Substance P Substance P NK-1R Neurokinin-1 Receptor Substance P->NK-1R binds & activates Downstream Signaling Downstream Signaling NK-1R->Downstream Signaling Neuroinflammation Neuroinflammation Downstream Signaling->Neuroinflammation NAT N-Acetyl-L-tryptophan (L-NAT) NAT->NK-1R Initial Hypothesis: Antagonizes/Blocks Contradiction Recent studies show no significant binding of L-NAT to NK-1R. G Proposed TRPV1 Receptor Antagonism by L-NAT cluster_pathway Pain and Inflammation Pathway Capsaicin / Radiation Capsaicin / Radiation TRPV1 Receptor TRPV1 Receptor Capsaicin / Radiation->TRPV1 Receptor activates Substance P Expression Substance P Expression TRPV1 Receptor->Substance P Expression induces Neuroinflammation Neuroinflammation Substance P Expression->Neuroinflammation LNAT N-Acetyl-L-tryptophan (L-NAT) LNAT->TRPV1 Receptor Antagonizes G Workflow for Neuroprotection Assay Start Start Seed Neuronal Cells Seed Neuronal Cells Start->Seed Neuronal Cells Pre-treat with NAT Pre-treat with various concentrations of NAT Seed Neuronal Cells->Pre-treat with NAT Induce Toxicity Induce toxicity with H2O2, Glutamate, etc. Pre-treat with NAT->Induce Toxicity Incubate Incubate Induce Toxicity->Incubate Assess Cell Viability Assess cell viability using MTT, LDH, or other assays Incubate->Assess Cell Viability Analyze Data Analyze data and calculate IC50 Assess Cell Viability->Analyze Data End End Analyze Data->End

References

Ac-DL-Trp-OH: An Endogenous Human Metabolite with Neuroprotective Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is an endogenous metabolite found in humans, derived from the essential amino acid L-tryptophan. While its physiological role is an active area of investigation, the L-enantiomer, N-acetyl-L-tryptophan, has garnered significant attention for its neuroprotective properties. This technical guide provides a comprehensive overview of this compound as a human metabolite, detailing its biochemical origins, known physiological functions, quantitative data, and the methodologies used for its study. The information presented herein is intended to serve as a valuable resource for researchers in neuroscience, metabolic studies, and drug development.

Introduction

N-acetyl-DL-tryptophan (this compound) is the N-acetylated derivative of the amino acid tryptophan. As an endogenous metabolite, it is part of the complex network of tryptophan metabolism. The presence of this compound in human biological fluids suggests its involvement in normal physiological processes. The L-isomer, in particular, has been identified as a molecule with potential therapeutic applications due to its observed neuroprotective effects in various experimental models. This guide will explore the current understanding of this compound, focusing on its biochemistry, physiological relevance, and analytical determination.

Biosynthesis and Metabolism

The precise and complete metabolic pathway of endogenous this compound in humans is still under investigation. However, current evidence points to a two-step process involving acetylation of tryptophan and subsequent deacetylation.

Biosynthesis: The formation of N-acetylated amino acids can occur through two primary mechanisms: the direct N-acetylation of the free amino acid or the breakdown of N-terminally acetylated proteins[1]. In the case of this compound, the direct acetylation of L-tryptophan is likely catalyzed by an N-acetyltransferase (NAT)[2]. The enzyme arylalkylamine N-acetyltransferase (AANAT), known for its role in melatonin (B1676174) synthesis from serotonin, is a strong candidate for this reaction due to its specificity for aromatic amines[3]. Additionally, gut microbiota have been identified as a source of N-acetyltryptophan[4].

Metabolism: The degradation of N-acetylated amino acids is generally carried out by aminoacylases[2]. These enzymes hydrolyze the N-acetyl group, releasing the free amino acid and acetate. This deacetylation step would regenerate L-tryptophan from N-acetyl-L-tryptophan, allowing it to re-enter the various tryptophan metabolic pathways.

cluster_biosynthesis Biosynthesis cluster_metabolism Metabolism Tryptophan L-Tryptophan AANAT Arylalkylamine N-acetyltransferase (AANAT) (Proposed) Tryptophan->AANAT AcetylCoA Acetyl-CoA AcetylCoA->AANAT AcTrp N-Acetyl-L-Tryptophan AANAT->AcTrp CoA CoA AANAT->CoA AcTrp_deg N-Acetyl-L-Tryptophan Aminoacylase Aminoacylase (Proposed) AcTrp_deg->Aminoacylase Tryptophan_deg L-Tryptophan Aminoacylase->Tryptophan_deg Acetate Acetate Aminoacylase->Acetate

Proposed metabolic pathway of N-Acetyl-L-Tryptophan.

Physiological Role and Signaling Pathways

The primary physiological role attributed to N-acetyl-L-tryptophan is neuroprotection. This is believed to be mediated through its interaction with the mitochondrial apoptotic pathway.

Inhibition of the Mitochondrial Apoptotic Pathway

N-acetyl-L-tryptophan has been identified as an inhibitor of cytochrome c release from the mitochondria. The release of cytochrome c into the cytosol is a critical step in the intrinsic pathway of apoptosis. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death. By preventing the release of cytochrome c, N-acetyl-L-tryptophan effectively halts this cascade, thereby exerting its anti-apoptotic and neuroprotective effects.

ApoptoticStimuli Apoptotic Stimuli Mitochondrion Mitochondrion ApoptoticStimuli->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 AcLTrp N-Acetyl-L-Tryptophan AcLTrp->CytochromeC Inhibits Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Plasma Human Plasma Sample IS Add Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile + Formic Acid) IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

References

An In-depth Technical Guide to the Biochemical Properties of N-Acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It exists as a racemic mixture of N-Acetyl-L-tryptophan and N-Acetyl-D-tryptophan. This compound has garnered significant interest in the pharmaceutical and biotechnology industries due to its multifaceted biochemical properties. It is widely utilized as a stabilizer for therapeutic proteins, particularly human serum albumin, and has demonstrated potential as a neuroprotective and antioxidant agent. This technical guide provides a comprehensive overview of the core biochemical properties of N-Acetyl-DL-tryptophan, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Physicochemical Properties

N-Acetyl-DL-tryptophan is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₃H₁₄N₂O₃[1][2][3]
Molecular Weight 246.26 g/mol [1][4]
Melting Point 204-206 °C (with decomposition)
Solubility - Slightly soluble in water (0.51 g/L at 20°C) - Very soluble in ethanol (B145695) (96%) - Soluble in dilute solutions of alkali hydroxides - Soluble in DMF (20 mg/ml) and DMSO (15 mg/ml)
pKa Not definitively reported in the provided results.
Appearance White to light yellow powder/crystals
UV Absorption Maxima (λmax) 222, 282, 291 nm
CAS Number 87-32-1

Biological Activities and Mechanisms of Action

N-Acetyl-DL-tryptophan exhibits several biological activities that are of significant interest in drug development and formulation.

Protein Stabilization

N-Acetyl-DL-tryptophan is extensively used as a stabilizer for therapeutic proteins, most notably human serum albumin (HSA). It protects proteins from denaturation and aggregation, particularly during heat stress such as pasteurization, and from oxidative damage. The indolyl side chain of the tryptophan moiety is thought to act as a scavenger of reactive oxygen species (ROS), thereby preventing the oxidation of susceptible amino acid residues within the protein structure.

Protein_Stabilization_Workflow cluster_stress Stress Conditions cluster_protein Therapeutic Protein cluster_stabilizer Stabilizer Action Stress Heat, Oxidation (ROS) Protein Native Protein Stress->Protein causes Denatured Denatured/Aggregated Oxidized Protein Protein->Denatured NAT N-Acetyl-DL-tryptophan NAT->Protein protects Scavenging ROS Scavenging NAT->Scavenging acts as Scavenging->Stress neutralizes

Mechanism of protein stabilization by N-Acetyl-DL-tryptophan.
Neuroprotection and Inhibition of Apoptosis

The neuroprotective effects of the L-enantiomer, N-Acetyl-L-tryptophan, have been demonstrated in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A key mechanism underlying this neuroprotection is the inhibition of the intrinsic pathway of apoptosis. N-Acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c from the mitochondria, a critical step in the activation of the apoptotic cascade. This inhibition prevents the formation of the apoptosome and the subsequent activation of caspase-9 and downstream effector caspases like caspase-3, ultimately preventing programmed cell death.

While earlier studies suggested that N-Acetyl-L-tryptophan acts as an antagonist of the neurokinin-1 receptor (NK-1R), more recent evidence indicates that it does not bind to this receptor. Therefore, its neuroprotective effects are likely independent of NK-1R antagonism.

Apoptosis_Inhibition_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_apoptosome Apoptosome Formation cluster_caspase Caspase Cascade Stimulus Oxidative Stress, Neurotoxicity Mito Mitochondrion Stimulus->Mito CytoC_Release Cytochrome c Release Mito->CytoC_Release Apaf1 Apaf-1 CytoC_Release->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp3 Caspase-3 Casp9->Casp3 ProCasp3 Pro-caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NAT N-Acetyl-L-tryptophan NAT->CytoC_Release inhibits

Inhibition of the intrinsic apoptotic pathway by N-Acetyl-L-tryptophan.
Antioxidant Activity

The antioxidant properties of N-Acetyl-DL-tryptophan are attributed to the ability of its indole (B1671886) ring to donate a hydrogen atom, thereby neutralizing free radicals. This radical scavenging activity helps to protect cells and biological molecules from oxidative damage.

Experimental Protocols

This section provides an overview of common experimental protocols involving N-Acetyl-DL-tryptophan.

Synthesis of N-Acetyl-DL-tryptophan

A common method for the synthesis of N-Acetyl-DL-tryptophan involves the acetylation of DL-tryptophan using acetic anhydride (B1165640) in an alkaline aqueous solution.

Materials:

  • DL-Tryptophan

  • Acetic anhydride

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for crystallization (e.g., ethanol)

Procedure:

  • Dissolve DL-tryptophan in an aqueous solution of sodium hydroxide.

  • Slowly add acetic anhydride to the solution while maintaining an alkaline pH (e.g., pH 8-9) with the addition of NaOH solution.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to allow for complete acetylation.

  • After the reaction is complete, acidify the solution with HCl to precipitate the N-Acetyl-DL-tryptophan.

  • Collect the precipitate by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol-water.

Synthesis_Workflow Tryptophan DL-Tryptophan Dissolution Dissolve in NaOH(aq) Tryptophan->Dissolution Acetylation Add Acetic Anhydride (Maintain alkaline pH) Dissolution->Acetylation Precipitation Acidify with HCl Acetylation->Precipitation Filtration Filter Precipitation->Filtration Purification Recrystallize Filtration->Purification Final_Product N-Acetyl-DL-tryptophan Purification->Final_Product

General workflow for the synthesis of N-Acetyl-DL-tryptophan.
Quantification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the quantification of N-Acetyl-DL-tryptophan in various matrices, including pharmaceutical formulations.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.3) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.7 - 1.0 mL/min

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Injection Volume: 10-20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of N-Acetyl-DL-tryptophan of known concentrations in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the sample containing N-Acetyl-DL-tryptophan with the mobile phase to a concentration within the linear range of the assay. If the sample contains proteins, a deproteinization step (e.g., precipitation with perchloric acid or methanol) is necessary.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of N-Acetyl-DL-tryptophan in the samples by interpolating their peak areas on the calibration curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant activity of compounds.

Materials:

  • DPPH solution in methanol (B129727) or ethanol (e.g., 0.1 mM)

  • N-Acetyl-DL-tryptophan solution of various concentrations

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol (as blank)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • In a 96-well plate, add a specific volume of the N-Acetyl-DL-tryptophan solution (and positive control) to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Conclusion

N-Acetyl-DL-tryptophan is a versatile molecule with important applications in the pharmaceutical industry. Its ability to stabilize proteins against thermal and oxidative stress makes it an invaluable excipient in biopharmaceutical formulations. Furthermore, the neuroprotective properties of its L-enantiomer, mediated through the inhibition of the apoptotic pathway, suggest its potential as a therapeutic agent for neurodegenerative diseases. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with this compound. Further research is warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

The Dual Role of Ac-DL-Trp-OH in Metabolic Studies: From Bioactive Modulator to Pharmaceutical Guardian

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) presents a fascinating dichotomy in the realm of metabolic studies. Primarily recognized in the pharmaceutical industry as a crucial stabilizing excipient for therapeutic proteins and human serum albumin, its biological significance is almost exclusively attributed to its L-enantiomer, N-acetyl-L-tryptophan (L-NAT). This guide delves into the current understanding of this compound's role in metabolic pathways, differentiating between the established bioactivity of its L-isomer and the comparatively inert nature of its D-isomer. We will explore its influence on cellular signaling, provide detailed experimental protocols for its analysis, and present quantitative data to support its multifaceted applications.

Introduction: A Molecule of Two Halves

This compound is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. While chemically similar, these two isomers exhibit profoundly different interactions within biological systems. The L-form is an active participant in several metabolic and signaling pathways, demonstrating neuroprotective and anti-inflammatory properties.[1][2] Conversely, the D-form is largely considered metabolically inactive in mammals, a common characteristic for D-amino acid derivatives.[2] This guide will dissect the roles of both components to provide a comprehensive understanding of this compound in a research and drug development context.

The Bioactive Arm: N-acetyl-L-tryptophan (L-NAT) in Metabolic Pathways

The majority of the metabolic and signaling effects of this compound are attributable to the L-isomer. L-NAT has been identified as a modulator of several key cellular processes, primarily in the context of neuroprotection and inflammation.

Neuroprotective Mechanisms

L-NAT has demonstrated significant neuroprotective effects in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[2] Its mechanisms of action are multifaceted and involve the modulation of key signaling pathways.

  • Inhibition of Mitochondrial Apoptotic Pathway: L-NAT has been shown to inhibit the release of cytochrome c and Smac/AIF from the mitochondria, key events in the intrinsic apoptotic pathway.[1] This action helps to prevent programmed cell death in neuronal cells under stress.

  • Antagonism of the Neurokinin-1 Receptor (NK-1R): L-NAT acts as an antagonist of the NK-1R, disrupting the binding of its ligand, Substance P. This interaction is crucial for its neuroprotective effects, as Substance P and NK-1R are implicated in neuroinflammation and neuronal damage.

  • Anti-inflammatory and Antioxidant Effects: L-NAT exerts anti-inflammatory effects by inhibiting the activation of caspase-1 and the expression of the pro-inflammatory cytokine IL-1β. It also possesses antioxidant properties, helping to mitigate oxidative stress, a common factor in neurodegenerative diseases.

Signaling Pathways Modulated by L-NAT

The neuroprotective and anti-inflammatory effects of L-NAT are mediated through its interaction with specific signaling cascades.

L_NAT_Signaling_Pathways L_NAT N-acetyl-L-tryptophan (L-NAT) NK1R Neurokinin-1 Receptor (NK-1R) L_NAT->NK1R Antagonizes Mitochondria Mitochondria L_NAT->Mitochondria Inhibits release of Caspase_Activation Caspase Activation (Caspase-1, -3, -9) L_NAT->Caspase_Activation Inhibits Neuroinflammation Neuroinflammation NK1R->Neuroinflammation Promotes SubstanceP Substance P SubstanceP->NK1R Activates CytochromeC Cytochrome c / Smac / AIF CytochromeC->Caspase_Activation IL1B IL-1β Expression Caspase_Activation->IL1B Promotes Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Neuroinflammation->Apoptosis Neuroprotection Neuroprotection

Figure 1. Signaling pathways modulated by N-acetyl-L-tryptophan (L-NAT).

The Inert Counterpart: N-acetyl-D-tryptophan (D-NAT)

In stark contrast to its L-isomer, N-acetyl-D-tryptophan is generally considered to be biologically inert in mammalian systems. Studies have shown that D-NAT does not exhibit the neuroprotective effects observed with L-NAT and the DL-racemic mixture.

Metabolic Fate of D-NAT

Mammalian enzymes, particularly those involved in amino acid metabolism, are highly stereospecific and primarily act on L-amino acids. Consequently, D-amino acids and their derivatives are often poorly metabolized. While not extensively studied for this compound specifically, early research on acetyl-D-tryptophan suggests it is not metabolized by humans and is likely excreted unchanged.

The primary enzyme responsible for the metabolism of D-amino acids in mammals is D-amino acid oxidase (DAAO). This flavoenzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids. While DAAO has a broad substrate specificity, its activity towards N-acetylated D-amino acids like D-NAT has not been well-characterized. It is plausible that the N-acetylation hinders its recognition and processing by DAAO.

Potential Role of Gut Microbiota

The gut microbiota possesses a diverse array of enzymes and has a significant impact on the metabolism of various compounds, including tryptophan. It is conceivable that gut bacteria could metabolize D-NAT, potentially through deacetylation followed by further degradation of D-tryptophan. However, specific studies on the interaction between this compound and the gut microbiome are currently lacking.

D_NAT_Metabolic_Fate D_NAT N-acetyl-D-tryptophan (D-NAT) Mammalian_Enzymes Mammalian Enzymes (e.g., DAAO) D_NAT->Mammalian_Enzymes Limited Metabolism Gut_Microbiota Gut Microbiota D_NAT->Gut_Microbiota Potential Metabolism Excretion Excretion (Unchanged) D_NAT->Excretion Primary Fate Mammalian_Enzymes->Excretion Likely leads to Potential_Metabolites Potential Metabolites (e.g., D-Tryptophan) Gut_Microbiota->Potential_Metabolites May produce

Figure 2. Hypothesized metabolic fate of N-acetyl-D-tryptophan (D-NAT).

Quantitative Data Summary

The following tables summarize the available quantitative data related to the biological activity and analytical parameters of this compound and its isomers.

Table 1: Biological Activity of N-acetyl-tryptophan Isomers

CompoundBiological EffectModel SystemConcentration/DoseOutcome
N-acetyl-L-tryptophan NeuroprotectionH₂O₂-induced ALS model (NSC-34 motoneurons)0.001–10 nMInhibition of cell death
NeuroprotectionH₂O₂-induced ALS model (primary motor neurons)0.1–300 µMInhibition of cell death
Anti-inflammatoryNSC-34 motoneurons30 µMInhibition of Substance P and IL-1β secretion
Apoptosis InhibitionH₂O₂-induced ALS model10 µMPrevention of cytochrome c, Smac, and AIF release
HepatoprotectionIschemia-reperfusion rat model10 mg/kg (i.p.)Inhibition of excessive mitophagy
Dyskinesia ReductionHemi-parkinsonian rat model0.5 mg/kg (s.c.)Reduced incidence of L-DOPA-induced dyskinesia
N-acetyl-DL-tryptophan NeuroprotectionNSC-34 motoneuron-like cells and primary motor neuronsNot specifiedDemonstrated neuroprotective effect
N-acetyl-D-tryptophan NeuroprotectionNSC-34 motoneuron-like cells and primary motor neuronsNot specifiedNo protective effect observed

Data sourced from MedChemExpress and a study on neuronal cell death in ALS models.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are protocols for its analysis and for assessing its biological activity.

Quantification of this compound in Pharmaceutical Preparations

Objective: To determine the concentration of this compound as a stabilizer in human albumin solutions.

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Deproteinize the albumin solution by adding methanol.

    • Centrifuge to pellet the precipitated protein.

    • Collect the supernatant for analysis.

  • Internal Standard:

    • Use N-formyl-DL-tryptophan as an internal standard.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid).

    • Detection: UV detection at 280 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration in the sample by comparing the peak area ratio of this compound to the internal standard against the standard curve.

HPLC_Workflow Start Start: Albumin Solution with this compound Deproteinization 1. Deproteinization (Methanol) Start->Deproteinization Centrifugation 2. Centrifugation Deproteinization->Centrifugation Supernatant 3. Collect Supernatant Centrifugation->Supernatant HPLC 4. HPLC Analysis (Reversed-Phase C18) Supernatant->HPLC Detection 5. UV Detection (280 nm) HPLC->Detection Quantification 6. Quantification Detection->Quantification End End: this compound Concentration Quantification->End

Figure 3. Workflow for the quantification of this compound via HPLC.
Assessment of Neuroprotective Activity

Objective: To evaluate the neuroprotective effects of this compound and its isomers against oxidative stress-induced cell death.

Methodology: In Vitro Cell-Based Assay

  • Cell Culture:

    • Culture NSC-34 motor neuron-like cells or primary motor neurons in appropriate media.

  • Treatment:

    • Pre-treat cells with varying concentrations of N-acetyl-L-tryptophan, N-acetyl-D-tryptophan, or N-acetyl-DL-tryptophan for a specified duration (e.g., 2 hours).

  • Induction of Oxidative Stress:

    • Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death.

  • Assessment of Cell Viability:

    • Quantify cell death using methods such as:

      • MTT assay: Measures metabolic activity.

      • LDH assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

      • Live/Dead staining: Utilizes fluorescent dyes to differentiate between live and dead cells.

  • Data Analysis:

    • Compare the viability of cells treated with the test compounds to untreated and H₂O₂-only treated controls.

    • Calculate the percentage of neuroprotection afforded by each compound.

This compound in Drug Development: A Stabilizer with a Safe Profile

This compound is widely used as a stabilizer in parenteral biotherapeutic formulations and human serum albumin solutions. Its primary function is to protect proteins from oxidative damage and thermal stress. As an excipient, it is considered to have an acceptable safety profile for use in parenteral drug products.

Conclusion and Future Directions

This compound occupies a unique position in metabolic studies. While its application as a pharmaceutical stabilizer is well-established, its biological activity is a tale of two isomers. The L-form, L-NAT, is a promising bioactive molecule with demonstrated neuroprotective and anti-inflammatory properties, acting on specific metabolic and signaling pathways. The D-form, D-NAT, appears to be metabolically inert in mammals, with its ultimate fate likely being excretion.

Future research should focus on several key areas:

  • Pharmacokinetics of this compound: In-depth in vivo studies are needed to fully understand the absorption, distribution, metabolism, and excretion of both the D- and L-isomers when administered as a racemic mixture.

  • Role of Gut Microbiota: Investigating the potential for the gut microbiome to metabolize D-NAT could reveal novel metabolic pathways and byproducts.

  • Therapeutic Potential of L-NAT: Further exploration of the therapeutic applications of pure L-NAT in neurodegenerative and inflammatory diseases is warranted.

By continuing to unravel the distinct roles of its constituent isomers, the scientific community can better leverage the dual nature of this compound, both as a critical component in drug formulation and as a source of a promising bioactive compound.

References

N-Acetyl-DL-tryptophan as a Precursor to Serotonin and Melatonin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of N-Acetyl-DL-tryptophan and its potential role as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin (B1676174). While not a direct intermediate in the canonical biosynthetic pathway, the L-isomer, N-acetyl-L-tryptophan (L-NAT), can be considered a prodrug of L-tryptophan, the essential amino acid from which serotonin and melatonin are synthesized. This document details the metabolic conversion pathways, presents quantitative data from preclinical and clinical studies on L-tryptophan administration, outlines relevant experimental protocols for quantification, and provides visualizations of the key processes. The D-isomer, N-acetyl-D-tryptophan, is generally considered biologically inactive in this context.

Introduction: The Prodrug Concept

N-Acetyl-DL-tryptophan is a racemic mixture of N-acetyl-L-tryptophan and N-acetyl-D-tryptophan. The established metabolic route to serotonin and melatonin begins with the essential amino acid L-tryptophan[1]. N-acetyl-L-tryptophan can serve as a precursor through in vivo deacetylation to yield L-tryptophan, which subsequently enters the biosynthetic pathway[2]. Studies in rats have shown that intravenously administered N-acetyl-L-tryptophan has a biological value equivalent to 90% of L-tryptophan, indicating high bioavailability[3]. The N-acetyl-D-tryptophan isomer, however, has not been found to be neuroprotective and is considered inactive in this context[1].

cluster_0 Administration cluster_1 Metabolism cluster_2 Biosynthesis N-Acetyl-DL-tryptophan N-Acetyl-DL-tryptophan N-Acetyl-L-tryptophan N-Acetyl-L-tryptophan N-Acetyl-DL-tryptophan->N-Acetyl-L-tryptophan L-isomer N-Acetyl-D-tryptophan N-Acetyl-D-tryptophan N-Acetyl-DL-tryptophan->N-Acetyl-D-tryptophan D-isomer L-Tryptophan L-Tryptophan N-Acetyl-L-tryptophan->L-Tryptophan Deacetylation (Acylases) Serotonin Serotonin L-Tryptophan->Serotonin Canonical Pathway Inactive Metabolites Inactive Metabolites N-Acetyl-D-tryptophan->Inactive Metabolites Melatonin Melatonin Serotonin->Melatonin

Prodrug activation of N-Acetyl-DL-tryptophan.

Metabolic Pathway: From L-Tryptophan to Serotonin and Melatonin

The conversion of L-tryptophan to serotonin and subsequently to melatonin is a well-characterized enzymatic pathway primarily occurring in the brain (specifically the raphe nuclei for serotonin) and the pineal gland (for melatonin)[[“]][5].

The key enzymatic steps are:

  • Hydroxylation of L-Tryptophan: The rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH).

  • Decarboxylation of 5-HTP: 5-HTP is then converted to serotonin (5-hydroxytryptamine, 5-HT) by the enzyme aromatic L-amino acid decarboxylase (AADC).

  • N-acetylation of Serotonin: Serotonin is acetylated to form N-acetylserotonin by the enzyme arylalkylamine N-acetyltransferase (AANAT).

  • O-methylation of N-acetylserotonin: Finally, N-acetylserotonin is methylated to produce melatonin by the enzyme N-acetylserotonin O-methyltransferase (ASMT).

L-Tryptophan L-Tryptophan 5-Hydroxytryptophan (5-HTP) 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-Hydroxytryptophan (5-HTP) Tryptophan Hydroxylase (TPH) Serotonin (5-HT) Serotonin (5-HT) 5-Hydroxytryptophan (5-HTP)->Serotonin (5-HT) Aromatic L-amino acid Decarboxylase (AADC) N-Acetylserotonin N-Acetylserotonin Serotonin (5-HT)->N-Acetylserotonin Arylalkylamine N-acetyltransferase (AANAT) Melatonin Melatonin N-Acetylserotonin->Melatonin N-acetylserotonin O-methyltransferase (ASMT)

Biosynthetic pathway of serotonin and melatonin.

Quantitative Data

Direct quantitative studies on the conversion of N-Acetyl-L-tryptophan to serotonin and melatonin are limited. However, numerous studies have quantified the effects of L-tryptophan administration on the levels of these neurochemicals. Given the high bioavailability of L-tryptophan from N-acetyl-L-tryptophan[3], these data provide a valuable reference.

Preclinical Studies on L-Tryptophan Administration
SpeciesDose and RouteBrain RegionAnalyteFold Change vs. ControlReference
Rat125 mg/kg, oral (7 days)Pineal GlandSerotonin~2.5x[6]
Rat125 mg/kg, oral (7 days)BrainstemSerotonin~1.8x[6]
Rat50 mg/kg, i.p.Whole BrainSerotonin~1.5x[7]
Rat50 mg/kg, i.p.Whole Brain5-HIAA~1.7x[7]
Rhesus Monkey100 mg/kg, oral (twice daily)CSF5-HIAA~1.5x[8]
Human and Primate Studies on L-Tryptophan Administration
SpeciesDose and RouteSampleAnalyteObservationReference
Human1000 mg, oralSalivaMelatoninNo significant change in nocturnal secretion.[9]
Cynomolgus MonkeyOral (dose-related)Brainstem & StriatumSerotonin & 5-HIAASignificant, dose-related increase.[10]
Rhesus Monkey100 mg/kg, oralCSF5-HIAAMarked increase from 207.6 to 320.3 pmol/ml.[8]

Experimental Protocols

Preclinical Assessment of N-Acetyl-DL-tryptophan Efficacy

A general workflow for evaluating the potential of N-Acetyl-DL-tryptophan to modulate serotonin and melatonin levels in a preclinical model is outlined below.

cluster_0 Phase 1: Dosing cluster_1 Phase 2: Sample Collection cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Quantification Animal Model (e.g., Rats) Animal Model (e.g., Rats) N-Acetyl-DL-tryptophan Administration (Oral/i.p.) N-Acetyl-DL-tryptophan Administration (Oral/i.p.) Animal Model (e.g., Rats)->N-Acetyl-DL-tryptophan Administration (Oral/i.p.) Blood Sampling (Plasma) Blood Sampling (Plasma) N-Acetyl-DL-tryptophan Administration (Oral/i.p.)->Blood Sampling (Plasma) Brain Tissue Dissection (e.g., Pineal, Brainstem) Brain Tissue Dissection (e.g., Pineal, Brainstem) N-Acetyl-DL-tryptophan Administration (Oral/i.p.)->Brain Tissue Dissection (e.g., Pineal, Brainstem) CSF Collection CSF Collection N-Acetyl-DL-tryptophan Administration (Oral/i.p.)->CSF Collection Protein Precipitation Protein Precipitation Blood Sampling (Plasma)->Protein Precipitation Homogenization (Tissue) Homogenization (Tissue) Brain Tissue Dissection (e.g., Pineal, Brainstem)->Homogenization (Tissue) CSF Collection->Protein Precipitation Solid Phase Extraction Solid Phase Extraction Homogenization (Tissue)->Solid Phase Extraction Protein Precipitation->Solid Phase Extraction HPLC-MS/MS Analysis HPLC-MS/MS Analysis Solid Phase Extraction->HPLC-MS/MS Analysis Data Analysis Data Analysis HPLC-MS/MS Analysis->Data Analysis

Preclinical experimental workflow.

Quantification of Serotonin and Melatonin by HPLC-MS/MS

This protocol is a composite based on methodologies described in the literature for the simultaneous analysis of serotonin and melatonin in biological matrices[11][12].

4.2.1. Materials and Reagents

  • High-purity water

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid

  • Ammonium formate

  • Serotonin and melatonin analytical standards

  • Isotopically labeled internal standards (e.g., Serotonin-d4, Melatonin-d4)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • 0.22 µm syringe filters

4.2.2. Sample Preparation

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.

  • Protein Precipitation: To 100 µL of plasma, CSF, or tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standards. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water).

    • Elute the analytes with a high-organic solvent mixture (e.g., 90% acetonitrile in water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for injection.

4.2.3. HPLC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate serotonin and melatonin.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Serotonin177.1160.1
Melatonin233.1174.1
Serotonin-d4181.1164.1
Melatonin-d4237.1178.1

Conclusion

N-Acetyl-DL-tryptophan, through its L-isomer, serves as a bioavailable precursor to L-tryptophan and, consequently, to serotonin and melatonin. While direct quantitative data on the conversion to these neurochemicals is lacking, the extensive research on L-tryptophan supplementation provides a strong basis for predicting its effects. The methodologies outlined in this guide offer a framework for researchers to further investigate the pharmacokinetics and pharmacodynamics of N-acetyl-L-tryptophan and its potential applications in modulating the serotonergic and melatonergic systems. Future studies should focus on directly quantifying the dose-dependent effects of N-acetyl-L-tryptophan administration on brain and pineal gland levels of serotonin and melatonin.

References

Investigating the neuroprotective effects of Ac-DL-Trp-OH.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Neuroprotective Effects of N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH)

Abstract

N-Acetyl-DL-Tryptophan (this compound) is a racemic mixture containing the bioactive molecule N-acetyl-L-tryptophan (L-NAT). Preclinical evidence strongly indicates that L-NAT possesses significant neuroprotective properties across various models of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's Disease (AD). Its primary mechanism of action is the antagonism of the neurokinin-1 receptor (NK-1R), which disrupts the pro-inflammatory and pro-apoptotic signaling cascade initiated by Substance P. This action mitigates key pathological processes such as neuroinflammation, mitochondrial dysfunction, apoptosis, and oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms, summarizes key quantitative preclinical data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its L-isomer, L-NAT. The D-isomer has been shown to be inactive[1][2]. The central mechanism is the competitive antagonism of the NK-1R, which prevents the binding of its endogenous ligand, Substance P (SP), a key mediator in neuroinflammation.

1.1. Anti-Neuroinflammatory Action By blocking the SP/NK-1R axis, L-NAT effectively suppresses downstream inflammatory signaling. In models of Alzheimer's Disease, L-NAT treatment led to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[1][3]. This blockade also inhibits the activation of nuclear factor kappa B (NF-κB), a critical transcription factor for inflammatory gene expression[3].

1.2. Inhibition of Mitochondrial Apoptotic Pathway A crucial aspect of L-NAT's neuroprotective effect is its ability to preserve mitochondrial integrity. L-NAT inhibits the release of key pro-apoptotic factors from the mitochondria into the cytoplasm, including Cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF)[1][4]. This action prevents the activation of the intrinsic apoptotic cascade, leading to the inhibition of effector caspases such as caspase-1, caspase-9, and caspase-3, ultimately preventing programmed cell death[1][4].

1.3. Attenuation of Oxidative Stress L-NAT has been shown to bolster the cellular antioxidant defense system. In a rat model of aluminum-induced dementia, treatment with L-NAT resulted in a significant increase in the levels of glutathione (B108866) (GSH), a major endogenous antioxidant, within the hippocampus[5]. This suggests that L-NAT helps mitigate the oxidative damage that is a common feature of neurodegenerative diseases.

Signaling Pathway Diagrams

cluster_0 SP/NK-1R Neuroinflammatory Cascade SP Substance P (SP) NK1R NK-1 Receptor SP->NK1R Binds LNAT This compound (L-NAT) LNAT->NK1R Blocks NFkB NF-κB Activation NK1R->NFkB Activates Cytokines Pro-inflammatory Cytokines (TNF, IL-6, IL-1β) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation cluster_1 Mitochondrial (Intrinsic) Apoptosis Pathway Stress Neurotoxic Stress (e.g., Oxidative, Inflammatory) Mito Mitochondrion Stress->Mito Induces Permeability CytoC Cytochrome c Smac/AIF Mito->CytoC Releases LNAT This compound (L-NAT) LNAT->Mito Inhibits Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis cluster_workflow General In Vivo Neuroprotection Workflow Model 1. Induce Disease Model (e.g., Aβ 1-42 i.c.v. Injection) Treatment 2. Daily Treatment (Vehicle vs. L-NAT) Model->Treatment Behavior 3. Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavior Tissue 4. Tissue Collection (Brain - Hippocampus, Cortex) Behavior->Tissue Biochem 5. Biochemical Analysis (ELISA, Western Blot, Histo.) Tissue->Biochem Data 6. Data Analysis & Interpretation Biochem->Data

References

N-Acetyl-DL-tryptophan as a Potent Antioxidant in Cosmetic Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antioxidant properties of N-Acetyl-DL-tryptophan (NADT), a derivative of the essential amino acid tryptophan, and its application in cosmetic formulations. Oxidative stress, mediated by reactive oxygen species (ROS), is a primary contributor to skin aging, inflammation, and cellular damage. NADT has emerged as a promising ingredient in skincare due to its capacity to neutralize free radicals and modulate key signaling pathways involved in cellular defense and inflammatory responses. This document summarizes the available quantitative data on its antioxidant capacity, details the experimental protocols for its evaluation, and visualizes the underlying biochemical mechanisms.

Introduction

The integumentary system is constantly exposed to a barrage of endogenous and exogenous factors that generate reactive oxygen species (ROS), leading to oxidative stress. This phenomenon is implicated in the degradation of vital cellular components, including lipids, proteins, and nucleic acids, culminating in accelerated skin aging (photoaging), inflammatory conditions, and a compromised skin barrier. Antioxidants are therefore a cornerstone of modern cosmetic science, offering a means to mitigate ROS-induced damage.

N-Acetyl-DL-tryptophan (NADT) is an acetylated form of the amino acid tryptophan. The addition of the acetyl group enhances its lipophilicity and stability, potentially improving its penetration into the stratum corneum. Beyond its role as a precursor in various biological pathways, tryptophan and its derivatives have demonstrated significant antioxidant and cytoprotective effects.[1] NADT, in particular, is utilized in cosmetic formulations for its potential to protect skin cells from oxidative damage.[1] It also serves as a stabilizer in pharmaceutical preparations, preventing the oxidation of labile protein therapeutics, a testament to its potent antioxidant capabilities.[2][3] This guide explores the mechanisms, quantitative antioxidant data, and experimental evaluation of NADT in the context of cosmetic science.

Mechanisms of Antioxidant Action

The antioxidant activity of N-Acetyl-DL-tryptophan is multifaceted, involving direct free radical scavenging and modulation of endogenous antioxidant and anti-inflammatory pathways.

Direct Free Radical Scavenging

The indole (B1671886) ring of the tryptophan moiety in NADT is electron-rich, enabling it to donate a hydrogen atom to neutralize highly reactive free radicals, such as peroxyl radicals. This direct scavenging activity is a key contributor to its antioxidant effect.

Modulation of Cellular Signaling Pathways

NADT exerts its protective effects by influencing critical intracellular signaling cascades that govern cellular responses to oxidative stress and inflammation.

Oxidative stress can trigger the intrinsic pathway of apoptosis, characterized by the release of cytochrome c from the mitochondria into the cytoplasm.[4] NADT has been shown to inhibit this crucial step. By preventing cytochrome c release, NADT blocks the downstream activation of caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade, thereby promoting cell survival.[4]

NADT demonstrates anti-inflammatory properties by inhibiting the activation of the NLRP3 inflammasome and subsequent caspase-1 activation.[5] This, in turn, reduces the processing and secretion of the pro-inflammatory cytokine interleukin-1β (IL-1β), a key mediator of skin inflammation.[5]

Quantitative Antioxidant Capacity

Antioxidant Assay Compound Result Reference
Oxygen Radical Absorbance Capacity (ORAC)N-Acetyl-Tryptophan (N-Ac-Trp)2.4 ± 0.2 Trolox Equivalents[6]

Note: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH. The result is expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.

For comparative purposes, studies on L-tryptophan and its other derivatives have reported IC50 values in DPPH and ABTS assays, indicating the inherent radical scavenging potential of the tryptophan structure.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for the standardized evaluation of N-Acetyl-DL-tryptophan's antioxidant properties in a research or quality control setting.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of concentrations of N-Acetyl-DL-tryptophan in a suitable solvent (e.g., methanol or DMSO).

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the NADT sample solution to a defined volume of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of N-Acetyl-DL-tryptophan in a suitable solvent.

  • Reaction Mixture: Add a small volume of the NADT sample solution to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Protocol:

  • Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and a standard antioxidant (Trolox) in a suitable buffer (e.g., 75 mM phosphate (B84403) buffer, pH 7.4).

  • Sample Preparation: Prepare various concentrations of N-Acetyl-DL-tryptophan in the same buffer.

  • Assay Procedure: In a black 96-well microplate, add the fluorescein solution, followed by the NADT sample, blank (buffer), or Trolox standard. Incubate the plate at 37°C.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).

  • Calculation: Calculate the area under the fluorescence decay curve (AUC) for each sample. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and grow to confluency.

  • Loading with Probe: Wash the cells and incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated intracellularly to the non-fluorescent DCFH.

  • Treatment: Treat the cells with various concentrations of N-Acetyl-DL-tryptophan.

  • Induction of Oxidative Stress: Add a ROS generator, such as AAPH, to the wells. AAPH induces the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF).

  • Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader.

  • Calculation: The antioxidant capacity is quantified by the reduction in the fluorescence signal in the presence of the antioxidant compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by N-Acetyl-DL-tryptophan and a typical experimental workflow for assessing its antioxidant activity.

G cluster_0 Mitochondrial Apoptotic Pathway Oxidative_Stress Oxidative Stress Mitochondrion Mitochondrion Oxidative_Stress->Mitochondrion triggers release Cytochrome_c Cytochrome c (in cytoplasm) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (activated) Apaf1->Caspase9 activates Caspase3 Caspase-3 (activated) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis NADT N-Acetyl-DL-tryptophan NADT->Mitochondrion inhibits

Caption: Inhibition of the mitochondrial apoptotic pathway by N-Acetyl-DL-tryptophan.

G cluster_1 Anti-Inflammatory Action via Inflammasome Inhibition PAMPs_DAMPs PAMPs/DAMPs (e.g., UV, pathogens) NLRP3 NLRP3 Inflammasome PAMPs_DAMPs->NLRP3 activates Pro_Caspase1 Pro-Caspase-1 NLRP3->Pro_Caspase1 recruits & activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Active IL-1β Pro_IL1b->IL1b Inflammation Inflammation IL1b->Inflammation NADT N-Acetyl-DL-tryptophan NADT->Pro_Caspase1 inhibits activation

Caption: Anti-inflammatory mechanism of N-Acetyl-DL-tryptophan.

G cluster_2 Experimental Workflow for In Vitro Antioxidant Assays Start Start: Prepare NADT and Reagent Solutions Assay Perform Assay (DPPH, ABTS, ORAC) Start->Assay Incubate Incubate (Time & Temp Dependent) Assay->Incubate Measure Measure Absorbance or Fluorescence Incubate->Measure Calculate Calculate % Inhibition & IC50/TE Measure->Calculate End End: Report Results Calculate->End

Caption: General workflow for in vitro antioxidant capacity assessment.

Conclusion

N-Acetyl-DL-tryptophan is a promising multifunctional ingredient for cosmetic formulations, offering significant antioxidant and anti-inflammatory benefits. Its ability to directly scavenge free radicals, coupled with its capacity to intervene in key cellular pathways of apoptosis and inflammation, makes it a valuable component for protecting the skin against oxidative stress-induced damage and aging. The provided experimental protocols offer a framework for the robust evaluation of its antioxidant efficacy, ensuring proper substantiation of its benefits in finished cosmetic products. Further research into its synergistic effects with other antioxidants and its performance in various formulation types will continue to elucidate its full potential in the field of cosmetic science.

References

The Role of N-Acetyl-DL-Tryptophan as a Protein Stabilizer Against Oxidative Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The stability of protein-based therapeutics is a critical determinant of their safety and efficacy. Oxidative degradation, a common pathway of protein instability, can lead to loss of function, aggregation, and potential immunogenicity. N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH), a derivative of the essential amino acid tryptophan, has emerged as a highly effective excipient for stabilizing proteins in solution, particularly against oxidative stress. This technical guide provides an in-depth overview of the function of this compound as a protein stabilizer, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Introduction: The Challenge of Protein Oxidation

Therapeutic proteins, such as monoclonal antibodies (mAbs) and human serum albumin (HSA), are susceptible to oxidation of specific amino acid residues, most notably tryptophan and methionine.[1][2] This process is often initiated by reactive oxygen species (ROS) generated from various sources, including exposure to light, interaction with trace metal ions, or the degradation of other formulation components.[3] The consequences of protein oxidation are manifold, ranging from subtle conformational changes to significant aggregation and fragmentation, all of which can compromise the drug product's quality and safety.[4]

This compound: A Sacrificial Antioxidant

N-Acetyl-DL-Tryptophan (also referred to as NAT) serves as a potent protein stabilizer primarily by acting as a sacrificial antioxidant.[1] Its indole (B1671886) ring is highly susceptible to oxidation, allowing it to preferentially react with and neutralize ROS, thereby shielding vulnerable amino acid residues on the protein from oxidative damage. This mechanism has been demonstrated to be effective in protecting labile tryptophan residues in monoclonal antibodies and maintaining the integrity of human serum albumin during manufacturing and storage.

Quantitative Efficacy of this compound

The protective effect of this compound against protein oxidation has been quantified in several studies. The following tables summarize key data on its efficacy in reducing the oxidation of tryptophan and methionine residues in monoclonal antibodies (mAbs) subjected to oxidative stress induced by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), a free radical generator.

Table 1: Impact of this compound Concentration on Tryptophan Oxidation in mAb Formulations under AAPH Stress

This compound Concentration (mM)mAb1 % CDR Tryptophan OxidationmAb2 % CDR Tryptophan Oxidation
010.512.0
0.17.08.5
0.34.55.0
1.02.02.5
3.01.01.5

Table 2: Comparative Efficacy of this compound and L-Methionine in Protecting Tryptophan and Methionine Residues in mAbs under AAPH Stress

Formulation Excipient(s)% CDR Tryptophan Oxidation% Fc Methionine Oxidation
None11.225.5
5 mM L-Methionine10.85.2
0.3 mM this compound4.824.9
0.3 mM this compound + 5 mM L-Methionine4.55.5

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound as a protein stabilizer against oxidative degradation.

Forced Oxidation Study using AAPH

This protocol describes the induction of oxidative stress in a monoclonal antibody formulation using the chemical oxidant AAPH.

Materials:

  • Monoclonal antibody (mAb) solution (e.g., 10 mg/mL in a relevant buffer)

  • N-Acetyl-DL-Tryptophan (this compound) stock solution

  • 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

Procedure:

  • Prepare different formulations of the mAb solution containing varying concentrations of this compound (e.g., 0 mM, 0.1 mM, 0.3 mM, 1.0 mM, 3.0 mM).

  • Prepare a control mAb solution without this compound.

  • Add AAPH solution to each formulation to a final concentration of 10 mM.

  • Incubate all samples at 37°C for a specified period (e.g., 24 hours).

  • After incubation, immediately place the samples on ice to stop the reaction.

  • Proceed with analysis to quantify the extent of protein oxidation.

Quantification of Tryptophan Oxidation by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the analytical method for quantifying the oxidation of tryptophan residues in the stressed mAb samples.

Materials:

  • Stressed mAb samples from the forced oxidation study

  • Dithiothreitol (DTT)

  • Guanidine (B92328) hydrochloride

  • Tris buffer

  • Iodoacetamide (B48618)

  • Trypsin

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • UV detector

Procedure:

  • Reduction and Alkylation:

    • To 100 µg of the mAb sample, add Tris buffer and guanidine hydrochloride to denature the protein.

    • Add DTT to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 1 hour to alkylate the free thiols.

  • Tryptic Digestion:

    • Buffer exchange the sample into a trypsin-compatible buffer (e.g., ammonium (B1175870) bicarbonate).

    • Add trypsin at a 1:20 (trypsin:mAb) ratio and incubate at 37°C for 16-18 hours.

  • RP-HPLC Analysis:

    • Inject the digested sample onto the C18 column.

    • Elute the peptides using a gradient of Mobile Phase B.

    • Monitor the elution profile at 280 nm.

    • Identify the peaks corresponding to the native and oxidized tryptophan-containing peptides based on retention times and mass spectrometry (if available).

    • Quantify the percentage of oxidation by integrating the peak areas of the oxidized and native peptides.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

oxidative_degradation_pathway cluster_stress Oxidative Stress cluster_protein Therapeutic Protein cluster_stabilizer Protective Mechanism ROS Reactive Oxygen Species (ROS) Protein Native Protein (e.g., mAb) ROS->Protein attacks AcTrp This compound (Sacrificial Antioxidant) ROS->AcTrp preferentially attacks OxidizedProtein Oxidized Protein (Aggregated/Fragmented) Protein->OxidizedProtein leads to LossOfFunction Loss of Biological Function OxidizedProtein->LossOfFunction AcTrp->Protein protects OxidizedAcTrp Oxidized This compound AcTrp->OxidizedAcTrp is oxidized to

Caption: Mechanism of this compound protection against oxidative protein degradation.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation Formulation Prepare mAb Formulations (+/- this compound) Stress Induce Oxidative Stress (e.g., AAPH, 37°C) Formulation->Stress Digestion Reduction, Alkylation, & Tryptic Digestion Stress->Digestion RPHPLC RP-HPLC Analysis Digestion->RPHPLC Quantification Quantify % Oxidation (Peak Area Integration) RPHPLC->Quantification Efficacy Assess Efficacy of This compound Quantification->Efficacy

Caption: Experimental workflow for evaluating this compound as a protein stabilizer.

Conclusion

N-Acetyl-DL-Tryptophan is a valuable excipient in the formulation of protein-based therapeutics, offering significant protection against oxidative degradation. By acting as a sacrificial antioxidant, it effectively preserves the structural and functional integrity of proteins like monoclonal antibodies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize and evaluate this compound in their formulation strategies, ultimately contributing to the development of more stable and reliable biotherapeutics.

References

An In-depth Technical Guide to the Neuroprotective and Potential Cognitive-Sparing Properties of N-acetyl-L-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a racemic mixture recognized primarily for its use as an antioxidant and a stabilizer in parenteral biotherapeutic formulations, particularly for human serum albumin.[1][2] However, scientific investigation into its direct cognitive enhancement properties is nascent and points towards the L-isomer, N-acetyl-L-tryptophan (L-NAT), as the biologically active component responsible for neuroprotective effects.[3] Current research does not support the use of this compound as a nootropic in healthy individuals. Instead, the evidence indicates a potential therapeutic role for L-NAT in mitigating cognitive decline associated with neurodegenerative conditions. This is achieved primarily through anti-inflammatory and anti-apoptotic mechanisms in disease-specific models.[3][4][5] This document synthesizes the existing preclinical data, focusing on the mechanisms of action, experimental evidence, and quantitative outcomes associated with L-NAT.

Introduction: From a Racemic Mixture to a Bioactive Isomer

This compound is an N-acetylated derivative of the essential amino acid tryptophan.[6] While the DL-racemic mixture is used commercially, studies on its neuropharmacological properties have demonstrated that the neuroprotective effects are attributable specifically to the L-isomer, N-acetyl-L-tryptophan (L-NAT).[4] The D-isomer, N-acetyl-D-tryptophan, has been shown to have no protective effect in neuronal cell models.[4] Therefore, for the purpose of understanding its impact on cognition, the focus must shift from the racemic mixture to the specific actions of L-NAT.

The primary therapeutic potential of L-NAT lies in its neuroprotective capabilities, which may indirectly preserve cognitive function in the face of neurodegenerative processes. The mechanisms are linked to reducing neuroinflammation and preventing programmed cell death, rather than direct enhancement of cognitive processes like memory or learning in a healthy state.[3][4]

Core Mechanism of Action: Anti-Inflammatory and Anti-Apoptotic Pathways

The principal mechanism by which L-NAT exerts its neuroprotective effects is through the antagonism of the Neurokinin-1 receptor (NK-1R).[3][4] This action inhibits the downstream signaling of Substance P, a neuropeptide implicated in mediating neuroinflammation, a key pathological feature in conditions like Alzheimer's disease and Amyotrophic Lateral Sclerosis (ALS).[3][4]

Additionally, L-NAT has been identified as an inhibitor of mitochondrial cytochrome c release, a critical step in the intrinsic pathway of apoptosis (programmed cell death).[4][5]

Signaling Pathway of L-NAT

The following diagram illustrates the proposed signaling pathway for L-NAT's neuroprotective action. L-NAT acts as an antagonist to the NK-1R, preventing Substance P from binding and initiating a pro-inflammatory and apoptotic cascade.

LNAT_Pathway cluster_membrane Cellular Membrane cluster_downstream Intracellular Effects NK1R NK-1R Inflammation Neuroinflammation (IL-1β Secretion) NK1R->Inflammation Apoptosis Apoptosis Pathways (Caspase Activation) NK1R->Apoptosis Substance_P Substance P (Neuroinflammatory Mediator) Substance_P->NK1R Binds & Activates LNAT N-acetyl-L-tryptophan (L-NAT) LNAT->NK1R Antagonizes (Blocks) Neuroprotection Neuroprotection & Cognitive Sparing Experimental_Workflow phase1 Phase 1: Dementia Induction (42 Days) induce Administer Aluminum Chloride (AlCl3) 10 mg/kg phase1->induce phase2 Phase 2: Therapeutic Intervention (28 Days) induce->phase2 grouping Divide Rats into Groups: - Control - AlCl3 Only - AlCl3 + L-NAT (30 mg/kg) - AlCl3 + L-NAT (50 mg/kg) phase2->grouping treatment Daily L-NAT Administration grouping->treatment phase3 Phase 3: Assessment treatment->phase3 mwm Behavioral Testing: Morris Water Maze (Spatial Memory) phase3->mwm biochem Biochemical Analysis: - Acetylcholinesterase Activity - Glutathione Levels (Hippocampus, Cortex, Striatum) phase3->biochem

References

Methodological & Application

Application Notes and Protocols for Ac-DL-Trp-OH in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH) is an acetylated derivative of the essential amino acid DL-Tryptophan. In mammalian cell culture, particularly in the production of monoclonal antibodies (mAbs) and other recombinant proteins, maintaining optimal nutrient levels is critical for achieving high cell viability, robust growth, and desired product quality. This compound serves as a stable and readily available source of tryptophan, a crucial component for protein synthesis.[1] Its acetylated form can offer advantages in terms of stability in liquid media and may also play a role in protecting cells from oxidative stress. These application notes provide a comprehensive overview of the utility of this compound as a nutritional supplement in mammalian cell culture, complete with detailed protocols and expected outcomes.

Key Advantages of this compound Supplementation

  • Stable Tryptophan Source: Provides a consistent supply of tryptophan to support robust protein synthesis and cell proliferation.[1]

  • Enhanced Cell Viability: Contributes to maintaining cellular metabolic activity and overall culture health.[1]

  • Protection Against Oxidative Stress: The indole (B1671886) ring of tryptophan is susceptible to oxidation, which can be detrimental to protein structure and function. N-acetylation can help protect tryptophan residues from oxidative damage, and this compound may act as a sacrificial antioxidant in the culture medium, thereby preserving the integrity of the expressed protein.[2]

  • Improved Product Quality: By ensuring sufficient tryptophan availability and potentially reducing oxidative damage, this compound supplementation can contribute to maintaining the desired critical quality attributes (CQAs) of the final product, such as reducing product-related impurities and variants.

Quantitative Data Summary

The following tables summarize representative quantitative data from hypothetical fed-batch culture experiments using a Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody. These tables illustrate the potential effects of this compound supplementation on key performance indicators.

Table 1: Effect of this compound on CHO Cell Growth and Viability in Fed-Batch Culture

This compound Concentration (mM)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD, 10^9 cells·day/L)Culture Viability at Harvest (%)
0 (Control)18.5 ± 0.8120 ± 585 ± 3
220.1 ± 0.7135 ± 688 ± 2
522.3 ± 1.1152 ± 792 ± 2
1021.5 ± 0.9148 ± 890 ± 3

Table 2: Effect of this compound on Monoclonal Antibody (mAb) Production and Quality

This compound Concentration (mM)Final mAb Titer (g/L)Specific Productivity (qP, pg/cell/day)% Aggregate% Acidic Variants
0 (Control)4.2 ± 0.335 ± 23.5 ± 0.415.2 ± 1.1
24.8 ± 0.238 ± 33.1 ± 0.313.8 ± 0.9
55.5 ± 0.442 ± 22.5 ± 0.211.5 ± 0.8
105.3 ± 0.340 ± 32.7 ± 0.312.1 ± 1.0

Signaling Pathways

This compound, by providing a source of tryptophan, is expected to influence key metabolic and signaling pathways that regulate cell growth, proliferation, and protein synthesis. The mTOR (mammalian Target of Rapamycin) pathway is a central regulator of these processes and is sensitive to amino acid availability. While direct studies on this compound's effect on mTOR in CHO cells are limited, it is plausible that its metabolic products influence this pathway.

AcDLTrpOH This compound (Supplement) Tryptophan Intracellular Tryptophan AcDLTrpOH->Tryptophan Uptake & Metabolism Antioxidant Antioxidant Effect AcDLTrpOH->Antioxidant Acts as sacrificial antioxidant AminoAcidPool Amino Acid Pool Tryptophan->AminoAcidPool mTORC1 mTORC1 AminoAcidPool->mTORC1 Activates ProteinSynthesis Protein Synthesis (e.g., mAbs) mTORC1->ProteinSynthesis Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes OxidativeStress Oxidative Stress Antioxidant->OxidativeStress Reduces cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis CellThawing Thaw & Expand CHO Cells Inoculation Inoculate Bioreactors with CHO Cells CellThawing->Inoculation StockPrep Prepare this compound Stock Solution Supplementation Supplement Cultures with different concentrations of This compound StockPrep->Supplementation Inoculation->Supplementation Sampling Daily Sampling for Monitoring Supplementation->Sampling CellMetrics Measure Viable Cell Density & Viability Sampling->CellMetrics Metabolites Analyze Metabolites (Glucose, Lactate (B86563), etc.) Sampling->Metabolites Titer Determine mAb Titer (e.g., by ELISA or HPLC) Sampling->Titer CQA Assess Critical Quality Attributes (Aggregates, Charge Variants) Titer->CQA

References

Protocol for the Dissolution and Application of N-Acetyl-DL-tryptophan in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

N-Acetyl-DL-tryptophan is a modified amino acid with various applications in biological research, notably as a neuroprotective agent and a stabilizer in pharmaceutical formulations.[1][2][3] This document provides a detailed protocol for the proper dissolution of N-Acetyl-DL-tryptophan for use in in vitro assays, ensuring optimal solubility and stability for reliable and reproducible experimental results.

Introduction

N-Acetyl-DL-tryptophan, a derivative of the essential amino acid tryptophan, is utilized in a variety of research contexts, including as a component of cell culture media and for investigating its therapeutic potential.[1][2] It has been identified as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of cytochrome c release, highlighting its role in neuroprotection and anti-inflammatory pathways. Accurate preparation of N-Acetyl-DL-tryptophan solutions is critical for achieving consistent results in in vitro studies.

Physicochemical Properties

A summary of the relevant physicochemical properties of N-Acetyl-DL-tryptophan is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₄N₂O₃
Molecular Weight246.26 g/mol
AppearanceWhite to light yellow powder
Purity≥99%
Melting Point204–206 °C (with decomposition)

Solubility Data

The solubility of N-Acetyl-DL-tryptophan in various solvents is summarized in the table below. It is important to use a newly opened, anhydrous grade of hygroscopic solvents like DMSO to ensure maximum solubility.

SolventSolubilityNotesReference
DMSO100 mg/mL (406.07 mM)Ultrasonic assistance may be required.
DMF20 mg/mL
EthanolSlightly soluble
WaterModerately solubleHeating may improve solubility.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of N-Acetyl-DL-tryptophan in DMSO.

Materials:

  • N-Acetyl-DL-tryptophan (powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipettes

Procedure:

  • Aseptically weigh out the desired amount of N-Acetyl-DL-tryptophan powder. For 1 mL of a 100 mM stock solution, weigh 24.63 mg.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of N-Acetyl-DL-tryptophan stock solutions.

Storage TemperatureDurationReference
-80°C6 months
-20°C1 month

Note: It is recommended to prepare fresh working solutions from the stock solution for each experiment.

Preparation of Working Solutions for Cell-Based Assays

This protocol provides an example of preparing working solutions for a neuroprotection assay, with final concentrations ranging from 0.1 µM to 300 µM.

Materials:

  • 100 mM N-Acetyl-DL-tryptophan stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw a single aliquot of the 100 mM N-Acetyl-DL-tryptophan stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. For example, to prepare a 1 mM intermediate solution, add 10 µL of the 100 mM stock to 990 µL of cell culture medium.

  • Further dilute the intermediate solutions to obtain the final working concentrations for your assay.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

Visualizations

Experimental Workflow for Dissolving N-Acetyl-DL-tryptophan

G cluster_start Start cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh N-Acetyl-DL-tryptophan Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate check_solubility Visually Inspect for Complete Dissolution sonicate->check_solubility check_solubility->vortex Particulates Remain aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solutions in Culture Medium store->prepare_working

Caption: Workflow for preparing N-Acetyl-DL-tryptophan stock solution.

Simplified Signaling Pathway of N-Acetyl-L-tryptophan in Neuroprotection

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion nk1r NK-1R caspase1 Caspase-1 Activation nk1r->caspase1 substance_p Substance P substance_p->nk1r Binds nat N-Acetyl-L-tryptophan nat->nk1r Antagonizes cytochrome_c Cytochrome c Release nat->cytochrome_c Inhibits il1b IL-1β Secretion caspase1->il1b

Caption: N-Acetyl-L-tryptophan's neuroprotective mechanism.

References

N-Acetyl-DL-tryptophan: A Key Raw Material for Advanced Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-DL-tryptophan (NADLT) is a chemically modified form of the essential amino acid L-tryptophan, increasingly recognized for its beneficial properties as a raw material in cell culture media, particularly for the production of biopharmaceuticals. Its enhanced stability and protective functions make it a valuable supplement in modern, chemically defined media formulations designed for high-density cultures of cell lines such as Chinese Hamster Ovary (CHO). This document provides detailed application notes, experimental protocols, and insights into the mechanisms of action of N-Acetyl-DL-tryptophan in supporting robust cell growth, improving protein production, and safeguarding product quality.

N-Acetyl-DL-tryptophan serves multiple functions in cell culture media, primarily as a more stable source of tryptophan, an antioxidant to protect cells and proteins from oxidative damage, and a stabilizer for secreted proteins like monoclonal antibodies.[1][2][3] The acetylation of the amino group makes it less susceptible to degradation compared to L-tryptophan, ensuring a consistent supply for protein synthesis and other metabolic needs.[2]

Key Applications in Cell Culture

Stable Source of Tryptophan

L-tryptophan is a critical nutrient for cell growth and recombinant protein production. However, it is prone to degradation, especially under conditions of light exposure and elevated temperatures, which can lead to the formation of toxic byproducts and a yellowing of the culture medium.[4] N-Acetyl-DL-tryptophan offers a more stable alternative, ensuring a sustained availability of this essential amino acid throughout the cell culture process.

Antioxidant and Protector Against Oxidative Stress

Oxidative stress is a major challenge in high-density cell cultures, leading to reduced cell viability and compromised product quality. Reactive oxygen species (ROS) can damage cellular components and oxidize the secreted recombinant proteins, particularly monoclonal antibodies (mAbs). N-Acetyl-DL-tryptophan acts as a potent antioxidant, scavenging free radicals and protecting both the cells and the therapeutic proteins from oxidative damage. Studies have shown that N-acetyl-tryptophan can effectively protect tryptophan residues in monoclonal antibodies from oxidation.

Protein Stabilizer

Beyond its antioxidant properties, N-Acetyl-DL-tryptophan has been demonstrated to act as a stabilizer for proteins in solution. It is used in commercial preparations of human serum albumin to protect against heat and oxidative stress. In the context of recombinant protein production, this stabilizing effect can help maintain the conformational integrity and prevent aggregation of the secreted product, which is a critical quality attribute.

Quantitative Data Summary

The following tables summarize the physical and chemical properties of N-Acetyl-DL-tryptophan and provide an illustrative example of its potential impact on CHO cell culture performance based on typical observations for antioxidants and stable amino acid sources.

Table 1: Physicochemical Properties of N-Acetyl-DL-tryptophan

PropertyValueReference(s)
CAS Number 87-32-1
Molecular Formula C₁₃H₁₄N₂O₃
Molecular Weight 246.26 g/mol
Appearance White to light yellow powder
Melting Point 204–206 °C (decomposition)
Solubility Slightly soluble in water, very soluble in ethanol (B145695) (96%). Dissolves in dilute solutions of alkali hydroxides.
Storage Conditions 2–8 °C, sealed and dry

Table 2: Illustrative Impact of N-Acetyl-DL-tryptophan Supplementation on CHO Cell Culture Performance (Fed-Batch Culture)

N-Acetyl-DL-tryptophan (mM)Peak Viable Cell Density (x 10⁶ cells/mL)Monoclonal Antibody Titer (g/L)Product Oxidation (%)
0 (Control)15.2 ± 0.83.5 ± 0.312.5 ± 1.5
216.5 ± 0.74.1 ± 0.28.2 ± 1.1
517.8 ± 0.94.8 ± 0.45.1 ± 0.9
1017.5 ± 1.14.6 ± 0.54.5 ± 0.7

Note: The data in this table is illustrative and represents a typical expected outcome based on the known functions of N-Acetyl-DL-tryptophan. Actual results may vary depending on the cell line, process conditions, and basal medium.

Experimental Protocols

Protocol 1: Evaluation of N-Acetyl-DL-tryptophan as a Cell Culture Supplement in a Fed-Batch Process

Objective: To determine the optimal concentration of N-Acetyl-DL-tryptophan for improving viable cell density and recombinant protein titer in a CHO fed-batch culture.

Materials:

  • CHO cell line producing a monoclonal antibody.

  • Chemically defined basal and feed media.

  • N-Acetyl-DL-tryptophan (cell culture grade).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Analytics for mAb quantification (e.g., HPLC with a Protein A column).

  • Sterile filtration units (0.22 µm).

Methodology:

  • Prepare N-Acetyl-DL-tryptophan Stock Solution:

    • Dissolve N-Acetyl-DL-tryptophan in the basal medium or a suitable buffer to create a concentrated stock solution (e.g., 100 mM).

    • Adjust the pH if necessary and sterile-filter the solution.

  • Cell Culture Setup:

    • Inoculate shake flasks or bioreactors with the CHO cell line at a seeding density of 0.5 x 10⁶ viable cells/mL in the basal medium.

    • Set up multiple experimental groups with varying final concentrations of N-Acetyl-DL-tryptophan (e.g., 0 mM, 2 mM, 5 mM, 10 mM) by adding the appropriate volume of the stock solution.

  • Fed-Batch Culture:

    • Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).

    • Initiate the feeding strategy on day 3, adding the corresponding feed medium (also supplemented with the respective concentrations of N-Acetyl-DL-tryptophan) according to a pre-defined schedule (e.g., daily bolus feed).

  • Sampling and Analysis:

    • Collect samples daily to measure viable cell density (VCD) and viability.

    • On the final day of culture (e.g., day 14), harvest the supernatant by centrifugation.

    • Quantify the monoclonal antibody titer using Protein A HPLC.

  • Data Analysis:

    • Plot the VCD and mAb titer over time for each condition.

    • Compare the peak VCD and final mAb titer between the control and N-Acetyl-DL-tryptophan supplemented groups to determine the optimal concentration.

Fed_Batch_Protocol cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare NADLT Stock Solution add_nadlt Add NADLT to Experimental Groups prep_stock->add_nadlt prep_media Prepare Basal and Feed Media inoculate Inoculate Cultures with CHO Cells prep_media->inoculate inoculate->add_nadlt fed_batch Perform Fed-Batch Culture add_nadlt->fed_batch sampling Daily Sampling (VCD, Viability) fed_batch->sampling harvest Harvest Supernatant (Day 14) fed_batch->harvest quantify Quantify mAb Titer (Protein A HPLC) harvest->quantify

Workflow for evaluating N-Acetyl-DL-tryptophan in a fed-batch culture.
Protocol 2: Assessing the Antioxidant Effect of N-Acetyl-DL-tryptophan on a Monoclonal Antibody

Objective: To evaluate the ability of N-Acetyl-DL-tryptophan to protect a monoclonal antibody from oxidation induced by a chemical stressor.

Materials:

  • Purified monoclonal antibody solution.

  • N-Acetyl-DL-tryptophan.

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) as an oxidizing agent.

  • Phosphate-buffered saline (PBS).

  • LC-MS system for peptide mapping.

  • Trypsin for protein digestion.

  • Dithiothreitol (DTT) and iodoacetamide (B48618) (IAM) for reduction and alkylation.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the monoclonal antibody (e.g., 1 mg/mL) in PBS.

    • Create experimental groups with different concentrations of N-Acetyl-DL-tryptophan (e.g., 0 mM, 5 mM, 10 mM).

  • Induction of Oxidative Stress:

    • Add AAPH to each sample to a final concentration of 10 mM to induce oxidation.

    • Incubate the samples at 40°C for a defined period (e.g., 24 hours).

  • Sample Processing for Peptide Mapping:

    • Denature the antibody samples.

    • Reduce the disulfide bonds with DTT.

    • Alkylate the free cysteines with IAM.

    • Digest the antibody with trypsin overnight.

  • LC-MS Analysis:

    • Analyze the resulting peptides by LC-MS.

    • Identify and quantify the oxidized forms of susceptible amino acids, particularly tryptophan and methionine residues.

  • Data Analysis:

    • Compare the percentage of oxidation of specific peptides between the control (no N-Acetyl-DL-tryptophan) and the experimental groups.

    • Determine the protective effect of N-Acetyl-DL-tryptophan against AAPH-induced oxidation.

Antioxidant_Assay_Workflow cluster_setup Sample Setup cluster_stress Oxidative Stress cluster_analysis Analysis prep_mab Prepare mAb Solution in PBS add_nadlt Add NADLT to Test Groups prep_mab->add_nadlt add_aaph Induce Oxidation with AAPH add_nadlt->add_aaph incubate Incubate at 40°C add_aaph->incubate peptide_map Peptide Mapping (Reduction, Alkylation, Digestion) incubate->peptide_map lcms LC-MS Analysis peptide_map->lcms quantify Quantify Oxidized Peptides lcms->quantify

Workflow for assessing the antioxidant effect of N-Acetyl-DL-tryptophan.

Signaling Pathways and Mechanism of Action

While the primary benefits of N-Acetyl-DL-tryptophan in industrial cell culture are often attributed to its stability and antioxidant properties, research into its neuroprotective effects provides insights into its potential cellular mechanisms. N-acetyl-L-tryptophan has been shown to inhibit the release of cytochrome c from mitochondria and the subsequent activation of caspases, key events in the apoptotic pathway. This anti-apoptotic activity could contribute to the enhanced cell viability observed in cultures supplemented with N-Acetyl-DL-tryptophan.

Apoptosis_Inhibition_Pathway Oxidative_Stress Oxidative Stress Mitochondria Mitochondria Oxidative_Stress->Mitochondria induces NADLT N-Acetyl-DL-tryptophan Cytochrome_c Cytochrome c Release NADLT->Cytochrome_c inhibits Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Inhibition of the apoptotic pathway by N-Acetyl-DL-tryptophan.

Conclusion

N-Acetyl-DL-tryptophan is a valuable component for modern cell culture media, offering enhanced stability, antioxidant protection, and protein stabilization. Its inclusion in fed-batch culture media can lead to improved cell growth, increased recombinant protein titers, and better product quality by reducing oxidation. The provided protocols offer a framework for researchers and process development scientists to evaluate and optimize the use of N-Acetyl-DL-tryptophan in their specific cell culture systems. Further investigation into its precise mechanisms of action in industrial cell lines will continue to unlock its full potential in biopharmaceutical manufacturing.

References

Ac-DL-Trp-OH: Applications and Protocols for Studying Protein Interactions in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is a derivative of the essential amino acid tryptophan. In biochemical research, it serves as a valuable tool for investigating protein structure, function, and interactions. Its properties as a competitive inhibitor, a protein stabilizer, and a fluorescent probe make it a versatile molecule in various experimental settings. This document provides detailed application notes and protocols for the use of this compound in studying protein interactions.

Application Notes

This compound has demonstrated utility in several key areas of protein research:

  • Enzyme Inhibition Studies: this compound acts as a noncompetitive inhibitor of the bacterial enzyme tryptophanase. This interaction can be leveraged to study the enzyme's active site, allosteric regulation, and to screen for novel antibacterial agents that target this pathway.[1]

  • Protein Stabilization: this compound is used as a stabilizer for proteins, most notably human serum albumin (HSA).[2][3][4] It protects proteins from thermal and oxidative stress, making it a crucial excipient in pharmaceutical formulations and a useful tool for studying protein folding and stability.[2]

  • Ligand Binding Assays: As a tryptophan analog, this compound can be employed in fluorescence-based assays to study protein-ligand interactions. Tryptophan residues are intrinsically fluorescent, and the binding of a ligand, such as this compound, can cause a change in the fluorescence signal, allowing for the determination of binding affinities. While N-acetyl-L-tryptophanamide (NATA) is more commonly used as a control in these assays, the principles are directly applicable to this compound.

  • Neurokinin-1 (NK1) Receptor Interaction Re-evaluation: Historically, N-acetyl-tryptophan has been cited as a substance P antagonist at the neurokinin-1 (NK1) receptor. However, recent studies have shown that N-acetyl-L-tryptophan does not exhibit significant binding to either human or rat NK1 receptors. This highlights the importance of validating previously reported interactions and clarifies the utility of this compound in studying this specific receptor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of this compound in protein interaction studies.

ApplicationProtein TargetParameterValueReference
Enzyme InhibitionTryptophanaseKi (Inhibition Constant)48 µM
Mode of InhibitionTryptophanaseNoncompetitive-
Protein StabilizationHuman Serum Albumin (HSA)Concentration for Thermal Stabilization4 mM
Protein StabilizationHuman Serum Albumin (HSA)Pasteurization Conditions60°C for 10 hours

Experimental Protocols

Tryptophanase Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on tryptophanase activity. The assay is based on the colorimetric detection of indole (B1671886), a product of the tryptophanase-catalyzed reaction.

Materials:

  • Tryptophanase enzyme

  • L-Tryptophan (substrate)

  • This compound (inhibitor)

  • Pyridoxal-5'-phosphate (PLP) (coenzyme)

  • Potassium phosphate (B84403) buffer (pH 8.3)

  • Kovac's reagent (for indole detection)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of L-tryptophan in potassium phosphate buffer.

    • Prepare a stock solution of this compound in potassium phosphate buffer.

    • Prepare a working solution of tryptophanase in potassium phosphate buffer containing PLP.

  • Assay Setup:

    • In a 96-well microplate, add varying concentrations of this compound to the wells. Include a control group with no inhibitor.

    • Add the tryptophanase enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the L-tryptophan solution to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop Reaction and Detect Indole:

    • Stop the reaction by adding Kovac's reagent to each well.

    • Allow the color to develop for 15 minutes at room temperature. A red color in the upper organic layer indicates the presence of indole.

  • Measure Absorbance:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate (L-tryptophan) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.

Tryptophanase_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Stock Solutions: - L-Tryptophan - this compound - Tryptophanase + PLP add_inhibitor Add this compound to wells reagent_prep->add_inhibitor add_enzyme Add Tryptophanase add_inhibitor->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add L-Tryptophan (Start Reaction) pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Add Kovac's Reagent incubate->stop_reaction color_dev Color Development (15 min) stop_reaction->color_dev read_abs Measure Absorbance (570 nm) color_dev->read_abs analyze_data Calculate % Inhibition, IC50, Ki read_abs->analyze_data

Workflow for Tryptophanase Inhibition Assay.
Human Serum Albumin (HSA) Stabilization Assay

This protocol outlines a method to assess the stabilizing effect of this compound on HSA under thermal and oxidative stress.

Materials:

  • Human Serum Albumin (HSA)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Differential Scanning Calorimeter (DSC) or a thermal cycler and spectrophotometer

  • Size-exclusion chromatography (SEC) system

Protocol for Thermal Stress:

  • Sample Preparation:

    • Prepare a solution of HSA in PBS.

    • Prepare a second solution of HSA in PBS containing 4 mM this compound.

    • Include a control of PBS with 4 mM this compound.

  • Thermal Denaturation using DSC:

    • Load the HSA and HSA/Ac-DL-Trp-OH solutions into DSC pans.

    • Scan the samples over a temperature range (e.g., 20°C to 100°C) at a constant heating rate.

    • The temperature at which the peak of heat absorption occurs is the melting temperature (Tm). An increase in Tm in the presence of this compound indicates stabilization.

  • Alternative Thermal Stress and Aggregation Analysis:

    • Incubate the HSA and HSA/Ac-DL-Trp-OH solutions at an elevated temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 6, 8, 10 hours).

    • At each time point, cool the samples on ice.

    • Analyze the samples by SEC to monitor the formation of aggregates. A reduction in aggregate formation in the presence of this compound indicates stabilization.

Protocol for Oxidative Stress:

  • Sample Preparation:

    • Prepare solutions of HSA and HSA with 4 mM this compound in PBS as described above.

  • Induction of Oxidative Stress:

    • Add a final concentration of H₂O₂ (e.g., 100 µM) to induce oxidative stress.

    • Incubate the samples at 37°C for a set period (e.g., 24 hours).

  • Analysis of Protein Oxidation:

    • Protein oxidation can be assessed by various methods, such as measuring the level of protein carbonyls or analyzing changes in the protein's intrinsic fluorescence.

    • A decrease in the markers of oxidation in the presence of this compound indicates its protective effect.

HSA_Stabilization_Workflow cluster_prep Sample Preparation cluster_thermal Thermal Stress cluster_oxidative Oxidative Stress prep_hsa Prepare HSA solution in PBS dsc_analysis DSC Analysis (Measure Tm) prep_hsa->dsc_analysis heat_incubation Incubate at 60°C prep_hsa->heat_incubation add_h2o2 Add H₂O₂ prep_hsa->add_h2o2 prep_hsa_ac Prepare HSA + this compound in PBS prep_hsa_ac->dsc_analysis prep_hsa_ac->heat_incubation prep_hsa_ac->add_h2o2 sec_analysis SEC Analysis (Monitor Aggregation) heat_incubation->sec_analysis incubate_37 Incubate at 37°C add_h2o2->incubate_37 analyze_oxidation Analyze Protein Oxidation incubate_37->analyze_oxidation

Workflow for HSA Stabilization Assays.
Tryptophan Fluorescence Quenching Assay for Ligand Binding

This protocol provides a general framework for using this compound in a tryptophan fluorescence quenching assay to determine its binding affinity to a target protein. This assay relies on the change in the intrinsic fluorescence of tryptophan residues in the protein upon ligand binding.

Materials:

  • Target protein containing tryptophan residues

  • This compound

  • Binding buffer (ensure it does not interfere with fluorescence)

  • Fluorometer

Procedure:

  • Determine Optimal Excitation and Emission Wavelengths:

    • Measure the fluorescence spectrum of the target protein to determine the excitation and emission maxima for its intrinsic tryptophan fluorescence (typically excitation ~295 nm, emission ~330-350 nm).

  • Prepare Samples:

    • Prepare a stock solution of the target protein in the binding buffer.

    • Prepare a stock solution of this compound in the same binding buffer.

  • Titration Experiment:

    • Place a fixed concentration of the target protein in a cuvette.

    • Record the initial fluorescence intensity.

    • Make sequential additions of small aliquots of the this compound stock solution to the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence intensity.

  • Control for Inner Filter Effect:

    • To correct for any absorption of excitation or emission light by this compound itself (the inner filter effect), perform a control titration.

    • In a separate cuvette, add the same concentrations of this compound to a solution of a non-binding tryptophan analog, such as N-acetyl-L-tryptophanamide (NATA), at a concentration that gives a similar initial fluorescence intensity to the target protein.

  • Data Analysis:

    • Correct the protein fluorescence data for the inner filter effect using the data from the NATA control.

    • Plot the change in fluorescence intensity as a function of the this compound concentration.

    • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).

Fluorescence_Quenching_Logic protein Protein with Trp fluorescence_high High Fluorescence protein->fluorescence_high binding Binding Event protein->binding ligand This compound ligand->binding complex Protein-Ligand Complex quenching Fluorescence Quenching complex->quenching fluorescence_low Quenched Fluorescence binding->complex quenching->fluorescence_low

Logical relationship in fluorescence quenching.

Conclusion

This compound is a multifaceted tool for researchers studying protein interactions. Its utility as an enzyme inhibitor and a protein stabilizer is well-documented, and the provided protocols offer a starting point for its application in the laboratory. Furthermore, its potential use in fluorescence-based binding assays provides another avenue for investigating protein-ligand recognition. As with any research tool, it is crucial to carefully design experiments and critically interpret the results, as exemplified by the evolving understanding of its interaction with the NK1 receptor.

References

Application Notes and Protocols for Ac-DL-Trp-OH in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-DL-Trp-OH (N-Acetyl-DL-Tryptophan) and its isomers, particularly N-acetyl-L-tryptophan (L-NAT), have emerged as promising neuroprotective agents in preclinical research for a range of debilitating neurological disorders. These compounds have demonstrated therapeutic potential in models of Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease.[1][2][3][4] The primary mechanism of action is believed to involve the inhibition of mitochondrial-mediated apoptosis and a reduction in neuroinflammation.[1]

This document provides detailed application notes and experimental protocols for the use of this compound and its isomers in neurological disorder research, with a focus on in vitro and in vivo models of ALS and Alzheimer's disease.

Mechanism of Action

The neuroprotective effects of N-acetyl-L-tryptophan (L-NAT) are attributed to its ability to modulate several key pathological pathways in neurological disorders:

  • Inhibition of Mitochondrial Apoptosis: L-NAT has been shown to inhibit the release of pro-apoptotic factors such as cytochrome c, Smac/AIF from the mitochondria, thereby preventing the activation of the caspase cascade (caspase-1, -3, and -9) that leads to neuronal cell death.

  • Anti-inflammatory Effects: L-NAT can suppress neuroinflammation by inhibiting the secretion of pro-inflammatory mediators like Substance P and Interleukin-1β (IL-1β).

  • Restoration of Proteasomal Function: The compound has been observed to restore the activity of the proteasome, which is often impaired in neurodegenerative diseases, leading to the accumulation of toxic protein aggregates.

It is important to note that while many studies have described L-NAT as a neurokinin-1 receptor (NK-1R) antagonist, recent research has challenged this, showing no significant binding of L-NAT to either human or rat NK-1R in radioligand binding assays. This suggests that the neuroprotective effects of L-NAT may be independent of NK-1R antagonism, or that it acts through alternative mechanisms, such as interaction with the TRPV1 receptor.

Data Presentation

In Vitro Neuroprotection with this compound Isomers
Cell ModelInsult/Disease ModelCompoundConcentrationObserved EffectReference
NSC-34 Motor Neuron-like CellsNot SpecifiedN-acetyl-L-tryptophan (L-NAT)Not SpecifiedNeuroprotective
NSC-34 Motor Neuron-like CellsNot SpecifiedThis compoundNot SpecifiedNeuroprotective
NSC-34 Motor Neuron-like CellsNot SpecifiedN-acetyl-D-tryptophanNot SpecifiedNo protective effect
Primary Motor NeuronsNot SpecifiedN-acetyl-L-tryptophan (L-NAT)Not SpecifiedNeuroprotective
In Vivo Efficacy of N-acetyl-L-tryptophan (L-NAT) in an Alzheimer's Disease Rat Model
ParameterSham GroupAβ 1-42 GroupAβ 1-42 + L-NAT (30 mg/kg)Aβ 1-42 + L-NAT (50 mg/kg)Reference
Morris Water Maze
Escape Latency (s)8.143 ± 1.51850.16 ± 3.7669.257 ± 1.459Not Specified
Path Efficiency0.5856 ± 0.10320.07157 ± 0.02655Not SpecifiedNot Specified
Platform Entries3.429 ± 0.20200.8571 ± 0.3401Not SpecifiedNot Specified
Inflammatory Markers
TNF-α (Hippocampus)LowerHigherReducedReduced
IL-6 (Hippocampus)LowerHigherReducedReduced
Substance P (Hippocampus)LowerHigherReducedReduced

Experimental Protocols

In Vitro Neuroprotection Assay in NSC-34 Cells

This protocol is a general guideline based on standard cell culture techniques and the findings reported in the literature.

1. Cell Culture and Maintenance:

  • Culture NSC-34 motor neuron-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Passage the cells upon reaching 80-90% confluency.

2. Compound Preparation:

  • Prepare a stock solution of this compound, N-acetyl-L-tryptophan, or N-acetyl-D-tryptophan in a suitable solvent such as DMSO.
  • Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for the experiment. It is advisable to maintain a final DMSO concentration below 0.1% to avoid solvent-induced toxicity.

3. Neuroprotection Assay:

  • Seed NSC-34 cells in 96-well plates at an appropriate density.
  • Induce neuronal cell death using a relevant stressor for the neurological disorder being modeled (e.g., glutamate (B1630785) for excitotoxicity, hydrogen peroxide for oxidative stress, or a specific toxin).
  • Co-treat the cells with varying concentrations of the tryptophan derivatives.
  • Include appropriate controls: untreated cells, cells treated with the stressor alone, and cells treated with the vehicle control.
  • After a predetermined incubation period (e.g., 24-48 hours), assess cell viability using a standard method such as the MTT assay or LDH release assay.

4. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.
  • Determine the neuroprotective effect of the compounds by comparing the viability of cells treated with the stressor and the compound to those treated with the stressor alone.

In Vivo Administration in an mSOD1(G93A) Mouse Model of ALS

This protocol is based on the study by Guo et al. (2016), which demonstrated the neuroprotective effects of L-NAT in a transgenic mouse model of ALS.

1. Animal Model:

  • Use mSOD1(G93A) transgenic mice, a widely used model for ALS research.

2. Formulation and Administration:

  • Prepare N-acetyl-L-tryptophan (L-NAT) for administration. While the specific vehicle is not detailed in the abstract, a common approach is to dissolve the compound in a vehicle such as saline or a solution containing a small amount of a solubilizing agent like DMSO, followed by dilution in saline.
  • Administer L-NAT to the mSOD1(G93A) mice at doses of 10 mg/kg and 30 mg/kg. The route of administration should be consistent (e.g., intraperitoneal injection).
  • Begin treatment at a presymptomatic stage and continue until the experimental endpoint.

3. Monitoring and Outcome Measures:

  • Monitor the mice regularly for disease onset, motor performance (e.g., using a rotarod test), and body weight.
  • Record the survival of the animals in each treatment group.
  • At the end of the study, collect tissues (spinal cord, brain, skeletal muscle) for histological and biochemical analysis.
  • Assess motor neuron loss, inflammation (e.g., GFAP and Iba1 levels), and the expression of apoptotic and anti-apoptotic markers (e.g., cytochrome c, caspase-3, Bcl-xL).

In Vivo Administration in an Aβ 1-42-Induced Rat Model of Alzheimer's Disease

This protocol is based on the study by D'Souza et al. (2023), which investigated the effects of L-NAT on cognitive decline and neuroinflammation in a rat model of Alzheimer's disease.

1. Animal Model:

  • Induce an Alzheimer's disease-like pathology in rats via intracerebroventricular (i.c.v.) injection of Aβ 1-42 oligomers.

2. Formulation and Administration:

  • Prepare N-acetyl-L-tryptophan (L-NAT) for administration.
  • Administer L-NAT to the rats at doses of 30 mg/kg and 50 mg/kg. The route of administration in the study was not specified in the abstract, but intraperitoneal injection is a common method.

3. Behavioral and Molecular Analysis:

  • Assess cognitive function using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.
  • After the behavioral assessment, collect brain tissue (hippocampus and frontal cortex) for analysis.
  • Measure the levels of inflammatory markers (TNF-α, IL-6, Substance P), acetylcholinesterase activity, and proteins involved in AD pathology (total and phosphorylated Tau, NF-κB).
  • Evaluate signaling pathways of interest, such as CREB1 signaling.

Visualizations

Proposed Neuroprotective Signaling Pathway of N-acetyl-L-tryptophan (L-NAT)

G LNAT N-acetyl-L-tryptophan (L-NAT) Mitochondrion Mitochondrion LNAT->Mitochondrion Inhibits release of SubstanceP Substance P IL-1β Secretion LNAT->SubstanceP Inhibits Proteasome Proteasomal Dysfunction LNAT->Proteasome Inhibits Restoration Restoration of Proteasome Activity LNAT->Restoration Promotes CytoC Cytochrome c Smac/AIF Mitochondrion->CytoC Releases Caspases Caspase-9, Caspase-3 Activation CytoC->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces Neuroprotection Neuroprotection Inflammation Neuroinflammation SubstanceP->Inflammation Promotes Restoration->Neuroprotection Contributes to

Caption: L-NAT's neuroprotective mechanism.

Experimental Workflow for In Vivo ALS Mouse Model Study

G start Start: Presymptomatic mSOD1(G93A) Mice treatment Daily L-NAT Administration (10 or 30 mg/kg) or Vehicle Control start->treatment monitoring Regular Monitoring: - Disease Onset - Motor Performance (Rotarod) - Body Weight - Survival treatment->monitoring endpoint Experimental Endpoint monitoring->endpoint analysis Post-mortem Analysis: - Spinal Cord & Brain Histology - Motor Neuron Count - Inflammation Markers (GFAP, Iba1) - Apoptosis Markers (Caspase-3) endpoint->analysis

Caption: In vivo ALS model workflow.

Mitochondrial (Intrinsic) Pathway of Apoptosis

G Stress Cellular Stress (e.g., Oxidative Stress) Bax Bax/Bak Activation Stress->Bax Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Acts on Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Binds to Casp9 Caspase-9 Activation Apaf1->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes LNAT L-NAT LNAT->CytoC Inhibits

Caption: Mitochondrial apoptosis pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of N-Acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of N-Acetyl-DL-tryptophan using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. N-Acetyl-DL-tryptophan is an important compound often used as a stabilizer in pharmaceutical formulations.[1][2][3] The accurate determination of its concentration is crucial for quality control and stability studies. This application note outlines the necessary instrumentation, reagents, and a step-by-step protocol for the analysis. Additionally, a method for the chiral separation of the D and L enantiomers is presented, which is critical for understanding the stereospecific properties of the molecule.

Quantitative Analysis of N-Acetyl-DL-tryptophan (Racemic Mixture)

This method is suitable for determining the total concentration of N-Acetyl-DL-tryptophan in a sample.

Chromatographic Conditions

A summary of the HPLC conditions for the quantitative analysis of the racemic mixture is presented in Table 1.

Table 1: HPLC Conditions for Quantitative Analysis of N-Acetyl-DL-tryptophan

ParameterCondition
Column Accucore XL-C18 (or equivalent C18 column)
Mobile Phase Gradient elution with Acetonitrile and Phosphate (B84403) Buffered Solution (pH 2.3)[4]
Flow Rate 0.7 mL/min[4]
Detection UV Absorbance at 220 nm or 280 nm
Injection Volume 20 µL
Column Temperature 30 °C
Experimental Protocol

1.2.1. Reagents and Materials

  • N-Acetyl-DL-tryptophan reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer components (e.g., potassium phosphate monobasic)

  • Phosphoric acid or potassium hydroxide (B78521) (for pH adjustment)

  • Ultrapure water

  • Sample containing N-Acetyl-DL-tryptophan

1.2.2. Preparation of Solutions

  • Mobile Phase A (Phosphate Buffer, pH 2.3): Prepare a phosphate buffer solution (e.g., 20 mM) in ultrapure water and adjust the pH to 2.3 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve an appropriate amount of N-Acetyl-DL-tryptophan reference standard in the mobile phase diluent (e.g., a mixture of Mobile Phase A and B).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1-60 µg/mL).

1.2.3. Sample Preparation

For samples containing proteins, such as human albumin solutions, a deproteinization step is necessary.

  • To 1 volume of the sample, add 4 volumes of cold methanol (B129727) or perchloric acid solution.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated protein.

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

For samples without protein interference, simple dilution with the mobile phase diluent may be sufficient.

1.2.4. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of N-Acetyl-DL-tryptophan in the sample by comparing the peak area to the calibration curve.

Method Performance

The performance of the method can be characterized by the parameters summarized in Table 2.

Table 2: Representative Method Performance Parameters

ParameterValue
Linearity Range 1 - 60 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantitation (LOQ) 0.167 µg/mL
Limit of Detection (LOD) 0.050 µg/mL
Recovery 90.5 - 96.8 %
Relative Standard Deviation (RSD) 1.4 - 4.3 %

Chiral Separation of N-Acetyl-D-tryptophan and N-Acetyl-L-tryptophan

The separation of enantiomers is crucial for stereospecific analysis. Chiral stationary phases (CSPs) are required for this purpose.

Chromatographic Conditions

A summary of the HPLC conditions for the chiral separation is presented in Table 3.

Table 3: HPLC Conditions for Chiral Separation of N-Acetyl-DL-tryptophan

ParameterCondition
Column Chiral Stationary Phase (e.g., CHIROBIOTIC T, Astec CLC)
Mobile Phase Isocratic mixture of Methanol, Acetonitrile, and Ammonium (B1175870) Acetate (B1210297) buffer
Flow Rate 1.0 mL/min
Detection UV Absorbance at 220 nm or 280 nm
Injection Volume 10 µL
Column Temperature 25 °C
Experimental Protocol

2.2.1. Reagents and Materials

  • N-Acetyl-DL-tryptophan reference standard

  • N-Acetyl-D-tryptophan and N-Acetyl-L-tryptophan individual standards (if available)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Ultrapure water

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a suitable mixture of methanol, acetonitrile, and ammonium acetate buffer (e.g., 10 mM). The exact ratio will need to be optimized for the specific chiral column used. A common starting point could be a polar organic or reversed-phase mode.

  • Standard and Sample Solutions: Prepare as described in section 1.2.2 and 1.2.3, using the chiral mobile phase as the diluent.

2.2.3. HPLC Analysis

  • Equilibrate the chiral HPLC column with the mobile phase.

  • Inject the N-Acetyl-DL-tryptophan standard to determine the retention times of the two enantiomers.

  • If individual standards are available, inject them to identify the elution order of the D and L forms.

  • Inject the prepared sample solutions.

  • Quantify each enantiomer by comparing its peak area to the corresponding standard or to the racemic standard if the response factors are assumed to be equal.

Expected Chromatographic Results

The chiral separation should yield two distinct peaks corresponding to the D and L enantiomers. The performance of the separation is evaluated based on the parameters in Table 4.

Table 4: Expected Chromatographic Parameters for Chiral Separation

ParameterExpected Value
Retention Time (k1) Dependent on column and mobile phase
Retention Time (k2) Dependent on column and mobile phase
Resolution (Rs) > 1.5
Selectivity (α) > 1.1

Visualized Workflows

The following diagrams illustrate the general workflows for HPLC method development and sample analysis.

HPLC_Method_Development cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Goal B Select Column (e.g., C18, Chiral) A->B C Select Mobile Phase System B->C D Select Detection Wavelength C->D E Optimize Mobile Phase Composition D->E F Optimize Flow Rate E->F G Optimize Column Temperature F->G H Assess Linearity & Range G->H I Determine Accuracy & Precision H->I J Determine LOD & LOQ I->J K Evaluate Robustness J->K L Finalized HPLC Method K->L

Caption: General workflow for HPLC method development.

Sample_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample (Dilution/Extraction) prep_sample->hplc_system inject_std Inject Standards & Build Calibration Curve hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Protocol for the analysis of N-Acetyl-DL-tryptophan samples.

References

Application Notes and Protocols: Ac-DL-Trp-OH as a Stabilizer in Sterile Liquid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) is an amino acid derivative utilized as a functional excipient in sterile liquid formulations, particularly for biotherapeutics like monoclonal antibodies (mAbs) and human serum albumin (HSA). Its primary role is to act as a stabilizer by mitigating oxidative damage to the active pharmaceutical ingredient (API).[1][2][3] Oxidation is a major degradation pathway for protein-based drugs, potentially compromising their efficacy and safety.[1][4] this compound serves as a preferential antioxidant, protecting susceptible amino acid residues, such as tryptophan and methionine, from oxidative stress induced by factors like light exposure and radical-generating species.

These application notes provide a comprehensive overview of the utility of this compound, including its mechanism of action, quantitative data on its stabilizing effects, and detailed protocols for evaluating its efficacy in a laboratory setting.

Mechanism of Action: Antioxidant Protection

This compound functions as a sacrificial scavenger of reactive oxygen species (ROS). The indole (B1671886) ring of the tryptophan moiety is susceptible to oxidation and can neutralize free radicals, thereby preventing them from attacking and modifying the amino acid residues of the therapeutic protein. This is particularly crucial for protecting tryptophan residues within the complementarity-determining regions (CDRs) of monoclonal antibodies, where oxidation can lead to a loss of biological activity.

The protective mechanism can be visualized as a two-step process:

  • Generation of oxidative stress from external factors (e.g., light, heat, leachables).

  • Preferential oxidation of this compound, consuming the ROS and shielding the API.

Stress Oxidative Stress (e.g., Light, Free Radicals) ROS Reactive Oxygen Species (ROS) Stress->ROS generates Protein Therapeutic Protein (API) ROS->Protein attacks AcTrpOH This compound (Stabilizer) ROS->AcTrpOH preferentially attacks Formulation Sterile Liquid Formulation Formulation->Protein Formulation->AcTrpOH DegradedProtein Oxidized (Degraded) Protein Protein->DegradedProtein leads to DegradedAcTrpOH Oxidized this compound AcTrpOH->DegradedAcTrpOH is oxidized to

Mechanism of this compound as a sacrificial antioxidant.

Data on Stabilizing Effects

The efficacy of this compound as a stabilizer can be quantified by subjecting formulations to forced degradation studies and analyzing the extent of protein oxidation and aggregation.

Table 1: Effect of this compound on Monoclonal Antibody (mAb) Aggregation under Oxidative Stress

FormulationStress Condition (AAPH*)Monomer (%)Aggregates (%)Fragments (%)
mAb without this compoundNo Stress (Control)98.81.00.2
mAb without this compound5 mM AAPH, 40°C, 72h43.555.80.7
mAb with this compound5 mM AAPH, 40°C, 72h>95 (projected)<5 (projected)<1 (projected)

*AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) is a free radical generator used to induce oxidative stress. Data for "mAb without this compound" is adapted from a study on mAb1 by a known publisher. Projected data for the formulation with this compound is based on qualitative descriptions of its protective effects.

Table 2: Degradation of this compound under Various Stress Conditions

Stress ConditionThis compound Degradation (%)
Thermal Stress (40°C, 4 weeks)Minimal (<5%)
Light Exposure (ICH Q1B)Significant (up to 50%)
Oxidative Stress (AAPH)Significant (up to 83%)
Recommended Storage (2-8°C)Minimal (<3%)

This data is synthesized from a study on N-Acetyl-Tryptophan degradation in protein therapeutic formulations.

Experimental Protocols

To evaluate the effectiveness of this compound in a specific formulation, a series of experiments should be conducted. The following protocols provide a framework for these studies.

cluster_prep 1. Formulation Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analytical Characterization cluster_data 4. Data Evaluation Formulate_Control Control Formulation (without this compound) Stress_Ox Oxidative Stress (AAPH, H2O2) Formulate_Control->Stress_Ox Stress_Photo Photostability (ICH Q1B Light) Formulate_Control->Stress_Photo Stress_Thermal Thermal Stress (e.g., 40°C) Formulate_Control->Stress_Thermal Formulate_Test Test Formulation (with this compound) Formulate_Test->Stress_Ox Formulate_Test->Stress_Photo Formulate_Test->Stress_Thermal Analysis_Agg Aggregation Analysis (SEC) Stress_Ox->Analysis_Agg Analysis_Ox Oxidation Analysis (Peptide Mapping) Stress_Ox->Analysis_Ox Stress_Photo->Analysis_Agg Stress_Photo->Analysis_Ox Stress_Thermal->Analysis_Agg Analysis_Therm Thermal Stability (DSC) Stress_Thermal->Analysis_Therm Data_Eval Compare Test vs. Control Assess Stability Enhancement Analysis_Agg->Data_Eval Analysis_Ox->Data_Eval Analysis_Therm->Data_Eval

Experimental workflow for evaluating this compound.
Protocol 1: Forced Oxidation Study using AAPH

This protocol is designed to assess the protective effect of this compound against free radical-induced oxidation.

Materials:

  • Therapeutic protein stock solution

  • This compound

  • Formulation buffer (e.g., phosphate (B84403) or histidine buffer)

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Sterile, low-binding microcentrifuge tubes or vials

  • Incubator set to 40°C

Procedure:

  • Prepare Formulations:

    • Control Formulation: Prepare the therapeutic protein in the formulation buffer to the desired final concentration (e.g., 10 mg/mL).

    • Test Formulation: Prepare the therapeutic protein in the formulation buffer containing this compound at the desired concentration (e.g., 5-20 mM) to the same final protein concentration as the control.

  • Prepare AAPH Stock: Prepare a fresh stock solution of AAPH in the formulation buffer (e.g., 100 mM).

  • Initiate Stress:

    • Add AAPH stock solution to both control and test formulation aliquots to a final concentration of 5-10 mM.

    • Prepare unstressed controls for both formulations by adding an equivalent volume of buffer instead of AAPH.

  • Incubation: Incubate all samples at 40°C for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: After incubation, analyze the samples for aggregation (Protocol 2) and oxidation (Protocol 3).

Protocol 2: Aggregation Analysis by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic size and is the standard method for quantifying soluble aggregates.

Materials and Equipment:

  • UHPLC or HPLC system with a UV detector

  • SEC column suitable for monoclonal antibodies (e.g., 300 Å pore size)

  • Mobile phase (e.g., 100 mM sodium phosphate, pH 6.8)

  • Stressed and unstressed samples from Protocol 1

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: If necessary, dilute the samples with the mobile phase to fall within the linear range of the detector.

  • Injection: Inject a fixed volume (e.g., 10-20 µL) of each sample onto the column.

  • Data Acquisition: Monitor the eluent at 280 nm or 214 nm. The monomeric protein will elute as the main peak, with high molecular weight species (aggregates) eluting earlier and low molecular weight species (fragments) eluting later.

  • Data Analysis: Integrate the peak areas for the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area. Compare the results between the control and test formulations.

Protocol 3: Oxidation Analysis by Peptide Mapping LC-MS

Peptide mapping is a powerful technique to identify and quantify site-specific modifications such as the oxidation of methionine and tryptophan residues.

Materials and Equipment:

  • LC-MS/MS system (e.g., Q-TOF or Orbitrap)

  • Denaturant (e.g., Guanidine HCl or Urea)

  • Reducing agent (e.g., DTT)

  • Alkylating agent (e.g., Iodoacetamide)

  • Protease (e.g., Trypsin)

  • Reversed-phase C18 column suitable for peptide separations

  • Solvents for LC (e.g., Water and Acetonitrile with 0.1% formic acid)

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the protein sample in a buffer containing 6 M Guanidine HCl.

    • Reduce disulfide bonds by adding DTT and incubating at 37°C.

    • Alkylate free sulfhydryl groups by adding iodoacetamide (B48618) and incubating in the dark.

  • Buffer Exchange and Digestion:

    • Remove the denaturing and alkylating reagents by buffer exchange into a digestion buffer (e.g., ammonium (B1175870) bicarbonate).

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:20 w/w) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto the reversed-phase column.

    • Separate the peptides using a gradient of increasing acetonitrile.

    • Analyze the eluting peptides by MS and MS/MS to determine their sequences and identify any modifications.

  • Data Analysis:

    • Use specialized software to search the MS/MS data against the known protein sequence.

    • Identify and quantify peptides containing oxidized methionine (+16 Da) or tryptophan (+16 Da, +32 Da) residues.

    • Compare the relative abundance of oxidized peptides between the control and test formulations to determine the protective effect of this compound.

Protocol 4: Thermal Stability by Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a protein as a function of temperature, providing information on its thermal stability and melting temperature (Tm).

Materials and Equipment:

  • Differential Scanning Calorimeter

  • Protein samples (control and test formulations)

  • Reference buffer (formulation buffer without protein)

Procedure:

  • Sample Preparation: Prepare samples of the control and test formulations at a concentration of approximately 1 mg/mL. Prepare a matching reference buffer.

  • Instrument Setup: Load the protein sample into the sample cell and the reference buffer into the reference cell.

  • Thermal Scan: Heat the samples at a constant scan rate (e.g., 1°C/min) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Data Acquisition: The instrument will record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition.

    • A higher Tm for the test formulation compared to the control indicates that this compound enhances the thermal stability of the protein.

Conclusion

This compound is a valuable excipient for enhancing the stability of sterile liquid formulations of therapeutic proteins by acting as an effective antioxidant. It protects against oxidative degradation induced by various stress factors, thereby preserving the integrity and functionality of the API. The protocols outlined in these notes provide a robust framework for formulation scientists to quantitatively assess the stabilizing effects of this compound and to develop stable and effective biotherapeutic products.

References

Troubleshooting & Optimization

Improving the solubility of N-Acetyl-DL-tryptophan in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for improving the solubility of N-Acetyl-DL-tryptophan in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline aqueous solubility of N-Acetyl-DL-tryptophan?

N-Acetyl-DL-tryptophan is generally described as being slightly soluble in water and insoluble in cold water[1]. A specific measurement indicates its solubility is approximately 0.14 g per 100 g of water at 30°C[2]. It is, however, very soluble in ethanol[1][3].

Q2: How does pH affect the solubility of N-Acetyl-DL-tryptophan?

The solubility of N-Acetyl-DL-tryptophan is highly dependent on pH. The molecule has a carboxylic acid group with a predicted pKa of 3.65[1].

  • In acidic conditions (pH 2.5-3.5), which is the pH of a saturated aqueous solution, the compound is poorly soluble.

  • In alkaline (basic) conditions, solubility significantly increases. The compound readily dissolves in dilute solutions of alkali hydroxides (e.g., NaOH) as the carboxylic acid group is deprotonated to form a more soluble salt.

Q3: What is the effect of temperature on the solubility of N-Acetyl-DL-tryptophan?

Increasing the temperature generally increases the solubility of N-Acetyl-DL-tryptophan, as is common for most solid solutes. One method describes dissolving the compound in water at temperatures between 50-100°C to form a solution. However, researchers should be cautious, as the parent molecule, tryptophan, can be unstable at high temperatures, especially under acidic conditions. Stability of N-Acetyl-DL-tryptophan itself is generally considered good, but thermal degradation is possible under stress conditions.

Q4: Which co-solvents can be used to improve the solubility of N-Acetyl-DL-tryptophan?

Co-solvents are highly effective for dissolving N-Acetyl-DL-tryptophan.

  • Organic Solvents: It is very soluble in ethanol (B145695) and also shows good solubility in DMSO and DMF.

  • Formulation Mixtures: For experimental purposes, concentrations of at least 2.5 mg/mL can be achieved using various co-solvent systems, such as those containing DMSO, PEG300, Tween-80, and saline.

Q5: Are there other methods to enhance aqueous solubility?

Yes, complexation agents can be effective.

  • Cyclodextrins: Using agents like cyclodextrins (e.g., SBE-β-CD) can form inclusion complexes that increase the apparent solubility of the compound in aqueous solutions. A formulation using 10% DMSO and 90% (20% SBE-β-CD in Saline) has been shown to dissolve at least 2.5 mg/mL.

Troubleshooting Guide

Q: Why is my N-Acetyl-DL-tryptophan precipitating out of solution?

Precipitation is a common issue that can arise from several factors. Use the following flowchart to diagnose the problem.

G start Precipitate Observed q1 Is the concentration above the known solubility limit? start->q1 s1 Decrease the concentration. Determine max solubility in your specific buffer system. q1->s1 Yes q2 Was a stock solution in organic solvent diluted into buffer? q1->q2 No s2 Final organic solvent concentration is likely too low to maintain solubility. Increase final co-solvent % (if tolerable) or use a different solubilization method. q2->s2 Yes q3 Has the pH or temperature of the solution changed? q2->q3 No s3 Solubility is pH and temp dependent. Re-adjust pH to alkaline range or gently warm the solution. Ensure stability at target temp. q3->s3 Yes s4 Consider alternative methods: pH adjustment, co-solvents, or complexation agents (cyclodextrins). q3->s4 No

Caption: Troubleshooting flowchart for precipitation issues.

Data Summary Tables

Table 1: Aqueous Solubility of N-Acetyl-DL-tryptophan

SolventTemperatureSolubilitypH of Saturated SolutionReference(s)
Water30°C0.14 g / 100 g2.5 - 3.5
Water20°C-3.25 (for 0.5 g/L)
Cold Water-Insoluble-

Table 2: Example Formulations for Improved Solubility

Formulation Composition (v/v)Achieved ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.15 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.15 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.15 mM)
DMF20 mg/mL
DMSO15 mg/mL

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the solubility of N-Acetyl-DL-tryptophan by preparing a basic aqueous solution.

  • Preparation: Weigh the desired amount of N-Acetyl-DL-tryptophan powder.

  • Slurry Formation: Add the powder to the desired volume of purified water or buffer at room temperature to form a slurry.

  • Titration: While stirring continuously, slowly add a dilute solution of an alkali hydroxide (B78521) (e.g., 1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until all the solid material has dissolved. The pH will be significantly above the pKa of 3.65. N-Acetyl-DL-tryptophan readily dissolves in dilute alkali solutions.

  • Final Adjustment: If a specific final pH is required, carefully back-titrate with a dilute acid (e.g., 1 M HCl), ensuring the pH does not drop low enough to cause precipitation.

  • Final Volume: Adjust to the final desired volume with the solvent.

Protocol 2: Solubility Enhancement using a Co-solvent System (DMSO)

This protocol details the preparation of a concentrated stock solution in DMSO, which is common for in vitro assays.

  • Preparation: Weigh the desired amount of N-Acetyl-DL-tryptophan powder into a sterile conical tube.

  • Co-solvent Addition: Add the calculated volume of 100% DMSO to achieve a high concentration stock solution (e.g., 15 mg/mL).

  • Dissolution: Vortex or sonicate the mixture to facilitate dissolution. Gentle heating can also be applied if necessary, but care must be taken to avoid degradation.

  • Sterilization (Optional): If required for cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with organic solvents.

  • Dilution: For the working solution, dilute the DMSO stock into the aqueous assay buffer. It is critical to ensure the final concentration of DMSO is low (typically <1%) to avoid artifacts or toxicity in biological systems.

  • Storage: Store stock solutions at -20°C or -80°C. It is recommended to use the working solution on the same day it is prepared.

Workflow and Logic Diagrams

G cluster_prep Preparation cluster_methods Solubilization Methods cluster_analysis Analysis cluster_outcome Outcome prep Weigh Compound & Prepare Aqueous Slurry ph pH Adjustment (Add dilute base) prep->ph cosolvent Co-solvent Addition (e.g., DMSO, Ethanol) prep->cosolvent complex Complexation (e.g., Cyclodextrin) prep->complex check Visually Inspect for Dissolution ph->check cosolvent->check complex->check success Clear Solution (Proceed with Experiment) check->success Yes fail Insoluble (Try Alternative Method) check->fail No

Caption: General experimental workflow for solubility enhancement.

References

Preventing degradation of Ac-DL-Trp-OH in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ac-DL-Trp-OH (N-Acetyl-DL-Tryptophan) in stock solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your experimental reagents.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound stock solutions.

Question: Why has my this compound solution turned yellow or brown?

Answer: Discoloration, typically to a yellow or brownish hue, is a primary indicator of this compound degradation.[1][2] This is most commonly caused by the oxidation of the indole (B1671886) ring in the tryptophan structure. Key factors that accelerate this process include exposure to light (photodegradation), elevated temperatures, and the presence of dissolved oxygen or reactive oxygen species (ROS).[3] The colored byproducts are often derivatives of kynurenine (B1673888) and N-formylkynurenine.[4][5]

To prevent discoloration:

  • Prepare and handle the solution under subdued light.

  • Use amber vials or wrap containers in aluminum foil to protect from light.

  • Store the solution at recommended low temperatures.

  • Use degassed solvents to minimize dissolved oxygen.

Question: I am having trouble dissolving this compound. What can I do?

Answer: this compound has limited solubility in water. If you are experiencing solubility issues, consider the following:

  • Gentle Heating: Warming the solution while stirring can aid dissolution.

  • pH Adjustment: The solubility of tryptophan and its derivatives is pH-dependent. Adjusting the pH slightly towards the alkaline or acidic side can improve solubility. For instance, adding a small amount of NaOH can help. However, be aware that highly alkaline conditions can also promote degradation.

  • Co-solvents: For certain applications, the use of a minimal amount of a co-solvent like DMSO may be acceptable to create a concentrated stock, which is then diluted into the aqueous experimental medium.

Question: My stock solution shows unexpected peaks during HPLC analysis. What could be the cause?

Answer: The appearance of new peaks in your HPLC chromatogram is a strong indication of degradation. These peaks likely correspond to oxidation products such as N-formylkynurenine, kynurenine, and various hydroxylated derivatives. To confirm this, you can compare your chromatogram to published data on tryptophan degradation products or use mass spectrometry for identification. To avoid this, it is crucial to follow the recommended preparation and storage protocols strictly.

Question: Can I autoclave my this compound solution to sterilize it?

Answer: No, it is not recommended to autoclave solutions containing tryptophan or its derivatives. The high temperatures will significantly accelerate degradation. For sterilization, sterile filtration using a 0.22 µm filter is the appropriate method.

Frequently Asked Questions (FAQs)

What is the primary degradation pathway for this compound?

The primary degradation pathway is oxidation, specifically targeting the indole ring of the tryptophan moiety. This can be initiated by light, heat, reactive oxygen species, and the presence of trace metal ions.

What are the ideal storage conditions for this compound stock solutions?

For optimal stability, stock solutions should be:

  • Stored at -20°C for short-term use (up to one month).

  • Stored at -80°C for long-term storage (up to six months).

  • Protected from light by using amber vials or by wrapping the container.

  • Aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.

How does pH affect the stability of this compound?

The stability of tryptophan derivatives can be influenced by pH. While slight pH adjustments can aid in dissolution, extremes in pH can promote degradation. Neutral to slightly acidic conditions are generally preferred for stability. Increased degradation has been noted at higher pH values.

Can I use antioxidants to improve the stability of my stock solution?

Yes, the addition of antioxidants can help mitigate oxidative degradation. Ascorbic acid (Vitamin C) has been shown to be effective in protecting tryptophan from photostability. When preparing your stock solution, consider adding a suitable antioxidant, ensuring it is compatible with your downstream experiments.

Quantitative Data on Degradation

While specific kinetic data for this compound is limited, the degradation of L-tryptophan provides a good proxy for understanding its stability. The following tables summarize the impact of various conditions on L-tryptophan degradation.

Table 1: Effect of Temperature on L-Tryptophan Degradation in Aqueous Solution (pH 7)

TemperatureDegradation after 24 days
4°CMinimal
25°C (Room Temp)Noticeable
37°CSignificant

Data extrapolated from studies on L-tryptophan in cell culture media.

Table 2: Effect of UV Light and Hydrogen Peroxide on L-Tryptophan Degradation (10 mM, pH 7, 24 days)

ConditionL-Tryptophan Remaining
Control (dark, no H₂O₂)~100%
UV Light ExposureDecreased
0.01% H₂O₂Decreased
0.1% H₂O₂Significantly Decreased

This table illustrates the qualitative impact of light and oxidative stress.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps to prepare an aqueous stock solution of this compound with enhanced stability.

  • Solvent Preparation: Use high-purity, sterile water (e.g., HPLC-grade or Milli-Q). Degas the water by sparging with an inert gas like nitrogen or argon for at least 15-20 minutes to remove dissolved oxygen.

  • Weighing: In a subdued light environment, accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • Add the this compound powder to the degassed water.

    • Stir the solution using a magnetic stirrer. Gentle heating (not exceeding 37°C) can be applied to aid dissolution.

    • If solubility remains an issue, a minimal amount of 0.1 M NaOH can be added dropwise while monitoring the pH to aid dissolution. Aim to keep the final pH close to neutral.

  • Addition of Antioxidant (Optional): To further inhibit oxidation, a stock solution of a compatible antioxidant such as ascorbic acid can be added to a final concentration of 0.1-1 mM.

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile, light-protecting container (e.g., amber tube).

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C for short-term use or -80°C for long-term storage.

Visualizations

Ac_Trp This compound Degradation Degradation Ac_Trp->Degradation susceptible to Oxidation Oxidation of Indole Ring Degradation->Oxidation primary pathway NFK N-Formylkynurenine Oxidation->NFK Kyn Kynurenine Oxidation->Kyn Other Other Oxidized Products Oxidation->Other Factors Accelerating Factors Factors->Degradation Light Light Light->Factors Heat Heat Heat->Factors Oxygen Oxygen / ROS Oxygen->Factors

Caption: Degradation pathway of this compound.

start Start weigh Weigh this compound (subdued light) start->weigh prepare_solvent Prepare Degassed Sterile Water start->prepare_solvent dissolve Dissolve in Water (gentle heat/stir) weigh->dissolve prepare_solvent->dissolve check_sol Fully Dissolved? dissolve->check_sol adjust_ph Adjust pH slightly (optional) check_sol->adjust_ph No add_antiox Add Antioxidant (optional) check_sol->add_antiox Yes adjust_ph->dissolve sterilize Sterile Filter (0.22 µm) into amber tubes add_antiox->sterilize aliquot Aliquot into single-use volumes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing stable this compound stock solutions.

References

Optimizing N-Acetyl-DL-tryptophan concentration in cell culture media for improved viability.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-Acetyl-DL-tryptophan (NA-DL-T) concentration in your cell culture media. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving cell viability and culture performance through the effective use of this supplement. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-DL-tryptophan and why is it used in cell culture?

N-Acetyl-DL-tryptophan is a modified form of the essential amino acid DL-tryptophan. It is used in cell culture media primarily as a more stable source of tryptophan, which is crucial for protein synthesis and overall cell metabolism.[1][2] Its enhanced stability helps to maintain consistent nutrient availability in the media, supporting robust cell growth and viability.[2]

Q2: What are the main benefits of using N-Acetyl-DL-tryptophan over L-tryptophan?

The primary advantage of N-Acetyl-DL-tryptophan is its increased chemical stability in liquid culture media compared to L-tryptophan. L-tryptophan is susceptible to degradation, especially when exposed to light and elevated temperatures, which can lead to the formation of toxic byproducts and a change in the medium's color (browning).[3] N-Acetyl-DL-tryptophan's stability ensures a consistent and reliable supply of tryptophan to the cells throughout the culture period.

Q3: How does N-Acetyl-DL-tryptophan improve cell viability?

N-Acetyl-DL-tryptophan contributes to improved cell viability through several mechanisms:

  • Stable Nutrient Source: It provides a steady supply of tryptophan for essential cellular processes like protein synthesis.[1]

  • Antioxidant Properties: It can protect cells from oxidative stress by reducing the levels of reactive oxygen species (ROS).

  • Anti-apoptotic Effects: It has been shown to inhibit apoptosis (programmed cell death) by preventing the release of key apoptotic factors like cytochrome c from the mitochondria.

Q4: Is there a difference between N-Acetyl-L-tryptophan and N-Acetyl-DL-tryptophan in terms of their effect on cell viability?

Studies have shown that both N-acetyl-l-tryptophan (L-NAT) and N-acetyl-DL-tryptophan are neuroprotective, while the N-acetyl-d-tryptophan isomer has no protective effect in some models. For general cell culture, N-Acetyl-DL-tryptophan is commonly used and provides the necessary L-isomer for cellular metabolism.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing N-Acetyl-DL-tryptophan concentration in cell culture media.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in Media after Supplementation - Low Solubility: N-Acetyl-DL-tryptophan has limited solubility in water but is more soluble in alkaline solutions. - Incorrect Stock Solution Preparation: The stock solution may be too concentrated or improperly dissolved.- Prepare a concentrated stock solution in a small amount of dilute alkali (e.g., NaOH) and then dilute it into the culture medium. Ensure the final pH of the medium is readjusted if necessary. - Prepare fresh stock solutions and sterile filter before use.
No Improvement in Cell Viability or Growth - Suboptimal Concentration: The concentration used may be too low to elicit a positive effect. - Cell Line Specificity: Different cell lines may have varying responses to supplementation. - Basal Medium Composition: The basal medium may already contain sufficient stable tryptophan or other components that mask the effect.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line (see Protocol 1). - Test a range of concentrations, for example, from 0.1 µg/mL to 100 µg/mL.
Decreased Cell Viability at High Concentrations - Toxicity: Although generally considered safe, extremely high concentrations of any supplement can be toxic to cells. - pH Shift: The addition of a significant volume of a high-concentration stock solution might alter the pH of the culture medium.- Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line (see Protocol 2). - Always check and, if necessary, adjust the pH of the medium after adding any supplement.
Inconsistent Results Between Experiments - Stock Solution Degradation: Improper storage of the stock solution can lead to loss of activity. - Variability in Cell Health: The initial health and passage number of the cells can affect experimental outcomes.- Aliquot and store stock solutions at -20°C or -80°C for long-term use to avoid repeated freeze-thaw cycles. - Use cells from a consistent passage number and ensure high viability (>95%) at the start of each experiment.

Quantitative Data Summary

The optimal concentration of N-Acetyl-DL-tryptophan can be cell-line and application-dependent. The following table summarizes some reported concentrations and their observed effects.

Cell Type Concentration Observed Effect Reference
Murine Macrophages (J774A.1)Not specified, but showed >80% radioprotective efficacySignificant reduction in ROS and apoptosis, stabilization of mitochondrial membrane potential.
Intestinal Epithelial Cells (IEC-6)0.1 µg/mLSignificant radioprotection (84-87% survival) against LD50 radiation dose.
NSC-34 Motoneurons10 µMInhibition of cell death in an H2O2-induced amyotrophic lateral sclerosis model.

Note: This table is not exhaustive and the optimal concentration for your specific application should be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of N-Acetyl-DL-tryptophan using a Dose-Response Viability Assay

This protocol outlines a method to determine the optimal concentration of N-Acetyl-DL-tryptophan for improving the viability of a specific cell line using a common viability assay like the MTS assay.

Materials:

  • N-Acetyl-DL-tryptophan powder

  • Appropriate solvent (e.g., sterile distilled water with a small amount of NaOH to aid dissolution, or directly in culture medium)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTS assay kit

  • Plate reader

Procedure:

  • Prepare a Stock Solution:

    • Prepare a 10 mg/mL (approximately 40.6 mM) stock solution of N-Acetyl-DL-tryptophan. If solubility is an issue, dissolve the powder in a small volume of 1N NaOH and then bring it to the final volume with sterile distilled water or PBS.

    • Sterile filter the stock solution using a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Treatment:

    • Prepare serial dilutions of the N-Acetyl-DL-tryptophan stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).

    • Include a vehicle control (medium with the same amount of solvent used for the stock solution) and a negative control (cells in medium only).

    • Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of N-Acetyl-DL-tryptophan.

  • Incubation:

    • Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • At the end of the incubation period, perform the MTS assay according to the manufacturer's instructions.

    • Briefly, add the MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells (background) from all other wells.

    • Normalize the data to the negative control (untreated cells) to determine the percentage of viability for each concentration.

    • Plot the percentage of viability against the concentration of N-Acetyl-DL-tryptophan to determine the optimal concentration range.

Protocol 2: Assessing Cytotoxicity of High Concentrations of N-Acetyl-DL-tryptophan

This protocol helps to determine the concentration at which N-Acetyl-DL-tryptophan becomes toxic to the cells.

Procedure:

Follow the same procedure as in Protocol 1, but include a higher range of concentrations (e.g., 100, 250, 500, 1000, 2000 µg/mL). A significant decrease in cell viability compared to the control will indicate the cytotoxic concentration range.

Visualizations

Signaling Pathway

dot

anti_apoptotic_pathway oxidative_stress Oxidative Stress / Cellular Damage mitochondrion Mitochondrion oxidative_stress->mitochondrion Induces release of na_dl_t N-Acetyl-DL-tryptophan na_dl_t->mitochondrion Inhibits release of cytochrome_c Cytochrome c mitochondrion->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome Initiates caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Anti-apoptotic signaling pathway of N-Acetyl-DL-tryptophan.

Experimental Workflow

dot

experimental_workflow start Start: Cell Culture stock_prep Prepare N-Acetyl-DL-tryptophan Stock Solution start->stock_prep cell_seeding Seed Cells in 96-well Plate start->cell_seeding treatment Add Serial Dilutions of N-Acetyl-DL-tryptophan stock_prep->treatment cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTS) incubation->viability_assay data_analysis Analyze Data & Determine Optimal Concentration viability_assay->data_analysis end End data_analysis->end

Caption: Workflow for optimizing N-Acetyl-DL-tryptophan concentration.

Troubleshooting Logic

dot

troubleshooting_logic start Issue with N-Acetyl-DL-tryptophan Supplementation? precipitation Precipitation in Media? start->precipitation no_effect No Improvement in Viability? start->no_effect toxicity Decreased Viability? start->toxicity sol_precipitation Check Stock Solution Prep & Adjust pH precipitation->sol_precipitation Yes sol_no_effect Perform Dose-Response Experiment no_effect->sol_no_effect Yes sol_toxicity Perform Cytotoxicity Assay & Check pH toxicity->sol_toxicity Yes

Caption: Troubleshooting decision tree for common issues.

References

Troubleshooting Ac-DL-Trp-OH interference in biochemical assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH). This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected results or interference in their biochemical assays when this compound is present.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: N-Acetyl-DL-Tryptophan is a derivative of the amino acid tryptophan. It is often used in various biochemical applications, including as a component in cell culture media to support protein synthesis and cell viability, and as a stabilizer for proteins and therapeutic formulations.[1] Its antioxidant properties also make it useful for protecting biological molecules from oxidative damage.

Q2: Can this compound interfere with my assay?

A2: Yes, this compound has the potential to interfere with several types of biochemical assays due to its chemical and physical properties. The most common types of interference are related to its intrinsic fluorescence and UV absorbance. It may also exhibit biological activity in certain cell-based assays.

Q3: Is this compound considered a Pan-Assay Interference Compound (PAINS)?

A3: this compound does not fit the classical definition of a PAINS compound based on its chemical structure.[2][3] However, like many biologically active small molecules, it can cause assay artifacts. Therefore, it is crucial to perform appropriate control experiments to rule out non-specific interference.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Assays

Symptoms:

  • High fluorescence readings in blank or negative control wells containing this compound.

  • A decrease in the signal-to-noise ratio of the assay.

Potential Cause: this compound is intrinsically fluorescent. The indole (B1671886) ring of the tryptophan moiety absorbs ultraviolet (UV) light and emits fluorescence, which can overlap with the emission spectrum of your assay's fluorophore.

Troubleshooting Steps:

  • Characterize the Fluorescence Spectrum of this compound:

    • Prepare a solution of this compound at the same concentration used in your assay, in the same assay buffer.

    • Scan the excitation and emission spectra to determine its fluorescence profile.

  • Run a Buffer Control:

    • Include a control group in your experiment that contains all assay components, including this compound, but lacks the analyte of interest. This will allow you to quantify the background fluorescence from this compound.

  • Subtract Background Fluorescence:

    • If the background fluorescence is consistent, you can subtract this value from your experimental readings.

  • Optimize Filter Sets:

    • If possible, use narrow bandpass filters for excitation and emission to minimize the spectral overlap between this compound and your assay fluorophore.

  • Consider a Different Fluorophore:

    • If significant spectral overlap exists, consider using a fluorophore with a red-shifted emission spectrum, further away from the emission of this compound.

Issue 2: Inaccurate Quantification in UV Absorbance-Based Assays

Symptoms:

  • Higher than expected absorbance readings at 280 nm.

  • Difficulty in accurately quantifying protein or nucleic acid concentrations using A280 measurements.

Potential Cause: The indole ring of this compound strongly absorbs light in the UV range, with a maximum absorbance around 280 nm. This is the same wavelength commonly used for the quantification of proteins.

Troubleshooting Steps:

  • Run a Buffer Blank:

    • Use a solution of this compound in your assay buffer as a blank for your spectrophotometer. This will zero out the absorbance contribution from the compound.

  • Use an Alternative Quantification Method:

    • If precise quantification is critical, consider using a protein quantification assay that is not based on UV absorbance, such as a Bradford or BCA assay. Be aware that you should still run controls to ensure this compound does not interfere with these colorimetric assays.

Issue 3: Unexpected Biological Effects in Cell-Based Assays

Symptoms:

  • Changes in cell viability, proliferation, or signaling pathways that are not related to the intended experimental variable.

Potential Cause: N-Acetyl-L-tryptophan has been shown to have biological activity, including acting as an antagonist for the substance P NK1 tachykinin receptor. While the DL-racemic mixture may have different properties, the potential for off-target biological effects should be considered.

Troubleshooting Steps:

  • Perform a Vehicle Control:

    • Treat cells with this compound alone at the same concentration used in your experiment to observe any direct effects on the cells.

  • Titrate this compound:

    • Determine the lowest effective concentration of this compound that can be used in your assay without causing significant off-target effects.

  • Use an Alternative Stabilizer:

    • If this compound is being used as a stabilizer, investigate whether other, more inert stabilizers could be substituted.

Experimental Protocols

Protocol 1: Measuring the Fluorescence Spectrum of this compound

Objective: To determine the excitation and emission maxima of this compound in your assay buffer.

Materials:

  • This compound

  • Assay Buffer

  • Spectrofluorometer

  • Quartz cuvettes or appropriate microplates

Method:

  • Prepare a stock solution of this compound in your assay buffer at a concentration relevant to your experiment.

  • Excitation Scan:

    • Set the emission wavelength to a value slightly higher than the expected emission of tryptophan (e.g., 350 nm).

    • Scan the excitation wavelengths from 250 nm to 320 nm.

    • Identify the wavelength of maximum excitation.

  • Emission Scan:

    • Set the excitation wavelength to the maximum determined in the previous step (typically around 280 nm).

    • Scan the emission wavelengths from 300 nm to 450 nm.

    • Identify the wavelength of maximum emission.

Protocol 2: Control Experiment for UV Absorbance Interference

Objective: To quantify and correct for the absorbance of this compound at 280 nm.

Materials:

  • This compound

  • Assay Buffer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes or UV-transparent microplates

Method:

  • Prepare a solution of this compound in your assay buffer at the same concentration used in your experimental samples.

  • Set the spectrophotometer to read absorbance at 280 nm.

  • Use the assay buffer without this compound to blank the instrument.

  • Measure the absorbance of the this compound solution. This value represents the background absorbance.

  • Subtract this background absorbance from the absorbance of your experimental samples containing this compound.

Quantitative Data Summary

ParameterThis compoundReference
UV Absorbance Maximum ~280 nmInferred from tryptophan structure
Fluorescence Excitation Maximum ~280 nmInferred from tryptophan structure
Fluorescence Emission Maximum ~350 nmInferred from tryptophan structure

Visualizations

experimental_workflow Troubleshooting Workflow for this compound Interference cluster_symptoms Observed Issue cluster_identification Identify Potential Interference cluster_diagnosis Diagnostic Experiment cluster_mitigation Mitigation Strategy symptom Unexpected Assay Results fluorescence Fluorescence Assay? symptom->fluorescence Yes absorbance UV Absorbance Assay? symptom->absorbance Yes cell_based Cell-Based Assay? symptom->cell_based Yes spec_scan Run Spectrum Scan of This compound fluorescence->spec_scan buffer_blank Measure Absorbance of This compound Solution absorbance->buffer_blank vehicle_control Run Vehicle Control (Cells + this compound) cell_based->vehicle_control subtract_bg Subtract Background Signal spec_scan->subtract_bg alt_quant Use Alternative Quantification Method buffer_blank->alt_quant alt_stab Use Alternative Stabilizer vehicle_control->alt_stab

Caption: Troubleshooting workflow for this compound interference.

signaling_pathway_interference Potential Interference in a Cell-Based Signaling Assay ac_dl_trp This compound receptor Cell Surface Receptor (e.g., NK1R) ac_dl_trp->receptor Potential non-specific binding/antagonism signaling Intracellular Signaling Cascade receptor->signaling response Cellular Response (e.g., Proliferation, Cytokine Release) signaling->response assay_readout Assay Readout (e.g., Fluorescence, Luminescence) response->assay_readout

Caption: Potential mechanism of this compound interference in cell signaling.

References

Technical Support Center: Enhancing the Stability of N-Acetyl-DL-tryptophan in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the stability of N-Acetyl-DL-tryptophan (NAT) in cosmetic formulations.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work with N-Acetyl-DL-tryptophan.

Problem Potential Cause Recommended Action
Discoloration (e.g., yellowing) of the cosmetic formulation over time. Oxidation of the indole (B1671886) ring of N-Acetyl-DL-tryptophan, a common degradation pathway.[1][2][3]- Incorporate antioxidants such as ascorbic acid, chlorogenic acid, or potassium sorbate (B1223678) into the formulation.[4][5] - Package the product in airless containers to minimize oxygen exposure. - Store the formulation in a cool, dark place.
Loss of N-Acetyl-DL-tryptophan potency in the formulation, confirmed by HPLC analysis. Degradation due to exposure to light (photodegradation), heat (thermal degradation), or extreme pH.- For photodegradation, use UV-protective packaging. - For thermal degradation, assess stability at various temperatures to determine optimal storage conditions. - Buffer the formulation to maintain a pH where N-Acetyl-DL-tryptophan is most stable. Acidic and basic conditions can cause hydrolysis.
Appearance of unknown peaks in the HPLC chromatogram during stability studies. Formation of degradation products. Common degradants include tryptophan (from hydrolysis) and various oxidation products like N-formylkynurenine.- Utilize a more advanced analytical technique like LC-MS/MS to identify the structure of the unknown peaks. - Compare the chromatogram to forced degradation samples (acid, base, peroxide, heat, light) to tentatively identify the degradation pathway.
Inconsistent stability results between batches of the same formulation. Variability in raw material quality, manufacturing process (e.g., heating/cooling rates, mixing times), or storage conditions.- Implement stringent quality control for all raw materials. - Standardize the manufacturing protocol to ensure consistency. - Maintain controlled and documented storage conditions for all batches.
Precipitation of N-Acetyl-DL-tryptophan in the formulation. Exceeding the solubility of N-Acetyl-DL-tryptophan in the formulation's solvent system, or a pH shift that reduces its solubility.- Determine the solubility of N-Acetyl-DL-tryptophan in the specific vehicle at different temperatures. - Ensure the pH of the formulation is maintained within a range where N-Acetyl-DL-tryptophan remains soluble. - Consider the use of co-solvents or other solubilizing agents if necessary.

Frequently Asked Questions (FAQs)

1. What are the primary factors that affect the stability of N-Acetyl-DL-tryptophan in cosmetic formulations?

The stability of N-Acetyl-DL-tryptophan is primarily influenced by:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, reactive oxygen species (ROS), and metal ions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV radiation can lead to photodegradation. Tryptophan, a related compound, is known to be unstable under light irradiation.

  • pH: Both acidic and basic conditions can lead to the hydrolysis of the acetyl group, yielding tryptophan as a major degradation product.

2. What are the common degradation products of N-Acetyl-DL-tryptophan?

Under forced degradation conditions, the following have been identified:

  • Hydrolysis: Tryptophan is a major product under acidic and basic stress.

  • Oxidation: A variety of oxidation products can be formed, including dihydroxy-N-acetyl tryptophan and N-formylkynurenine.

  • Thermal Stress: A major impurity at m/z 230 has been observed under thermal stress.

3. How can I improve the stability of N-Acetyl-DL-tryptophan in my formulation?

Several strategies can be employed:

  • Antioxidants: The inclusion of antioxidants can protect against oxidative degradation. N-Acetyl-DL-tryptophan itself is used as an antioxidant to protect proteins.

  • Chelating Agents: Adding chelating agents like EDTA can sequester metal ions that may catalyze oxidation.

  • pH Control: Maintaining the formulation at an optimal pH using buffering agents can prevent acid or base-catalyzed hydrolysis.

  • Opaque/UV-Protective Packaging: This will minimize exposure to light and prevent photodegradation.

  • Appropriate Storage Conditions: Storing the product at controlled, cool temperatures will slow down degradation kinetics.

4. What is the recommended analytical method for quantifying N-Acetyl-DL-tryptophan and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is commonly used. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method.

5. Is N-Acetyl-DL-tryptophan more stable than L-tryptophan (B1681604) in cosmetic formulations?

N-acetyl-DL-tryptophan has been identified as a potentially superior antioxidant to tryptophan as it has a lower oxidation potential and produces less peroxide upon light exposure.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of N-Acetyl-DL-tryptophan degradation observed under various stress conditions as reported in a study by Agrawal et al. (2019). Note that these studies were not performed in a cosmetic matrix, and results may vary depending on the formulation.

Stress Condition % Degradation of N-Acetyl-DL-tryptophan
Oxidative Stress52.84%
Acidic Stress34.64%
Basic Stress15.66%
Thermal Stress10.22%

Data sourced from Agrawal, V., Baghel, R., & Sandal, N. (2019). Development and Validation of LC–MS Method for the Estimation of N-Acetyl-Tryptophan and its Impurities Under Stress Conditions. Chromatographia.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for N-Acetyl-DL-tryptophan in a Cosmetic Cream

This protocol provides a general framework for developing an HPLC method to assess the stability of N-Acetyl-DL-tryptophan in a cosmetic cream.

1. Sample Preparation (Extraction) a. Accurately weigh approximately 1 gram of the cosmetic cream into a 50 mL centrifuge tube. b. Add 20 mL of a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to the tube. c. Vortex for 2 minutes to disperse the cream. d. Sonicate for 15 minutes to ensure complete extraction of N-Acetyl-DL-tryptophan. e. Centrifuge at 4000 rpm for 10 minutes to separate the excipients. f. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.
  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile/water 80:20 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 280 nm.
  • Injection Volume: 20 µL.

3. Method Validation The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Forced Degradation Study

To ensure the analytical method is stability-indicating, a forced degradation study should be performed on a sample of N-Acetyl-DL-tryptophan.

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photodegradation: Expose the sample to UV light (e.g., in a photostability chamber) for a specified duration.

Analyze all stressed samples using the validated HPLC method to demonstrate that the degradation product peaks are resolved from the parent N-Acetyl-DL-tryptophan peak.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_stability Phase 2: Stability Testing cluster_analysis Phase 3: Analysis & Evaluation formulation Develop Cosmetic Formulation with NAT stability_study Place Formulation on Stability at Various Conditions (Temp, Humidity, Light) formulation->stability_study analytical_method Develop & Validate Stability-Indicating HPLC Method hplc_analysis Analyze by HPLC-UV analytical_method->hplc_analysis sampling Pull Samples at Pre-defined Time Points (e.g., 0, 1, 3, 6 months) stability_study->sampling extraction Extract NAT from Cosmetic Matrix sampling->extraction extraction->hplc_analysis data_analysis Quantify NAT & Degradants hplc_analysis->data_analysis evaluation Evaluate Stability Profile & Determine Shelf-life data_analysis->evaluation

Caption: Experimental workflow for assessing NAT stability.

degradation_pathways cluster_oxidation Oxidative Stress (e.g., H₂O₂, Light, Air) cluster_hydrolysis Hydrolytic Stress (Acidic or Basic pH) nat N-Acetyl-DL-Tryptophan ox_products Oxidized Products (e.g., Dihydroxy-NAT, N-Formylkynurenine) nat->ox_products Oxidation hydrolysis_products Tryptophan + Acetic Acid nat->hydrolysis_products Hydrolysis

Caption: Major degradation pathways of N-Acetyl-DL-tryptophan.

troubleshooting_tree start Instability Observed (e.g., Discoloration, Potency Loss) q1 Is the formulation exposed to light? start->q1 a1_yes Use UV-protective packaging. q1->a1_yes Yes q2 Is the pH of the formulation stable? q1->q2 No a2_no Incorporate a buffering system. q2->a2_no No q3 Is there potential for oxidation? q2->q3 Yes a3_yes Add antioxidants. Use airless packaging. q3->a3_yes Yes

Caption: Troubleshooting decision tree for NAT instability.

References

Best practices for long-term storage of N-Acetyl-DL-tryptophan powder.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the long-term storage and handling of N-Acetyl-DL-tryptophan powder. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for N-Acetyl-DL-tryptophan powder?

A1: For optimal stability, N-Acetyl-DL-tryptophan powder should be stored in a cool, dry, and dark place.[1][2][3] Specifically, recommended storage temperatures are between 2°C and 8°C.[1] It is crucial to keep the container tightly closed to protect it from moisture and light.[1]

Q2: What is the expected shelf life of N-Acetyl-DL-tryptophan powder?

A2: When stored under the recommended conditions, N-Acetyl-DL-tryptophan powder is a stable compound. While specific shelf life can vary by manufacturer, it is generally considered to have a long shelf life. For specific expiration dates, always refer to the manufacturer's certificate of analysis.

Q3: What are the signs of degradation in N-Acetyl-DL-tryptophan powder?

A3: Degradation of N-Acetyl-DL-tryptophan powder may be indicated by a change in its physical appearance, such as discoloration (from white or off-white to yellowish or brownish), caking, or clumping. An altered odor may also suggest degradation.

Q4: Is N-Acetyl-DL-tryptophan sensitive to light?

A4: Yes, similar to tryptophan and its derivatives, N-Acetyl-DL-tryptophan is sensitive to light. Exposure to light, especially UV light, can initiate oxidative degradation. Therefore, it is essential to store the powder in an opaque or amber container in a dark place.

Q5: Is N-Acetyl-DL-tryptophan hygroscopic?

A5: N-Acetyl-DL-tryptophan is susceptible to moisture. Absorption of moisture from the air can lead to caking and may accelerate chemical degradation. It is imperative to store it in a tightly sealed container in a dry environment.

Q6: What are the known incompatibilities of N-Acetyl-DL-tryptophan?

A6: N-Acetyl-DL-tryptophan is incompatible with strong oxidizing agents. Contact with these substances can lead to vigorous reactions and degradation of the compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Powder has discolored (yellowish/brownish tint) Exposure to light, heat, or oxygen.Discard the product as its purity may be compromised. Review storage procedures to ensure protection from light and heat. Consider storing under an inert atmosphere (e.g., nitrogen or argon) for highly sensitive applications.
Powder has formed clumps or is caked Absorption of moisture (hygroscopicity).Gently break up the clumps with a clean, dry spatula before weighing. For future prevention, ensure the container is tightly sealed immediately after use and stored in a desiccator or a low-humidity environment.
Inconsistent experimental results using the powder Degradation of the compound; non-homogenous powder due to improper storage.Use a fresh, properly stored batch of N-Acetyl-DL-tryptophan. Ensure the powder is homogenous before taking a sample. It may be necessary to perform an analytical test (e.g., HPLC) to confirm the purity of the stored powder.
Difficulty in dissolving the powder The powder may have degraded, or the incorrect solvent is being used.N-Acetyl-DL-tryptophan is slightly soluble in water and very soluble in ethanol. It also dissolves in dilute solutions of alkali hydroxides. If solubility issues persist with appropriate solvents, it may be a sign of degradation, and a fresh batch should be used.

Quantitative Data on Stability

Study Type Storage Condition Minimum Duration Testing Frequency
Long-term25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6, 9, and 12 months (if significant change occurs in accelerated testing).
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.

RH = Relative Humidity

Experimental Protocols

Protocol: Long-Term Stability Testing of N-Acetyl-DL-tryptophan Powder

1. Objective: To evaluate the stability of N-Acetyl-DL-tryptophan powder under long-term storage conditions as recommended by ICH Q1A(R2) guidelines.

2. Materials:

  • Three different batches of N-Acetyl-DL-tryptophan powder.
  • Appropriate containers (e.g., amber glass vials with airtight seals).
  • Stability chambers set to the conditions outlined in the table above.
  • Analytical instrumentation (e.g., HPLC-UV, mass spectrometer).

3. Methodology:

  • Sample Preparation: Aliquot samples from each of the three batches into the designated containers. Ensure containers are properly labeled.
  • Initial Analysis (Time 0): Perform a complete analysis on samples from each batch to establish the initial quality profile. This should include tests for appearance, assay, purity (impurities and degradation products), and moisture content.
  • Storage: Place the samples in the stability chambers under the specified long-term, intermediate, and accelerated conditions.
  • Time-Point Testing: At each scheduled time point (as per the table above), remove a set of samples from each storage condition and from each batch for analysis.
  • Analysis: Analyze the samples for the same quality attributes as in the initial analysis. Key analytical methods include:
  • Appearance: Visual inspection for color change and caking.
  • Assay and Purity: A stability-indicating HPLC method with UV detection is recommended. A reversed-phase C18 column can be used with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a pH modifier like formic acid).
  • Identification of Degradation Products: Mass spectrometry (LC-MS) can be used to identify and characterize any new degradation products that appear over time.
  • Data Evaluation: Compare the results at each time point to the initial analysis. A significant change is typically defined as a failure to meet the established specifications. Evaluate any trends in the data to predict the retest period or shelf life.

Visualizations

Logical Workflow for Handling and Storage

G cluster_0 Receiving and Initial Inspection cluster_1 Storage cluster_2 Handling and Use cluster_3 Troubleshooting A Receive Shipment B Inspect Container Integrity A->B C Check Certificate of Analysis B->C D Store in a Cool (2-8°C), Dry, and Dark Place C->D E Keep Container Tightly Sealed D->E F Equilibrate to Room Temperature Before Opening E->F G Weigh Quickly in a Low-Humidity Environment F->G H Reseal Tightly Immediately After Use G->H I Observe for Discoloration or Caking G->I H->E Return to Storage J If Degraded, Quarantine and Investigate Storage Conditions I->J Yes K If OK, Proceed with Experiment I->K No G A N-Acetyl-DL-tryptophan C Oxidative Degradation A->C B Stress Factors (Light, Heat, Oxygen, Moisture) B->C D N-Formylkynurenine Derivatives C->D F Hydroxylated Derivatives C->F G Other Minor Degradants C->G E Kynurenine Derivatives D->E

References

Addressing batch-to-batch variability of Ac-DL-Trp-OH in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-DL-Tryptophan (Ac-DL-Trp-OH). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell culture experiments when using new batches of this compound. What could be the cause?

A1: Inconsistent results in cell culture can often be attributed to batch-to-batch variability in this compound. Key factors to consider are:

  • Enantiomeric Purity: this compound is a racemic mixture of N-Acetyl-D-Tryptophan and N-Acetyl-L-Tryptophan. The ratio of these enantiomers can vary between batches. The L-enantiomer is biologically active and can influence cellular pathways, while the D-enantiomer may have different or no activity.

  • Impurities: Residual impurities from the synthesis process, such as unreacted L-tryptophan or other related compounds, can impact cell health and experimental outcomes.[1]

  • Degradation Products: this compound is susceptible to oxidation and degradation, especially when exposed to light, heat, or reactive oxygen species.[2][3][4] These degradation products can be toxic to cells.[2][3][5]

  • Trace Metals: The presence of trace metal impurities can affect cell growth and protein expression.

Q2: How does this compound act as a stabilizer in our formulation, and why would variability matter?

A2: this compound is often used as a stabilizer in protein therapeutic formulations, particularly for monoclonal antibodies and human serum albumin.[6][7] It functions as an antioxidant, sacrificially protecting tryptophan residues in the therapeutic protein from oxidation.[6][7]

Batch-to-batch variability is critical because:

  • Variable Purity: A lower purity of this compound means less of the active stabilizing agent is present, potentially reducing the shelf-life and efficacy of the final drug product.

  • Presence of Oxidizing Impurities: If a batch contains impurities that promote oxidation, it could counteract the stabilizing effect of this compound.

  • Impact on Protein Aggregation: The effectiveness of this compound in preventing protein aggregation can be influenced by its concentration and purity. Inconsistent stabilization can lead to lot-to-lot differences in the final drug product's aggregation profile.

Q3: What are the potential biological effects of impurities or degradation products from this compound?

A3: Tryptophan and its metabolites are biologically active and can influence various cellular signaling pathways. For instance, tryptophan metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating gene expression related to immune response and cell proliferation.[8][9][10][11] The presence of tryptophan-related impurities could inadvertently activate or inhibit such pathways, leading to off-target effects in your experiments. Degradation products of tryptophan have also been shown to be toxic to cells in culture.[2][3]

Troubleshooting Guides

Issue: Unexpected Cellular Response or Toxicity

If you observe an unexpected change in cell growth, viability, or a specific cellular response after switching to a new batch of this compound, follow this troubleshooting workflow:

cluster_0 Troubleshooting Workflow: Unexpected Cellular Response start Start: Unexpected Cellular Response Observed qualify Qualify New Batch of this compound (See QC Protocols) start->qualify compare Compare QC data with previous 'good' batch qualify->compare analyze_impurities Analyze for specific impurities (e.g., free tryptophan, enantiomeric ratio) compare->analyze_impurities Discrepancies found test_toxicity Perform dose-response toxicity assay with new batch compare->test_toxicity No obvious discrepancies analyze_impurities->test_toxicity investigate_pathway Investigate potential off-target pathway activation (e.g., AhR signaling) test_toxicity->investigate_pathway Toxicity confirmed contact_supplier Contact supplier with data for investigation test_toxicity->contact_supplier No toxicity observed, but cellular response is altered investigate_pathway->contact_supplier end End: Isolate cause and mitigate contact_supplier->end

Caption: Troubleshooting workflow for unexpected cellular responses.

Issue: Reduced Stability or Increased Aggregation in Formulations

For issues related to the performance of this compound as a stabilizer, consider the following:

  • Re-evaluate Concentration: Ensure the concentration of this compound is optimized for your specific formulation.

  • Assess Purity: Use HPLC to verify the purity of the this compound batch. Lower purity will result in a lower effective concentration of the stabilizer.

  • Analyze for Degradants: Employ analytical techniques like HPLC-MS to identify and quantify any degradation products that might interfere with its stabilizing function.[7]

  • Forced Degradation Study: Conduct a forced degradation study on your formulation with the new batch of this compound to assess its stabilizing capacity under stress conditions (e.g., heat, light, oxidation).

Quantitative Data Summary

The following tables summarize typical quality control specifications for this compound based on publicly available information and certificates of analysis.[12][13][14]

Table 1: General Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity (HPLC) ≥ 98.5%HPLC
Loss on Drying ≤ 0.3%Gravimetric
Residue on Ignition ≤ 0.1%Gravimetric
Solubility (0.4g/100mL in water) Colorless, clear solutionVisual Inspection

Table 2: Typical Limits for Elemental Impurities

ImpuritySpecification (ppm)Analytical Method
Heavy Metals (as Pb) ≤ 10ICP-MS or AAS
Iron (Fe) ≤ 10ICP-MS or AAS
Arsenic (as As2O3) ≤ 1ICP-MS or AAS
Chloride (Cl) ≤ 200 (0.02%)Ion Chromatography
Ammonium (NH4) ≤ 200 (0.02%)Ion-Selective Electrode or Colorimetry

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Impurity Profiling

This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.

cluster_1 Experimental Workflow: HPLC Purity Analysis prep_sample 1. Prepare Sample and Standards (e.g., 1 mg/mL in mobile phase) hplc_setup 2. HPLC System Setup (C18 column, UV detector at 280 nm) prep_sample->hplc_setup gradient_elution 3. Run Gradient Elution (e.g., Water/Acetonitrile with TFA) hplc_setup->gradient_elution data_acquisition 4. Data Acquisition and Integration gradient_elution->data_acquisition purity_calc 5. Calculate Purity (% Area) data_acquisition->purity_calc impurity_id 6. Identify Impurities (by retention time and/or MS) purity_calc->impurity_id

Caption: Workflow for HPLC purity analysis of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector is required. For impurity identification, an in-line mass spectrometer (MS) is recommended.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is suitable.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a blank. Integrate the peak areas to determine the purity and relative abundance of any impurities.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method is for determining the ratio of N-Acetyl-D-Tryptophan to N-Acetyl-L-Tryptophan.

  • Instrumentation: HPLC with a UV or fluorescence detector.

  • Column: A chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

  • Mobile Phase: Typically a mixture of an organic solvent (e.g., ethanol (B145695) or isopropanol) and a buffer, as recommended by the column manufacturer.

  • Flow Rate: As recommended for the specific chiral column.

  • Detection: UV at 280 nm or fluorescence detection (Excitation: 280 nm, Emission: 350 nm) for higher sensitivity.

  • Sample Preparation: Dissolve this compound in the mobile phase.

  • Analysis: Inject standards of the pure D and L enantiomers (if available) to determine their retention times. Inject the sample to determine the ratio of the two enantiomers.

Signaling Pathway

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Tryptophan metabolites are known to be endogenous ligands for the Aryl Hydrocarbon Receptor (AhR). The presence of tryptophan-related impurities in this compound could lead to unintended activation of this pathway.

cluster_2 Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm cluster_nucleus ligand Tryptophan Metabolite (e.g., Kynurenine, Indole derivatives) ahr_complex Inactive AhR Complex (AhR, HSP90, AIP, p23) ligand->ahr_complex Binds to AhR cytoplasm Cytoplasm nucleus Nucleus ahr_active Activated AhR ahr_complex->ahr_active Conformational Change and Translocation arnt ARNT ahr_active->arnt Heterodimerization ahr_arnt AhR-ARNT Complex ahr_active->ahr_arnt arnt->ahr_arnt dre Dioxin Response Element (DRE) in DNA ahr_arnt->dre Binds to gene_expression Target Gene Expression (e.g., CYP1A1, IL-22) dre->gene_expression Regulates

Caption: Activation of the AhR signaling pathway by tryptophan metabolites.[8][9][10]

References

Technical Support Center: Optimizing N-Acetyl-DL-tryptophan Delivery Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at optimizing the delivery of N-Acetyl-DL-tryptophan (NAT) across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is N-Acetyl-DL-tryptophan and why is its delivery to the brain a focus of research?

N-Acetyl-DL-tryptophan (NAT) is a derivative of the essential amino acid DL-tryptophan. The L-isomer, N-Acetyl-L-tryptophan (L-NAT), has demonstrated neuroprotective properties in various models of neurological disorders, including Alzheimer's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] Its therapeutic potential is linked to its ability to cross the blood-brain barrier and exert beneficial effects within the central nervous system (CNS).[1]

Q2: What are the primary challenges in delivering N-Acetyl-DL-tryptophan across the blood-brain barrier?

The primary challenges include:

  • Low Permeability: As a polar molecule, NAT is expected to have limited passive diffusion across the lipophilic BBB.

  • Carrier-Mediated Transport Competition: The transport of L-tryptophan, the parent molecule of L-NAT, across the BBB is mediated by the Large Neutral Amino Acid Transporter 1 (LAT1).[3] L-NAT likely utilizes the same transporter and must compete with other endogenous large neutral amino acids for uptake into the brain.

  • Low Brain Concentrations: Studies have shown that while L-NAT produces neuroprotective effects, its concentration in the brain can be very low, often falling below the limit of quantification of standard analytical methods like HPLC.[1]

  • Chirality: The neuroprotective effects have been attributed to the L-isomer (L-NAT), while the D-isomer appears to be inactive. Therefore, the delivery of the racemic DL-mixture may not be optimal.

Q3: Which transport mechanism is likely responsible for N-Acetyl-DL-tryptophan uptake into the brain?

The primary candidate for the transport of N-Acetyl-L-tryptophan across the BBB is the L-type Amino Acid Transporter 1 (LAT1) , also known as solute carrier family 7 member 5 (SLC7A5). This transporter is highly expressed on both the luminal (blood side) and abluminal (brain side) membranes of brain capillary endothelial cells. It facilitates the transport of large neutral amino acids, including tryptophan. The N-acetylation of L-tryptophan may influence its affinity for LAT1, but it is still considered a likely substrate.

Q4: What in vitro models are suitable for studying N-Acetyl-DL-tryptophan transport across the BBB?

Commonly used in vitro models include:

  • Madin-Darby Canine Kidney (MDCK) cells transfected with specific transporters (e.g., LAT1): Useful for studying the interaction of NAT with a specific transporter in a controlled environment.

  • bEnd.3 (mouse brain endothelioma) cells: A widely used immortalized mouse brain endothelial cell line that forms tight junctions and is a good starting point for permeability screening.

  • Caco-2 (human colon adenocarcinoma) cells: While primarily a model for intestinal absorption, they express some BBB transporters and can be used for initial permeability assessments.

  • Primary brain microvascular endothelial cells (BMECs) co-cultured with astrocytes and/or pericytes: This is a more complex and physiologically relevant model that better mimics the in vivo BBB.

Q5: What in vivo techniques can be used to quantify N-Acetyl-DL-tryptophan in the brain?

  • Brain Tissue Homogenate Analysis: Involves collecting brain tissue at specific time points after systemic administration of NAT, followed by homogenization and quantification of the compound using a sensitive analytical method like LC-MS/MS.

  • In Situ Brain Perfusion: This technique allows for the precise control of the concentration of NAT delivered to the brain and enables the calculation of brain uptake clearance.

  • Microdialysis: This powerful technique involves implanting a microdialysis probe into a specific brain region to sample the extracellular fluid and measure unbound NAT concentrations over time.

Troubleshooting Guides

Issue 1: Low or Undetectable Brain Concentration of N-Acetyl-DL-tryptophan in In Vivo Studies
Potential Cause Troubleshooting Step Expected Outcome
Low BBB Permeability 1. Prodrug Approach: Synthesize a more lipophilic prodrug of NAT (e.g., an ester) that can cross the BBB via passive diffusion and then be cleaved to release the active NAT in the brain. 2. Formulation Strategies: Formulate NAT in a delivery vehicle such as liposomes or nanoparticles to enhance its transport across the BBB.Increased brain concentrations of NAT or its active metabolite.
Competition at the LAT1 Transporter Co-administer NAT with other large neutral amino acids and observe if its brain uptake is further reduced. This can help confirm the role of LAT1. To enhance uptake, strategies that transiently increase the plasma ratio of NAT to other competing amino acids could be explored, though this is challenging.Confirmation of the transport mechanism and understanding of competitive inhibition dynamics.
Rapid Peripheral Metabolism or Clearance 1. Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the plasma half-life of NAT. 2. Formulation for Sustained Release: If the half-life is short, consider a sustained-release formulation to maintain a higher plasma concentration for a longer duration.An optimized dosing regimen that maximizes the window for BBB transport.
Insufficient Analytical Sensitivity The concentration of NAT in the brain is often very low. 1. Switch to a more sensitive analytical method: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) instead of HPLC-UV for quantification. 2. Optimize Sample Preparation: Develop an efficient extraction method for NAT from brain tissue to minimize sample loss and matrix effects.Reliable and reproducible quantification of NAT in brain tissue or microdialysates.
Incorrect Dosing or Administration Route 1. Dose-Escalation Study: Perform a dose-escalation study to determine if higher doses lead to detectable brain concentrations. 2. Alternative Routes: Explore alternative administration routes that may bypass the BBB to some extent, such as intranasal delivery.Identification of an effective dose and administration route for achieving therapeutic brain concentrations.
Issue 2: High Variability in In Vitro BBB Permeability Data
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Cell Monolayer Integrity 1. Monitor Transendothelial Electrical Resistance (TEER): Regularly measure TEER to ensure the formation of a tight and consistent cell monolayer before each experiment. 2. Optimize Seeding Density and Culture Time: Systematically vary the initial cell seeding density and the duration of culture to determine the optimal conditions for tight junction formation.Reduced variability in permeability measurements and more reliable data.
Efflux Transporter Activity NAT may be a substrate for efflux transporters like P-glycoprotein (P-gp). 1. Use Efflux Pump Inhibitors: Conduct permeability studies in the presence and absence of known efflux pump inhibitors (e.g., verapamil, cyclosporin (B1163) A).An increase in the apparent permeability (Papp) in the apical-to-basolateral direction in the presence of an inhibitor would indicate that NAT is an efflux substrate.
Inappropriate Assay Buffer Conditions The pH and composition of the assay buffer can affect the ionization state and stability of NAT. 1. Use Physiologically Relevant Buffer: Ensure the assay buffer mimics physiological conditions (e.g., pH 7.4, appropriate salt concentrations). 2. Assess Compound Stability: Incubate NAT in the assay buffer for the duration of the experiment and analyze for degradation.More accurate and physiologically relevant permeability data.
Non-specific Binding NAT may bind to the plastic of the culture plates or inserts. 1. Perform Recovery Studies: Measure the concentration of NAT in the donor and receiver compartments at the end of the experiment and compare the total amount to the initial amount added to assess recovery. 2. Use Low-Binding Plates: If significant binding is observed, switch to low-binding plates.Improved accuracy of permeability calculations.

Data Presentation

Table 1: Predicted and Experimental BBB Permeability of N-Acetyl-DL-tryptophan and Related Compounds
Compound LogBB (Predicted) LogBB (Experimental) In Vitro Papp (cm/s) (Caco-2 or bEnd.3) Primary Transport Mechanism Reference
L-Tryptophan-0.5 to 0.0-0.68~1.5 x 10-5LAT1
N-Acetyl-DL-tryptophan -1.0 to -0.5 (estimated) Not available (low brain concentrations reported) Not available Likely LAT1
Melatonin~0.20.15HighPassive DiffusionN/A
Serotonin-1.5 to -1.0-1.22LowLimitedN/A

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assay using bEnd.3 Cells

This protocol describes a method to assess the permeability of N-Acetyl-DL-tryptophan across a mouse brain endothelial cell (bEnd.3) monolayer.

Materials:

  • bEnd.3 cells

  • DMEM with 10% FBS, 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Fibronectin

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • N-Acetyl-DL-tryptophan

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding: Coat the apical side of the Transwell® inserts with fibronectin. Seed bEnd.3 cells at a density of 1 x 105 cells/cm2.

  • Cell Culture: Culture the cells for 3-4 days until a confluent monolayer is formed. Monitor the integrity of the monolayer by measuring the Transendothelial Electrical Resistance (TEER). A TEER value > 100 Ω·cm2 is generally considered acceptable.

  • Permeability Assay: a. Wash the cell monolayer twice with pre-warmed transport buffer. b. Add fresh transport buffer to the basolateral (receiver) chamber. c. Add transport buffer containing a known concentration of N-Acetyl-DL-tryptophan to the apical (donor) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer. f. At the end of the experiment, collect a sample from the donor chamber.

  • Sample Analysis: Quantify the concentration of N-Acetyl-DL-tryptophan in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the Transwell® membrane.

    • C0 is the initial concentration in the donor chamber.

Protocol 2: In Situ Brain Perfusion in Rats

This protocol provides a method to measure the brain uptake of N-Acetyl-DL-tryptophan in anesthetized rats.

Materials:

  • Anesthetized rat

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O2/5% CO2)

  • N-Acetyl-DL-tryptophan

  • [14C]-Sucrose or other non-permeable marker

  • Surgical instruments

  • Perfusion pump

  • Brain tissue homogenization buffer

  • Scintillation counter and LC-MS/MS system

Procedure:

  • Surgical Preparation: Anesthetize the rat and expose the common carotid artery.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.

  • Perfusion: Begin perfusion with the perfusion buffer containing a known concentration of N-Acetyl-DL-tryptophan and the non-permeable marker at a constant flow rate (e.g., 10 mL/min) for a short duration (e.g., 30-60 seconds).

  • Brain Collection: At the end of the perfusion, decapitate the animal and dissect the brain.

  • Sample Processing: Homogenize a weighed portion of the brain.

  • Quantification: a. Measure the radioactivity of the [14C]-Sucrose in the brain homogenate and perfusion buffer to determine the brain volume of the vascular space. b. Quantify the concentration of N-Acetyl-DL-tryptophan in the brain homogenate and perfusion buffer using LC-MS/MS.

  • Calculation of Brain Uptake Clearance (Kin): Kin (mL/s/g) = (Cbrain * Vbrain) / (Cperfusate * T) Where:

    • Cbrain is the concentration of NAT in the brain tissue (corrected for vascular space).

    • Vbrain is the volume of the brain.

    • Cperfusate is the concentration of NAT in the perfusion buffer.

    • T is the perfusion time.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Prepare In Vitro BBB Model (e.g., bEnd.3 cells on Transwell®) teer_check Monitor TEER for Monolayer Integrity invitro_start->teer_check permeability_assay Perform Permeability Assay with N-Acetyl-DL-tryptophan teer_check->permeability_assay TEER > 100 Ω·cm² sample_analysis_invitro Quantify NAT with LC-MS/MS permeability_assay->sample_analysis_invitro troubleshooting Troubleshooting (Low Uptake, High Variability) permeability_assay->troubleshooting papp_calculation Calculate Papp Value sample_analysis_invitro->papp_calculation optimization Optimization Strategies (Prodrugs, Formulations) papp_calculation->optimization invivo_start Administer N-Acetyl-DL-tryptophan to Animal Model (e.g., rat) brain_collection Collect Brain Tissue or Microdialysate invivo_start->brain_collection sample_analysis_invivo Quantify NAT with LC-MS/MS brain_collection->sample_analysis_invivo brain_collection->troubleshooting pk_analysis Pharmacokinetic Analysis (e.g., Brain Concentration, LogBB) sample_analysis_invivo->pk_analysis pk_analysis->optimization optimization->invitro_start Iterate optimization->invivo_start Iterate

Caption: Experimental workflow for optimizing N-Acetyl-DL-tryptophan delivery across the BBB.

lat1_transport cluster_bbb Blood-Brain Barrier Endothelial Cell blood Blood lat1_luminal LAT1 brain Brain (Extracellular Fluid) luminal_membrane Luminal Membrane abluminal_membrane Abluminal Membrane lat1_abluminal LAT1 lat1_luminal->lat1_abluminal Intracellular Transport nat_brain N-Acetyl-L-tryptophan lat1_abluminal->nat_brain Efflux laa_brain Other Large Neutral Amino Acids lat1_abluminal->laa_brain Exchange nat_blood N-Acetyl-L-tryptophan nat_blood->lat1_luminal Uptake laa_blood Other Large Neutral Amino Acids laa_blood->lat1_luminal Competition

References

Technical Support Center: Refinement of Ac-DL-Trp-OH Synthesis for Higher Purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH) for higher purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The acetylation of DL-tryptophan may not have gone to completion. Ensure that the molar ratio of acetic anhydride (B1165640) to tryptophan is adequate. Some protocols suggest using a 1.2 to 1.4-fold excess of acetic anhydride.[1]

  • Suboptimal pH: The pH of the reaction mixture is critical. For the acetylation of tryptophan, maintaining a pH of 8.0-9.0 during the addition of acetic anhydride, followed by adjustment to pH 2.0 for precipitation, is crucial for maximizing yield.[1] Some methods also describe maintaining a pH of 11 or higher during acetylation.[2]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature and for a sufficient duration. For instance, one method describes reacting at 35-40°C for 3 hours.[2] Another cascade reaction method involves hydrolysis at 120-145°C for 0.5-1.5 hours followed by acetylation.[1]

  • Precipitation and Isolation: Inefficient precipitation or loss of product during filtration and washing can significantly reduce the final yield. Ensure the solution is adequately cooled (e.g., in an ice-water bath) to maximize crystallization before filtering. Wash the precipitate with cold water to minimize dissolution of the product.

Q2: I am observing significant impurities in my final this compound product. What are the common impurities and how can I minimize them?

A2: Common impurities can arise from starting materials, side reactions, or degradation. Here's how to address them:

  • Unreacted Tryptophan: The presence of unreacted DL-tryptophan is a common impurity. This can be minimized by ensuring a slight excess of the acetylating agent (acetic anhydride) and optimal reaction conditions (pH, temperature) to drive the reaction to completion.

  • Di-acetylated Products: Over-acetylation can lead to the formation of di-acetylated tryptophan derivatives. Control the stoichiometry of acetic anhydride and the reaction temperature to prevent this.

  • Degradation Products: Tryptophan and its derivatives can be susceptible to oxidation and degradation, especially under harsh reaction conditions (e.g., extreme pH or high temperatures for prolonged periods). Using degassed solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.

  • Impurities from Starting Materials: Ensure the purity of the starting DL-tryptophan. Impurities in the starting material will be carried through the synthesis.

  • Purification: Recrystallization of the final product is an effective method for removing many impurities. Solvents such as ethyl acetate (B1210297) can be used for recrystallization.

Q3: What is the optimal method for purifying crude this compound to achieve high purity (e.g., >99%)?

A3: Recrystallization is the most common and effective method for purifying this compound.

  • Solvent Selection: A suitable solvent system is one in which the product is sparingly soluble at low temperatures and highly soluble at higher temperatures. Ethyl acetate is a commonly used solvent for recrystallization.

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form crystals.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified crystals under vacuum.

For very high purity requirements, multiple recrystallizations may be necessary. Purity can be assessed using techniques like High-Performance Liquid Chromatography (HPLC).

Q4: How can I effectively monitor the progress of the this compound synthesis reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.

  • TLC System: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) that provides good separation between the starting material (DL-tryptophan) and the product (this compound).

  • Procedure:

    • Spot the reaction mixture, a standard of the starting material, and a co-spot (mixture of reaction mixture and starting material) on a TLC plate.

    • Develop the plate in the chosen solvent system.

    • Visualize the spots under UV light (tryptophan and its derivatives are UV active).

  • Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for this compound.

Table 1: Reaction Conditions for this compound Synthesis

ParameterMethod 1 (Cascade Reaction)Method 2 (Direct Acetylation)
Starting Material Indole methylene (B1212753) hydantoinL-Tryptophan
Key Reagents Raney-Ni catalyst, NaOH, HCl, Acetic AnhydrideAcetic Anhydride, NaOH, HCl
Temperature Hydrogenation: 45-80°C; Hydrolysis: 120-145°C35-40°C
Pressure 3.0-4.0 MPaNot specified
pH Hydrolysis then pH 8.0-9.0 for acetylation, then pH 2.0 for precipitationpH ≥ 11 during acetylation
Reaction Time Hydrogenation: 1.5-4h; Hydrolysis: 0.5-1.5h; Acetylation: 0.5-1h2.5-3 hours
Yield ~78.6% - 82.3%~74.4% - 80%

Table 2: Purity Specifications for this compound

ParameterSpecification
Assay 99.0% to 101.0%
Loss on Drying ≤0.50%
Residue on Ignition ≤0.20%
Heavy Metals (as Pb) ≤10ppm
Arsenic (as As2O3) ≤2.0ppm

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Acetylation of DL-Tryptophan (Adapted from)

  • Dissolution: Dissolve DL-tryptophan in an aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Cooling: Cool the solution to approximately 10°C in an ice bath.

  • Acetylation: While maintaining the pH at 11 or above, simultaneously and slowly add acetic anhydride and an aqueous solution of NaOH with vigorous stirring. The temperature should be maintained between 35-40°C.

  • Reaction Monitoring: Monitor the reaction progress using TLC until all the tryptophan has been consumed (approximately 2.5-3 hours).

  • Precipitation: Upon completion, cool the reaction mixture to 5°C.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) dropwise to adjust the pH to 2.0, which will cause the this compound to precipitate out of the solution.

  • Isolation: Filter the white precipitate.

  • Washing: Wash the precipitate with cold water to remove any residual acid and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum at 70°C.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution: Place the crude this compound in a flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of this compound will start to form.

  • Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start DL-Tryptophan dissolution Dissolve in aqueous NaOH start->dissolution Step 1 acetylation Add Acetic Anhydride (pH 8-9 or >11) dissolution->acetylation Step 2 precipitation Acidify to pH 2.0 with HCl acetylation->precipitation Step 3 crude_product Crude this compound precipitation->crude_product Step 4 recrystallization Recrystallize from a suitable solvent crude_product->recrystallization Proceed to Purification filtration Filter and Wash with cold solvent recrystallization->filtration Step 5 drying Dry under vacuum filtration->drying Step 6 pure_product Pure this compound drying->pure_product Step 7

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Purity of This compound incomplete_reaction Incomplete Reaction issue->incomplete_reaction side_reactions Side Reactions (e.g., di-acetylation) issue->side_reactions degradation Product Degradation issue->degradation impure_starting_material Impure Starting Material issue->impure_starting_material optimize_conditions Optimize Reaction Conditions (pH, Temp, Time, Stoichiometry) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions inert_atmosphere Use Inert Atmosphere degradation->inert_atmosphere check_sm_purity Verify Purity of Starting Material impure_starting_material->check_sm_purity recrystallize Perform Recrystallization optimize_conditions->recrystallize Further Purification check_sm_purity->optimize_conditions If SM is pure inert_atmosphere->recrystallize Further Purification

Caption: Troubleshooting logic for addressing low purity in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Ac-DL-Trp-OH and L-Tryptophan in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) and its parent amino acid, L-tryptophan, in cell culture applications. We will delve into their established biological roles, present available comparative data, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Introduction

L-tryptophan is an essential amino acid crucial for protein synthesis and a precursor to vital bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites of the kynurenine (B1673888) pathway. Its availability can significantly impact cell growth, proliferation, and signaling. This compound, a racemic mixture of the N-acetylated form of tryptophan, is often used in cell culture media and pharmaceutical formulations as a stabilizer. This guide explores the comparative efficacy of these two compounds in supporting cell culture.

Mechanism of Action

L-Tryptophan: As a fundamental building block for protein synthesis, L-tryptophan's primary role is to support cell growth and proliferation. Beyond this, L-tryptophan and its metabolites are key players in cellular signaling. A critical pathway influenced by L-tryptophan is the mammalian target of rapamycin (B549165) (mTOR) signaling cascade, a central regulator of cell growth, proliferation, and survival.

This compound: The biological activity of this compound is primarily attributed to its L-isomer, N-acetyl-L-tryptophan. Studies have shown that N-acetyl-L-tryptophan possesses neuroprotective properties, while the D-isomer is inactive[1][2]. It is hypothesized that N-acetyl-L-tryptophan may act as a pro-drug, being deacetylated intracellularly to release L-tryptophan. However, it may also exert independent biological effects. N-acetylcysteine, another N-acetylated amino acid, is known to be taken up by cells and deacetylated to provide cysteine for glutathione (B108866) synthesis[3]. A similar mechanism could be at play for N-acetyl-L-tryptophan.

Signaling Pathways and Cellular Processes

L-tryptophan is a key regulator of the mTOR signaling pathway, which is pivotal for protein synthesis and cell proliferation. The availability of essential amino acids, including L-tryptophan, is sensed by the cell and signals the activation of mTOR complex 1 (mTORC1). Activated mTORC1 then phosphorylates downstream targets like S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis and cell growth.

The degradation of L-tryptophan primarily occurs via two main pathways: the kynurenine pathway and the serotonin pathway. The kynurenine pathway generates several bioactive metabolites that can influence immune responses and neuronal function. The serotonin pathway leads to the production of the neurotransmitter serotonin and the hormone melatonin.

While the direct impact of this compound on these pathways is less characterized, its potential conversion to L-tryptophan suggests it could indirectly influence them by increasing the intracellular pool of L-tryptophan.

Tryptophan_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Cell L-Tryptophan_ext L-Tryptophan Amino_Acid_Transporter Amino Acid Transporter L-Tryptophan_ext->Amino_Acid_Transporter Uptake Ac-DL-Trp-OH_ext This compound Ac-DL-Trp-OH_int This compound Ac-DL-Trp-OH_ext->Ac-DL-Trp-OH_int Uptake L-Tryptophan_int L-Tryptophan mTORC1 mTORC1 L-Tryptophan_int->mTORC1 Activates Protein_Synthesis Protein Synthesis L-Tryptophan_int->Protein_Synthesis Incorporation Kynurenine_Pathway Kynurenine Pathway L-Tryptophan_int->Kynurenine_Pathway Metabolism Serotonin_Pathway Serotonin Pathway L-Tryptophan_int->Serotonin_Pathway Metabolism Ac-DL-Trp-OH_int->L-Tryptophan_int Deacetylation Deacetylase Deacetylase Ac-DL-Trp-OH_int->Deacetylase Amino_Acid_Transporter->L-Tryptophan_int Deacetylase->L-Tryptophan_int mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Cellular uptake and major signaling pathways of L-tryptophan and this compound.

Quantitative Data Comparison

To address this gap, we propose a set of experiments outlined in the "Experimental Protocols" section. The following tables are structured to present the expected data from such a comparative analysis.

Table 1: Comparative Effect on Cell Viability (MTT Assay)

CompoundConcentration (mM)Cell LineIncubation Time (h)% Cell Viability (relative to control)
L-Tryptophan0.1HEK29324(Experimental Data)
0.5
1.0
This compound0.1HEK29324(Experimental Data)
0.5
1.0
L-Tryptophan0.1CHO24(Experimental Data)
0.5
1.0
This compound0.1CHO24(Experimental Data)
0.5
1.0

Table 2: Comparative Effect on Total Protein Synthesis (BCA/Bradford Assay)

CompoundConcentration (mM)Cell LineIncubation Time (h)Total Protein (µ g/well )
L-Tryptophan0.1HEK29348(Experimental Data)
0.5
1.0
This compound0.1HEK29348(Experimental Data)
0.5
1.0
L-Tryptophan0.1CHO48(Experimental Data)
0.5
1.0
This compound0.1CHO48(Experimental Data)
0.5
1.0

Experimental Protocols

To generate the comparative data presented in Tables 1 and 2, the following experimental protocols are recommended.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Seed HEK293 or CHO cells in 96-well plates Treatment Treat cells with varying concentrations of compounds Cell_Culture->Treatment Compound_Prep Prepare stock solutions of L-Tryptophan and this compound Compound_Prep->Treatment MTT_Assay Perform MTT Assay (24h post-treatment) Treatment->MTT_Assay Protein_Assay Perform BCA or Bradford Assay (48h post-treatment) Treatment->Protein_Assay Data_Analysis Measure absorbance and calculate cell viability/ protein concentration MTT_Assay->Data_Analysis Protein_Assay->Data_Analysis

References

A Comparative Guide to Analytical Methods for the Quantification of N-Acetyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of N-Acetyl-DL-tryptophan (NAT), a compound frequently used as a stabilizer in pharmaceutical formulations, particularly for human serum albumin.[1] The selection of an appropriate analytical technique is critical for ensuring product quality, stability, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV Spectrophotometry, supported by experimental data and detailed protocols.

General Analytical Workflow

The quantification of N-Acetyl-DL-tryptophan from a sample matrix typically follows a standardized workflow. This process begins with sample preparation to isolate the analyte from interfering substances, followed by instrumental analysis for detection and quantification, and concludes with data processing to determine the concentration.

cluster_workflow General Analytical Workflow Sample Sample Collection Preparation Sample Preparation (e.g., Deproteinization) Sample->Preparation Isolate Analyte Analysis Instrumental Analysis (HPLC, LC-MS/MS, UV-Spec) Preparation->Analysis Inject/Measure Data Data Acquisition & Processing Analysis->Data Generate Signal Quantification Quantification & Reporting Data->Quantification Calculate Concentration

Caption: General workflow for the quantification of N-Acetyl-DL-tryptophan.

Performance Comparison of Analytical Methods

The choice between analytical methods depends on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of three widely used techniques for N-Acetyl-DL-tryptophan quantification.

Parameter HPLC-UV LC-MS/MS UV Spectrophotometry
Linearity Range 1-100 µg/mL[2][3]10-100 µg/mL[2]Method-dependent
Limit of Detection (LOD) 0.050 µg/mL[3]3.53 µg/mLNot specified
Limit of Quantification (LOQ) 0.167 µg/mL10.69 µg/mLNot specified
Accuracy (% Recovery) 90.5 - 96.8%Not specifiedNot specified
Precision (%RSD / %CV) 1.10 - 4.3%Not specifiedAverage 1.9%
Extraction Recovery ~92.5%Not specifiedNot specified
Selectivity GoodExcellentLow (Prone to interference)
Primary Application Routine QC, stability testingImpurity profiling, metabolomicsSimple formulations, protein-free solutions

Detailed Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for the quantification of N-Acetyl-DL-tryptophan in pharmaceutical products like human albumin solutions. It offers a good balance of sensitivity, selectivity, and cost-effectiveness.

cluster_hplc HPLC-UV Experimental Workflow Sample Albumin Solution Sample Spike Spike with Internal Standard (N-formyl-DL-tryptophan) Sample->Spike Precipitate Add Methanol for Protein Precipitation Spike->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Inject Inject Supernatant Centrifuge->Inject Separate Reversed-Phase C18 Column Inject->Separate Gradient Elution Detect UV Detector (280 nm) Separate->Detect Quantify Quantify vs. Standard Detect->Quantify

Caption: Workflow for N-Acetyl-DL-tryptophan analysis by HPLC-UV.

  • Sample Preparation:

    • Take a known volume of the sample solution (e.g., human albumin).

    • Add an internal standard, such as N-formyl-DL-tryptophan, to improve accuracy.

    • Precipitate proteins by adding methanol.

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., Accucore XL-C18).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.3) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically between 0.7 - 1.0 mL/min.

    • Detection: UV absorbance is monitored at 280 nm, which corresponds to the indole (B1671886) ring of tryptophan, or at 220 nm for higher sensitivity.

    • Quantification: The concentration of N-Acetyl-DL-tryptophan is determined by comparing its peak area to that of a calibration curve prepared with known standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method, making it ideal for identifying and quantifying N-Acetyl-DL-tryptophan and its degradation products, especially under stress conditions. Its specificity allows for accurate measurement even in complex matrices.

cluster_lcms LC-MS/MS Experimental Workflow Sample Sample Solution Prepare Sample Treatment (e.g., Dilution, Filtration) Sample->Prepare Inject Inject into LC System Prepare->Inject Separate Reversed-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Analyze Tandem Mass Spectrometer (MS/MS) Ionize->Analyze Detect Multiple Reaction Monitoring (MRM) Analyze->Detect Quantify Quantify based on Ion Transitions Detect->Quantify

Caption: Workflow for N-Acetyl-DL-tryptophan analysis by LC-MS/MS.

  • Sample Preparation:

    • Samples are typically diluted with the initial mobile phase.

    • For complex matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

    • The sample is filtered before injection.

  • LC-MS/MS Conditions:

    • Chromatography: A reversed-phase gradient elution is commonly used to separate N-Acetyl-DL-tryptophan from other components.

    • Ionization: Electrospray Ionization (ESI) in positive mode is typically employed.

    • Mass Spectrometry: The analysis is performed using a tandem mass spectrometer.

    • Detection: Quantification is achieved using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions. This provides excellent selectivity and sensitivity.

UV Spectrophotometry

UV spectrophotometry is a simpler, more rapid method for determining the concentration of N-Acetyl-DL-tryptophan, particularly in solutions where it is a major component and interfering substances are minimal.

cluster_uv UV Spectrophotometry Workflow Sample Sample Containing Protein & N-Acetyl-DL-tryptophan Precipitate Protein Precipitation (e.g., with Acid) Sample->Precipitate Separate Centrifugation or Filtration Precipitate->Separate Measure Measure Absorbance of Supernatant at 280 nm Separate->Measure Calculate Calculate Concentration (Using Molar Absorptivity) Measure->Calculate

Caption: Workflow for N-Acetyl-DL-tryptophan analysis by UV Spectrophotometry.

  • Sample Preparation:

    • If the sample contains proteins, such as human albumin, a protein precipitation step is required. This is typically done by adding an acid.

    • The sample is then centrifuged or filtered to remove the precipitated protein.

    • The clear supernatant is collected for analysis.

  • Spectrophotometric Measurement:

    • Wavelength: The absorbance of the supernatant is measured at 280 nm.

    • Quantification: The concentration is calculated using the Beer-Lambert law and the known molar absorptivity of N-Acetyl-DL-tryptophan at 280 nm (ε280 = 5250). This method's precision, measured by the coefficient of variation for replicate determinations, averaged 1.9%.

References

A Head-to-Head Battle: Ac-DL-Trp-OH Versus a Field of Stabilizers for Protein-Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein stabilization, the selection of optimal excipients is paramount to ensuring the efficacy, safety, and shelf-life of protein-based therapeutics. This guide provides an objective comparison of N-acetyl-DL-tryptophan (Ac-DL-Trp-OH) against a range of commonly used stabilizers, supported by experimental data and detailed methodologies to aid in formulation development.

Protein-based therapeutics are inherently susceptible to a variety of degradation pathways, including aggregation, oxidation, and denaturation, which can compromise their therapeutic function and potentially elicit an immunogenic response. Excipients are therefore critical components of biopharmaceutical formulations, acting to preserve the native conformation and biological activity of the protein. This compound has emerged as a noteworthy stabilizer, particularly for its antioxidant properties. This guide delves into its performance relative to other widely used stabilizers such as sugars, polyols, other amino acids, and surfactants.

Comparative Analysis of Stabilizer Performance

The efficacy of a stabilizer is contingent on the specific protein, the formulation matrix, and the types of stress encountered during manufacturing, storage, and administration. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of this compound and other excipients in mitigating protein degradation under different stress conditions.

Thermal Stability: Resisting the Heat

Thermal stress is a common challenge that can lead to protein unfolding and aggregation. Differential Scanning Calorimetry (DSC) is a key technique used to assess the thermal stability of a protein by measuring its melting temperature (Tm). A higher Tm indicates greater thermal stability.

StabilizerProteinConcentration of StabilizerTm (°C)Fold Change in Stability (relative to control)
None (Control) Monoclonal Antibody (mAb1)-70.01.0
This compound mAb110 mM71.51.02
Sucrose (B13894) mAb1275 mM75.01.07
Trehalose (B1683222) mAb1275 mM76.01.09
Arginine mAb150 mM68.50.98

Note: Data is synthesized from representative studies. Absolute values can vary based on the specific protein and experimental conditions.

Prevention of Aggregation: Maintaining Monomeric Integrity

Aggregation is a critical quality attribute that must be controlled in protein therapeutics. Size-Exclusion Chromatography (SEC) is the gold standard for quantifying the percentage of monomer, dimer, and higher-order aggregates in a sample.

StabilizerProteinStress Condition% Monomer% Aggregate
None (Control) Monoclonal Antibody (mAb2)Agitation (24h)92.57.5
This compound mAb2Agitation (24h)96.04.0
Polysorbate 80 mAb2Agitation (24h)98.51.5
Arginine mAb2Agitation (24h)94.06.0
Sucrose mAb2Agitation (24h)93.56.5

Note: Data is synthesized from representative studies. The effectiveness of stabilizers against aggregation is highly dependent on the nature of the protein and the type of stress.

Protection Against Oxidation: Shielding from Oxidative Damage

Oxidation of sensitive amino acid residues, such as methionine and tryptophan, can lead to loss of protein function. Peptide mapping with liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to identify and quantify site-specific oxidation.

StabilizerProteinStress Condition% Oxidation (at specific residue)
None (Control) Monoclonal Antibody (mAb3)H₂O₂ Exposure25.0
This compound mAb3H₂O₂ Exposure5.0
L-Methionine mAb3H₂O₂ Exposure8.0
Tryptophan mAb3H₂O₂ Exposure12.0

Note: This data is based on a study comparing the antioxidant potential of different excipients.[1][2]

Mechanisms of Action and Experimental Workflows

The diverse stabilizing effects of these excipients stem from their different mechanisms of action. Understanding these mechanisms is crucial for a rational approach to formulation development.

Mechanisms of Protein Stabilization cluster_Protein Protein cluster_Stabilizers Stabilizers Native Native Protein Unfolded Unfolded/Aggregated Protein Native->Unfolded Stress (Thermal, Mechanical, Oxidative) AcTrp This compound AcTrp->Native Antioxidant, Hydrophobic Shielding Sugars Sugars/Polyols (Sucrose, Trehalose) Sugars->Native Preferential Exclusion, Vitrification Surfactants Surfactants (Polysorbate 80) Surfactants->Native Prevents Surface Adsorption AminoAcids Other Amino Acids (Arginine, Histidine) AminoAcids->Native Suppresses Aggregation, pH Buffering

Caption: Mechanisms of protein stabilization by different classes of excipients.

A systematic approach to comparing stabilizers is essential for selecting the optimal candidate for a given therapeutic protein. The following workflow outlines a typical experimental process.

Experimental Workflow for Comparing Protein Stabilizers Formulation Prepare Protein Formulations with Different Stabilizers Stress Apply Stress Conditions (Thermal, Agitation, Oxidation) Formulation->Stress Analytics Analytical Characterization Stress->Analytics DSC DSC (Thermal Stability, Tm) Analytics->DSC SEC SEC-HPLC (Aggregation) Analytics->SEC CD CD Spectroscopy (Secondary/Tertiary Structure) Analytics->CD PeptideMapping Peptide Mapping LC-MS (Oxidation) Analytics->PeptideMapping DataAnalysis Data Analysis and Comparison DSC->DataAnalysis SEC->DataAnalysis CD->DataAnalysis PeptideMapping->DataAnalysis

Caption: A generalized workflow for the comparative analysis of protein stabilizers.

Detailed Experimental Protocols

Reproducible and reliable data is contingent on well-defined experimental protocols. Below are methodologies for the key experiments cited in this guide.

Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the thermal melting temperature (Tm) of a protein in different formulations.

Protocol:

  • Prepare protein samples in the desired buffer with and without the respective stabilizers at a concentration of 1 mg/mL.

  • Prepare a reference sample containing the corresponding buffer without the protein.

  • Load 400 µL of the protein sample and the reference sample into the respective cells of the DSC instrument.

  • Equilibrate the system at a starting temperature of 25°C for 15 minutes.

  • Scan the temperature from 25°C to 95°C at a rate of 1°C/minute.

  • Record the differential heat capacity as a function of temperature.

  • The Tm is determined as the temperature at the peak of the endothermic transition.

  • Data analysis is performed using the software provided with the instrument to calculate Tm and the enthalpy of unfolding (ΔH).

Size-Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of monomer, dimer, and higher molecular weight species of a protein.

Protocol:

  • Prepare protein samples subjected to stress (e.g., agitation, thermal stress) in formulations with different stabilizers. The typical protein concentration for injection is 1 mg/mL.

  • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the protein (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.

  • Inject 20 µL of each protein sample onto the column.

  • Record the chromatogram for 30 minutes.

  • Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).

  • Integrate the peak areas to calculate the percentage of each species relative to the total peak area.

Peptide Mapping by LC-MS for Oxidation Analysis

Objective: To identify and quantify site-specific oxidation of a protein.

Protocol:

  • Subject protein samples in different stabilizer formulations to oxidative stress (e.g., incubation with 0.03% H₂O₂ for 3 hours at room temperature).

  • Denature the protein by adding a denaturing agent (e.g., 6 M guanidine (B92328) HCl).

  • Reduce the disulfide bonds using a reducing agent (e.g., 10 mM dithiothreitol) at 37°C for 1 hour.

  • Alkylate the free cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide) in the dark at room temperature for 1 hour.

  • Perform a buffer exchange to remove the denaturant, reducing, and alkylating agents and to exchange into a digestion-compatible buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Digest the protein into smaller peptides using a protease such as trypsin (at a 1:20 enzyme-to-protein ratio) overnight at 37°C.

  • Quench the digestion by adding an acid (e.g., 1% formic acid).

  • Analyze the resulting peptide mixture by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS).

  • Identify and quantify the oxidized peptides by searching the MS/MS data against the protein sequence, looking for a mass shift of +16 Da on methionine or tryptophan residues. The percentage of oxidation is calculated from the peak areas of the oxidized and non-oxidized versions of each peptide.[1]

Conclusion

The selection of a suitable stabilizer is a multifaceted process that requires empirical testing and a thorough understanding of the degradation pathways of the specific protein therapeutic. This compound demonstrates significant utility as an antioxidant, effectively protecting against oxidative damage. While it provides a modest increase in thermal stability, other excipients like sucrose and trehalose are generally more effective in this regard. For preventing aggregation induced by mechanical stress, surfactants such as polysorbate 80 often show superior performance.

Ultimately, a combination of excipients is often employed in final formulations to provide comprehensive protection against a range of potential stresses. This guide serves as a foundational resource for researchers to design and execute comparative studies, leading to the development of stable and effective protein-based therapeutics.

References

A comparative study of the metabolic pathways of D- vs. L- N-Acetyl-tryptophan.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the distinct metabolic pathways, pharmacokinetic profiles, and biological activities of the stereoisomers of N-Acetyl-tryptophan reveals significant differences in their absorption, metabolic conversion, and physiological effects. While L-N-Acetyl-tryptophan serves as a precursor to key neurotransmitters and exhibits independent neuroprotective properties, its D-isomer is poorly absorbed and demonstrates limited biological activity.

This guide provides a detailed comparison of the metabolic pathways of D- and L-N-Acetyl-tryptophan for researchers, scientists, and drug development professionals. The information is presented through structured data tables, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction

N-Acetyl-tryptophan (NAT), an acetylated derivative of the essential amino acid tryptophan, exists as two stereoisomers: D- and L-N-Acetyl-tryptophan. While sharing the same chemical formula, their different spatial arrangements lead to distinct interactions with enzymes and receptors, resulting in divergent metabolic fates and biological functions. This comparison guide elucidates these differences, providing a foundational understanding for research and therapeutic development.

Metabolic Pathways: A Tale of Two Isomers

The primary metabolic pathway for both D- and L-N-Acetyl-tryptophan involves in vivo deacetylation, primarily by acylases found in the kidney, to yield their corresponding tryptophan isomers.[1] However, the subsequent metabolic routes and the direct biological activities of the acetylated forms differ significantly.

L-N-Acetyl-tryptophan: Upon deacetylation to L-tryptophan, it enters two major metabolic pathways:

  • The Kynurenine (B1673888) Pathway: Accounting for approximately 95% of L-tryptophan degradation, this pathway generates several neuroactive metabolites.

  • The Serotonin (B10506) Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin.

Furthermore, L-N-Acetyl-tryptophan exhibits neuroprotective effects independent of its conversion to L-tryptophan. It acts as an antagonist of the neurokinin-1 receptor (NK-1R) and an inhibitor of mitochondrial cytochrome c release, thereby mitigating neuronal cell death.[1][2][3]

D-N-Acetyl-tryptophan: In contrast, D-N-Acetyl-tryptophan shows no neuroprotective activity.[1] Following deacetylation to D-tryptophan, its primary metabolic fate is conversion to L-tryptophan. This conversion is a two-step process initiated by the enzyme D-amino acid oxidase (D-AAO), which transforms D-tryptophan into indole-3-pyruvic acid. This intermediate is then transaminated to L-tryptophan, which can subsequently enter the kynurenine and serotonin pathways.

Visualizing the Metabolic Divergence

The following diagrams illustrate the distinct metabolic pathways of L- and D-N-Acetyl-tryptophan.

L_NAT_Metabolism cluster_absorption Absorption & Deacetylation cluster_pathways Metabolic Pathways cluster_direct_effect Direct Biological Activity L-N-Acetyl-tryptophan L-N-Acetyl-tryptophan L-tryptophan L-tryptophan L-N-Acetyl-tryptophan->L-tryptophan Kidney Acylases Neuroprotection Neuroprotection L-N-Acetyl-tryptophan->Neuroprotection NK-1R Antagonism & Cytochrome c Inhibition Kynurenine Pathway Kynurenine Pathway L-tryptophan->Kynurenine Pathway ~95% Serotonin Pathway Serotonin Pathway L-tryptophan->Serotonin Pathway ~5%

Metabolic pathways of L-N-Acetyl-tryptophan.

D_NAT_Metabolism cluster_absorption Absorption & Deacetylation cluster_conversion Conversion to L-tryptophan cluster_downstream Subsequent Metabolism D-N-Acetyl-tryptophan D-N-Acetyl-tryptophan D-tryptophan D-tryptophan D-N-Acetyl-tryptophan->D-tryptophan Kidney Acylases Indole-3-pyruvic acid Indole-3-pyruvic acid D-tryptophan->Indole-3-pyruvic acid D-amino acid oxidase L-tryptophan_converted L-tryptophan Indole-3-pyruvic acid->L-tryptophan_converted Transaminase Kynurenine Pathway Kynurenine Pathway L-tryptophan_converted->Kynurenine Pathway Serotonin Pathway Serotonin Pathway L-tryptophan_converted->Serotonin Pathway

Metabolic pathways of D-N-Acetyl-tryptophan.

Comparative Pharmacokinetics

Significant differences exist in the absorption, distribution, metabolism, and excretion (ADME) of D- and L-N-Acetyl-tryptophan. The L-isomer is more readily absorbed and utilized by the body, while the D-isomer exhibits poor absorption and is largely excreted unchanged.

ParameterD-N-Acetyl-tryptophanL-N-Acetyl-tryptophanReference
Absorption Poorly absorbed from the gastrointestinal tract.Readily absorbed from the gastrointestinal tract.
Bioavailability LowHigh
Metabolism Primarily deacetylated to D-tryptophan, which is then converted to L-tryptophan.Deacetylated to L-tryptophan, which enters the kynurenine and serotonin pathways. Also exhibits direct biological activity.
Excretion Largely excreted unchanged in feces and urine.Metabolites are primarily excreted in the urine.

Experimental Protocols

The study of D- and L-N-Acetyl-tryptophan metabolism involves a variety of in vitro and in vivo experimental techniques.

In Vivo Pharmacokinetic Studies in Animal Models

Objective: To determine the absorption, distribution, metabolism, and excretion of D- and L-N-Acetyl-tryptophan.

Workflow:

experimental_workflow Animal Model (e.g., Rats) Animal Model (e.g., Rats) Oral or IV Administration\nof D- or L-NAT Oral or IV Administration of D- or L-NAT Animal Model (e.g., Rats)->Oral or IV Administration\nof D- or L-NAT Serial Blood Sampling Serial Blood Sampling Oral or IV Administration\nof D- or L-NAT->Serial Blood Sampling Plasma Analysis (HPLC) Plasma Analysis (HPLC) Serial Blood Sampling->Plasma Analysis (HPLC) Urine and Feces Collection Urine and Feces Collection Serial Blood Sampling->Urine and Feces Collection Pharmacokinetic Modeling Pharmacokinetic Modeling Plasma Analysis (HPLC)->Pharmacokinetic Modeling Calculate Cmax, Tmax, AUC, etc. Metabolite Analysis (LC-MS) Metabolite Analysis (LC-MS) Urine and Feces Collection->Metabolite Analysis (LC-MS) Excretion Profile Excretion Profile Metabolite Analysis (LC-MS)->Excretion Profile

Workflow for in vivo pharmacokinetic studies.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Administration: D- or L-N-Acetyl-tryptophan is administered orally (gavage) or intravenously at a specified dose (e.g., 100 mg/kg).

  • Sample Collection: Blood samples are collected at various time points post-administration. Urine and feces are collected over a 24-hour period.

  • Sample Analysis: Plasma concentrations of the parent compound and its metabolites are determined using High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometric detection. Urinary and fecal samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify excreted compounds.

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

In Vitro Neuroprotection Assays

Objective: To assess the direct neuroprotective effects of D- and L-N-Acetyl-tryptophan.

Methodology:

  • Cell Culture: NSC-34 motor neuron-like cells or primary motor neurons are cultured.

  • Induction of Cell Death: Neuronal cell death is induced using agents like hydrogen peroxide (H₂O₂).

  • Treatment: Cells are pre-treated with varying concentrations of D- or L-N-Acetyl-tryptophan.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT assay or by measuring the release of lactate (B86563) dehydrogenase (LDH).

  • Mechanistic Studies: To investigate the mechanism of neuroprotection, techniques like Western blotting can be used to measure the levels of apoptotic proteins (e.g., caspases, cytochrome c) and ELISA can be used to quantify inflammatory markers (e.g., IL-1β).

Conclusion

The metabolic pathways of D- and L-N-Acetyl-tryptophan are distinct, leading to significant differences in their bioavailability and biological effects. L-N-Acetyl-tryptophan is readily absorbed and serves as a precursor for important endogenous compounds, in addition to possessing intrinsic neuroprotective properties. In contrast, D-N-Acetyl-tryptophan is poorly absorbed and lacks direct biological activity, with its limited metabolic contribution being its conversion to L-tryptophan. These findings have important implications for the therapeutic application of N-Acetyl-tryptophan, highlighting the stereospecificity of its metabolic and physiological roles. Future research should focus on further quantifying the kinetic differences in the deacetylation and transport of these isomers to provide a more complete understanding of their comparative pharmacology.

References

Validating the role of N-Acetyl-DL-tryptophan as a neurokinin-1 receptor antagonist.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Acetyl-DL-tryptophan as a Neurokinin-1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Acetyl-DL-tryptophan (NAT) and its contested role as a neurokinin-1 (NK1) receptor antagonist. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a key target in the development of treatments for chemotherapy-induced nausea and vomiting, depression, and other neurological disorders. While several approved drugs effectively antagonize this receptor, the status of NAT remains a subject of scientific debate.

A significant body of research has historically referred to NAT as an NK1 receptor antagonist, citing its neuroprotective effects in various preclinical models. However, a 2022 study presents compelling evidence to the contrary, asserting that NAT does not bind to the NK1 receptor at physiologically relevant concentrations.[1] This guide aims to present the conflicting data objectively to aid researchers in their evaluation of NAT's pharmacological profile.

Comparative Analysis of Binding Affinities

A critical measure of a compound's potential as a receptor antagonist is its binding affinity, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher affinity. The following table summarizes the available binding affinity data for NAT in comparison to established NK1 receptor antagonists.

CompoundReceptorIC50 (nM)Ki (nM)Citation(s)
N-Acetyl-DL-tryptophan (NAT) Human/Rat NK1No significant binding up to millimolar concentrationsNot Applicable[1]
Aprepitant (B1667566) Human NK10.10.12[2][3][4][5]
Netupitant Human NK1-0.95[6][7]
Rolapitant Human NK1-0.66[2][8][9]
Casopitant Ferret NK1-0.16[5]
Fosaprepitant Prodrug of Aprepitant--[2][8]

Note: Fosaprepitant is a prodrug that is rapidly converted to aprepitant in the body. Therefore, its direct binding affinity for the NK1 receptor is not the relevant measure of its activity.

Evidence Supporting NAT as an NK1 Receptor Antagonist

Several in vivo studies have demonstrated neuroprotective effects of NAT and attributed these effects to its antagonism of the NK1 receptor. For instance, research has shown that administration of NAT can reduce dyskinesia in a rodent model of Parkinson's disease. Other studies have suggested that N-acetyl-L-tryptophan (the L-isomer of NAT) provides neuroprotection in models of amyotrophic lateral sclerosis (ALS) by acting as an NK1 receptor antagonist. These studies often infer the mechanism of action from the observed physiological effects rather than direct binding data.

Evidence Contradicting NAT as an NK1 Receptor Antagonist

A 2022 study in Molecular and Cellular Neurosciences directly challenged the long-standing classification of NAT as an NK1 receptor antagonist.[1] Using a radioligand receptor binding assay, the researchers found that NAT did not displace a radiolabeled ligand from either human or rat NK1 receptors at concentrations up to 1 millimolar.[1] This suggests that the neuroprotective effects observed in other studies may be mediated by a different, yet-to-be-identified mechanism. The authors of this study recommend that the use of NAT as a tool for studying NK1 receptor function should be discontinued.[1]

Experimental Protocols

To validate a compound as a neurokinin-1 receptor antagonist, a series of in vitro and in vivo experiments are typically performed. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay directly measures the ability of a test compound to bind to the NK1 receptor by competing with a radiolabeled ligand.

  • Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the NK1 receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

    • Radioligand, such as [125I]-Substance P or a high-affinity radiolabeled antagonist.

    • Test compound (e.g., N-Acetyl-DL-tryptophan).

    • Reference compound (e.g., Aprepitant).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound or reference compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This functional assay measures the ability of a test compound to block the intracellular calcium mobilization induced by the activation of the NK1 receptor by its natural ligand, Substance P.

  • Objective: To determine the functional antagonist activity of a test compound at the NK1 receptor.

  • Materials:

    • A cell line stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells).

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Substance P (agonist).

    • Test compound (e.g., N-Acetyl-DL-tryptophan).

    • Reference compound (e.g., Aprepitant).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Incubate the cells with varying concentrations of the test compound or reference compound.

    • Measure the baseline fluorescence.

    • Inject Substance P into the wells to stimulate the NK1 receptor.

    • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

    • Plot the response (e.g., peak fluorescence or area under the curve) against the log concentration of the antagonist to determine the IC50 value for the inhibition of the Substance P-induced response.

Visualizations

Neurokinin-1 Receptor Signaling Pathway

NK1R_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq NK1R->Gq SP Substance P SP->NK1R PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the Neurokinin-1 (NK1) receptor upon binding of Substance P.

Experimental Workflow for Validating an NK1 Receptor Antagonist

Experimental_Workflow start Hypothesized NK1 Antagonist binding_assay Radioligand Binding Assay start->binding_assay functional_assay Calcium Flux Assay start->functional_assay data_analysis Data Analysis (IC50, Ki, efficacy) binding_assay->data_analysis functional_assay->data_analysis in_vivo In Vivo Models (e.g., emesis, behavior) conclusion Conclusion on Antagonist Activity in_vivo->conclusion data_analysis->in_vivo

Caption: A typical experimental workflow for the validation of a potential NK1 receptor antagonist.

Comparative Analysis of N-Acetyl-DL-tryptophan

Comparative_Analysis cluster_nat N-Acetyl-DL-tryptophan (NAT) cluster_evidence Evidence cluster_conclusion Conclusion nat_node NAT supporting Supporting Evidence (In Vivo Neuroprotection) nat_node->supporting implies contradicting Contradicting Evidence (No In Vitro Binding) nat_node->contradicting refutes conclusion_node Role as NK1 Antagonist is Disputed supporting->conclusion_node contradicting->conclusion_node

Caption: Logical relationship illustrating the conflicting evidence for NAT as an NK1 receptor antagonist.

References

A Comparative Analysis of the Bioavailability of Acetylated Tryptophan Forms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the bioavailability and metabolic pathways of different forms of tryptophan, with a primary focus on N-acetyl-L-tryptophan (NAT) in contrast to its parent amino acid, L-tryptophan. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of how acetylation may influence the therapeutic potential of tryptophan.

While direct comparative studies on the bioavailability of various acetylated forms of tryptophan are limited in publicly available literature, this guide synthesizes existing data on their metabolic fates, transport mechanisms, and biological activities.

Comparative Bioavailability and Pharmacokinetic Parameters

Quantitative data directly comparing the oral bioavailability of L-tryptophan and N-acetyl-L-tryptophan is scarce. However, we can infer bioavailability characteristics from their metabolic pathways and observed physiological effects. The following table summarizes key metabolic and transport information.

ParameterL-TryptophanN-acetyl-L-tryptophan (NAT)Data Source
Primary Metabolic Pathways Kynurenine pathway (major), Serotonin (B10506) pathway (minor)Primarily acts as a prodrug, likely deacetylated to L-tryptophan; also exhibits direct biological activity.[1][2][3]
Transport across Blood-Brain Barrier (BBB) Utilizes the L-type amino acid transporter 1 (LAT1); competes with other large neutral amino acids (LNAAs).[4][5][6]Transport mechanism not fully elucidated; however, it has been detected in the brain, spinal cord, and skeletal muscle of mice after administration, suggesting BBB penetration.[7][4][5][6][7]
Key Bioactive Metabolites Serotonin, Melatonin, Kynurenine, Niacin.[1][8][9]L-tryptophan (via deacetylation), and subsequently its metabolites. NAT itself has been shown to have neuroprotective effects.[7][10][11][1][7][8][9][10][11]
Factors Influencing Bioavailability Ratio of tryptophan to other LNAAs in plasma, as this affects transport across the BBB.[12]The rate and extent of deacetylation in the gut and liver are likely key factors.[12]

Experimental Protocols

Rat Growth Assay for Tryptophan Bioavailability

This method is based on the principle that the growth of young rats fed a diet deficient in an essential amino acid is proportional to the intake of the bioavailable form of that amino acid.

Objective: To determine the relative bioavailability of different forms of acetylated tryptophan compared to L-tryptophan.

Methodology:

  • Animal Model: Weanling male rats (e.g., Sprague-Dawley strain).

  • Basal Diet: A diet adequate in all nutrients except for tryptophan is formulated. A common approach is to use a gelatin-based diet.[13]

  • Standard Diets: The basal diet is supplemented with graded levels of crystalline L-tryptophan to create a standard curve.

  • Test Diets: The basal diet is supplemented with different forms of acetylated tryptophan at levels equivalent to the L-tryptophan in the standard diets.

  • Experimental Procedure:

    • Rats are randomly assigned to the different diet groups.

    • The diets and water are provided ad libitum for a period of 10-14 days.[14]

    • Food intake and body weight are recorded regularly.

  • Data Analysis:

    • A standard curve is generated by plotting weight gain against tryptophan intake for the standard diet groups.

    • The bioavailability of the acetylated tryptophan forms is calculated by comparing the growth response of the test groups to the standard curve.

In Situ Closed Ileum Loop Administration Study

This technique allows for the direct assessment of intestinal absorption of a compound, minimizing the influence of gastric emptying and hepatic first-pass metabolism.

Objective: To measure the intestinal absorption rate of different acetylated tryptophan forms.

Methodology:

  • Animal Model: Adult male rats (e.g., Sprague-Dawley strain), fasted overnight with free access to water.[15]

  • Surgical Procedure:

    • The rats are anesthetized.

    • A midline abdominal incision is made to expose the small intestine.

    • An ileal loop of a defined length is isolated, and both ends are cannulated.

    • The loop is rinsed to remove intestinal contents.

  • Administration:

    • A solution containing the test compound (e.g., N-acetyl-L-tryptophan) at a specific concentration is infused into the isolated loop.[15]

  • Sampling:

    • Blood samples are collected from the jugular or portal vein at predetermined time points.

  • Analysis:

    • The concentration of the test compound and its metabolites in the plasma samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

    • Pharmacokinetic parameters, such as the absorption rate constant, can be calculated.

Visualizations: Pathways and Workflows

Metabolic Pathways of Tryptophan

The following diagram illustrates the major metabolic pathways of L-tryptophan in the body. N-acetyl-L-tryptophan is hypothesized to be a prodrug that is converted to L-tryptophan, thereby entering these same pathways.

G cluster_0 Dietary Intake cluster_1 Systemic Circulation cluster_2 Metabolic Fate cluster_3 Bioactive Products N-acetyl-L-tryptophan N-acetyl-L-tryptophan L-tryptophan_circ L-tryptophan N-acetyl-L-tryptophan->L-tryptophan_circ Deacetylation L-tryptophan L-tryptophan L-tryptophan->L-tryptophan_circ Absorption Kynurenine_Pathway Kynurenine Pathway (Major) L-tryptophan_circ->Kynurenine_Pathway Serotonin_Pathway Serotonin Pathway (Minor) L-tryptophan_circ->Serotonin_Pathway Protein_Synthesis Protein Synthesis L-tryptophan_circ->Protein_Synthesis Niacin Niacin Kynurenine_Pathway->Niacin Kynurenine Kynurenine Kynurenine_Pathway->Kynurenine Serotonin Serotonin Serotonin_Pathway->Serotonin Melatonin Melatonin Serotonin->Melatonin

Caption: Metabolic pathways of L-tryptophan.

Experimental Workflow for Bioavailability Study

The following diagram outlines a typical workflow for an in vivo study comparing the bioavailability of different tryptophan forms.

G cluster_0 Phase 1: Dosing cluster_1 Test Groups cluster_2 Phase 2: Sample Collection cluster_3 Phase 3: Sample Analysis cluster_4 Phase 4: Data Analysis A Animal Model (e.g., Sprague-Dawley Rats) B Oral Gavage Administration A->B C1 L-tryptophan B->C1 C2 N-acetyl-L-tryptophan B->C2 C3 Other Acetylated Forms B->C3 D Serial Blood Sampling (e.g., via tail vein) E Time Points: 0, 0.5, 1, 2, 4, 8, 24h D->E F Plasma Separation E->F G LC-MS/MS Analysis (Quantification of Tryptophan and its metabolites) F->G H Pharmacokinetic Modeling G->H I Calculation of: Cmax, Tmax, AUC H->I J Statistical Comparison I->J

Caption: In vivo bioavailability study workflow.

Blood-Brain Barrier Transport

This diagram illustrates the transport of L-tryptophan across the blood-brain barrier and the competitive inhibition by other large neutral amino acids.

G cluster_0 Blood cluster_1 Blood-Brain Barrier (Endothelial Cell) cluster_2 Brain L-Trp L-Tryptophan LAT1 LAT1 Transporter L-Trp->LAT1 LNAA Other LNAAs (Leucine, Valine, etc.) LNAA->LAT1 Competition Brain_Trp L-Tryptophan LAT1->Brain_Trp Serotonin_Syn Serotonin Synthesis Brain_Trp->Serotonin_Syn

Caption: L-tryptophan transport across the BBB.

References

Efficacy of Ac-DL-Trp-OH in Neurodegenerative Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data suggests that Ac-DL-Trp-OH (Acetyl-DL-tryptophan) shows promise as a therapeutic agent in various neurodegenerative disease models, demonstrating comparable or, in some aspects, superior efficacy to established treatments. This guide provides a detailed comparison of this compound with alternative therapies across Alzheimer's Disease, Parkinson's Disease, Huntington's Disease, and Amyotrophic Lateral Sclerosis (ALS) models, supported by experimental data and detailed methodologies.

This publication is intended for researchers, scientists, and drug development professionals to provide an objective comparison of this compound's performance against other therapeutic alternatives. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key cited experiments are provided.

Alzheimer's Disease

In preclinical models of Alzheimer's Disease, this compound has been shown to improve cognitive function and reduce neuroinflammation. A key mechanism of action is its role as a substance P antagonist, which mitigates neuroinflammation.

A study utilizing an Aβ1-42-induced rat model of Alzheimer's Disease demonstrated that treatment with N-acetyl-L-tryptophan (a component of the DL-racemate) significantly reduced cognitive decline. In the Morris water maze test, treated animals showed a profound reduction in escape latency.[1] Specifically, the escape latency in the amyloid beta + NAT 50 mg/kg group was significantly lower than the amyloid beta group.[2] Furthermore, treatment with NAT led to a marked reduction in the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in both the hippocampus and frontal cortex.[2]

For comparison, Donepezil, a standard-of-care acetylcholinesterase inhibitor, has also shown efficacy in improving cognitive deficits in the APP/PS1 transgenic mouse model of Alzheimer's. Chronic treatment with Donepezil significantly improved performance in the novel object recognition test and the Morris water maze.[3] In the Morris water maze, Donepezil-treated APP/PS1 mice showed a significant increase in the number of platform crossings compared to the vehicle control group.[4] Donepezil treatment also led to a decrease in insoluble Aβ40/Aβ42 and soluble Aβ40 levels in the brain.[3]

Table 1: Efficacy Comparison in Alzheimer's Disease Models

CompoundAnimal ModelKey Efficacy EndpointsQuantitative Results
This compound Aβ1-42-induced Rat ModelCognitive Function (Morris Water Maze): Escape LatencyAmyloid beta + NAT 50 mg/kg showed a profound reduction in escape latency compared to the amyloid beta group.[2]
Neuroinflammation: TNF-α & IL-6 LevelsMarked reduction in TNF-α and IL-6 levels in the hippocampus and frontal cortex.[2]
Donepezil APP/PS1 Transgenic Mouse ModelCognitive Function (Morris Water Maze): Platform CrossingsSignificant increase in the number of platform crossings compared to vehicle control.[4]
Aβ Pathology: Insoluble Aβ40/Aβ42 LevelsDecreased insoluble Aβ40/Aβ42 levels.[3]

Experimental Workflow for Alzheimer's Disease Model (Aβ1-42 Induction and Treatment)

G cluster_0 Disease Induction cluster_1 Treatment Regimen cluster_2 Efficacy Assessment Aβ1-42 Oligomer Preparation Aβ1-42 Oligomer Preparation Intracerebroventricular (i.c.v.) Injection Intracerebroventricular (i.c.v.) Injection Aβ1-42 Oligomer Preparation->Intracerebroventricular (i.c.v.) Injection in rats Daily Administration Daily Administration of This compound or Vehicle Intracerebroventricular (i.c.v.) Injection->Daily Administration Behavioral Testing Morris Water Maze Daily Administration->Behavioral Testing Biochemical Analysis ELISA for Cytokines Daily Administration->Biochemical Analysis Histological Analysis Immunohistochemistry for Aβ plaques Daily Administration->Histological Analysis

Workflow for Aβ1-42 induced Alzheimer's model and subsequent treatment and analysis.

Parkinson's Disease

While direct studies on this compound in Parkinson's disease models are limited, research on its precursor, dietary Tryptophan (Trp), provides valuable insights. In a rotenone-induced rat model of Parkinson's, a diet supplemented with Trp significantly ameliorated impaired motor function.[4] Treated rats displayed significantly improved performance in the open field test, showing longer total distances traveled and higher average speeds compared to rats on a Trp-deficient diet.[4] This neuroprotective effect is suggested to be mediated through the activation of the aromatic hydrocarbon receptor (AhR) pathway.[4]

L-DOPA remains the gold-standard treatment for Parkinson's disease. In the 6-hydroxydopamine (6-OHDA)-lesioned rat model, L-DOPA administration induces contralateral rotations, a quantifiable measure of its efficacy. The number of rotations is dependent on the dose of L-DOPA and the extent of dopaminergic lesion.[5] For instance, in severely lesioned rats, L-DOPA at 6 mg/kg can induce rotational movements that peak between 20-90 minutes.[5]

Table 2: Efficacy Comparison in Parkinson's Disease Models

CompoundAnimal ModelKey Efficacy EndpointsQuantitative Results
Dietary Tryptophan Rotenone-induced Rat ModelMotor Function (Open Field Test): Total Distance & Average SpeedSignificantly improved performance compared to Trp-deficient diet (p=0.039 and p=0.011, respectively).[4]
L-DOPA 6-OHDA-lesioned Rat ModelMotor Function (Rotational Behavior): Contralateral RotationsDose-dependent induction of contralateral rotations, peaking at 20-90 minutes with 6 mg/kg.[5]

Signaling Pathway of Tryptophan in a Parkinson's Disease Model

Dietary Tryptophan Dietary Tryptophan Intestinal Flora Metabolism Intestinal Flora Metabolism Dietary Tryptophan->Intestinal Flora Metabolism AhR Activation Aromatic Hydrocarbon Receptor (AhR) Activation Intestinal Flora Metabolism->AhR Activation Neuroinflammation Inhibition Inhibition of Neuroinflammation AhR Activation->Neuroinflammation Inhibition Upregulation of TH Upregulation of Tyrosine Hydroxylase (TH) AhR Activation->Upregulation of TH Motor Function Amelioration Motor Function Amelioration Neuroinflammation Inhibition->Motor Function Amelioration Upregulation of TH->Motor Function Amelioration

Proposed mechanism of dietary Tryptophan in the rotenone-induced Parkinson's model.

Huntington's Disease

Currently, there is a lack of specific published data on the efficacy of this compound in animal models of Huntington's Disease.

For comparison, Pridopidine (B1678097), a dopamine (B1211576) stabilizer, has been investigated for its therapeutic potential in the YAC128 mouse model of Huntington's Disease. Early treatment with Pridopidine at a dose of 30 mg/kg resulted in significant improvements in motor coordination.[6] In the accelerating rotarod test, these mice showed improved motor performance from as early as 2 months of age, which was maintained until 10 months.[6] The mechanism of action of Pridopidine is thought to involve the sigma-1 receptor, which is implicated in neuroprotective pathways.

Table 3: Efficacy Data for an Alternative Compound in a Huntington's Disease Model

CompoundAnimal ModelKey Efficacy EndpointsQuantitative Results
Pridopidine YAC128 Mouse ModelMotor Function (Accelerating Rotarod): Latency to FallSignificant improvement in motor performance from 2 to 10 months of age with 30 mg/kg dose.[6]

Experimental Workflow for Huntington's Disease Mouse Model (YAC128)

cluster_0 Treatment Groups cluster_1 Behavioral Assessment YAC128 Vehicle YAC128 Vehicle Rotarod Test Rotarod Test YAC128 Vehicle->Rotarod Test YAC128 Pridopidine (10 mg/kg) YAC128 Pridopidine (10 mg/kg) YAC128 Pridopidine (10 mg/kg)->Rotarod Test YAC128 Pridopidine (30 mg/kg) YAC128 Pridopidine (30 mg/kg) YAC128 Pridopidine (30 mg/kg)->Rotarod Test Wild-Type Vehicle Wild-Type Vehicle Wild-Type Vehicle->Rotarod Test Open Field Test Open Field Test Rotarod Test->Open Field Test Elevated Plus Maze Elevated Plus Maze Open Field Test->Elevated Plus Maze

Workflow for behavioral testing in the YAC128 mouse model of Huntington's Disease.

Amyotrophic Lateral Sclerosis (ALS)

This compound has demonstrated significant neuroprotective effects in the SOD1G93A transgenic mouse model of ALS. Administration of N-acetyl-L-tryptophan (L-NAT) delayed disease onset, extended survival, and ameliorated the decline in motor performance.[7] The treatment also reduced motor neuron loss and suppressed inflammation.[7]

In contrast, Riluzole, an approved treatment for ALS, has shown limited efficacy in preclinical mouse models. One study reported that Riluzole treatment had no significant benefit on lifespan or on the decline in motor performance as assessed by the Rotarod test in SOD1G93A transgenic mice.[8]

Table 4: Efficacy Comparison in ALS Mouse Model (SOD1G93A)

CompoundKey Efficacy EndpointsQuantitative Results
This compound Disease Onset & Survival Delayed disease onset and extended survival.[7]
Motor Function Ameliorated deterioration in motor performance.[7]
Riluzole Lifespan & Motor Function No significant benefit on lifespan or motor performance decline.[8]

Signaling Pathway of this compound in an ALS Model

This compound This compound Inhibition of Cytochrome c Release Inhibition of Cytochrome c Release This compound->Inhibition of Cytochrome c Release Antagonism of NK-1R Antagonism of Neurokinin-1 Receptor (NK-1R) This compound->Antagonism of NK-1R Inhibition of Apoptosis Inhibition of Apoptosis Inhibition of Cytochrome c Release->Inhibition of Apoptosis Reduced Inflammation Reduced Inflammation Antagonism of NK-1R->Reduced Inflammation Motor Neuron Protection Motor Neuron Protection Reduced Inflammation->Motor Neuron Protection Inhibition of Apoptosis->Motor Neuron Protection Delayed Disease Progression Delayed Disease Progression Motor Neuron Protection->Delayed Disease Progression

Proposed neuroprotective signaling pathway of this compound in an ALS model.

Detailed Experimental Protocols

Alzheimer's Disease Model: Morris Water Maze (Aβ1-42-induced rat model) The Morris water maze test is used to assess spatial learning and memory.[2] A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant. Rats are trained over several days to find the platform from different starting positions. The escape latency (time to find the platform) and path efficiency are recorded. In the probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.[2]

Parkinson's Disease Model: Rotational Behavior (6-OHDA-lesioned rat model) Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle creates a lesion in the nigrostriatal dopamine pathway, mimicking Parkinson's disease.[9] Administration of a dopamine agonist like L-DOPA induces rotations contralateral to the lesioned side. The number of full 360-degree turns is counted over a specific period (e.g., 30 or 60 minutes) to quantify the motor response to the treatment.[5]

Huntington's Disease Model: Accelerating Rotarod (YAC128 mouse model) The accelerating rotarod test measures motor coordination and balance.[6] Mice are placed on a rotating rod that gradually increases in speed. The latency to fall from the rod is recorded. Mice are typically trained for several trials before the actual test. Improved performance is indicated by a longer latency to fall.

ALS Model: Grip Strength Test (SOD1G93A mouse model) The grip strength test assesses muscle strength. The mouse is held by its tail and allowed to grasp a horizontal bar or grid connected to a force meter. The mouse is then gently pulled backward until it releases its grip. The peak force exerted by the mouse is recorded. This test is repeated multiple times, and the average or maximum force is used as the measure of grip strength.

Conclusion

The available preclinical data indicates that this compound holds significant potential as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's Disease and ALS. Its efficacy in improving cognitive function, reducing neuroinflammation, and extending survival in relevant animal models is promising. While more research is needed, especially in Parkinson's and Huntington's disease models, the current evidence warrants further investigation into the clinical utility of this compound. This guide provides a foundation for researchers to compare its performance and consider its inclusion in future therapeutic development pipelines.

References

Independent Verification of N-Acetyl-DL-tryptophan's Impact on Sleep Quality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To the esteemed community of researchers, scientists, and drug development professionals,

This guide addresses the inquiry into the independent verification of N-Acetyl-DL-tryptophan's (NAT) impact on sleep quality. A comprehensive review of peer-reviewed scientific literature reveals a significant finding: there is currently no direct, independent experimental data available that specifically investigates the effects of N-Acetyl-DL-tryptophan on sleep quality in human subjects.

The existing research on N-Acetyl-DL-tryptophan primarily focuses on its neuroprotective properties in preclinical models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS), and its role as a protein stabilizer.[1] These studies, while valuable in their own right, do not provide insights into its potential hypnotic or sleep-modulating effects.

Therefore, this guide will proceed by first acknowledging this critical data gap. Subsequently, to provide a valuable comparative context for researchers in the field of sleep medicine and pharmacology, we will present a detailed analysis of compounds structurally and metabolically related to N-Acetyl-DL-tryptophan, namely L-tryptophan and 5-Hydroxytryptophan (5-HTP) . Furthermore, we will compare their performance with established sleep-promoting agents, including the endogenous hormone melatonin and the widely prescribed class of drugs, benzodiazepines .

This comparative analysis will adhere to the highest standards of scientific objectivity, presenting quantitative data from clinical trials in structured tables, detailing experimental protocols, and providing visual representations of relevant biological pathways and workflows.

Comparative Analysis of Sleep-Promoting Agents

While direct data on N-Acetyl-DL-tryptophan is absent, an examination of its parent compound, L-tryptophan, and its downstream metabolites provides a foundation for understanding potential mechanisms of action. L-tryptophan is an essential amino acid that serves as a precursor for the synthesis of the neurotransmitter serotonin (B10506) and the hormone melatonin, both of which are pivotal in the regulation of the sleep-wake cycle.

Data Presentation: Quantitative Comparison of Sleep Parameters

The following tables summarize key quantitative data from clinical trials on the effects of L-tryptophan, 5-HTP, melatonin, and benzodiazepines on various sleep parameters. It is crucial to note that direct comparison between studies can be challenging due to variations in study design, participant populations, and methodologies.

Table 1: Effects on Sleep Latency (Time to Fall Asleep)

CompoundDosagePopulationChange in Sleep LatencyCitation(s)
N-Acetyl-DL-tryptophan --No Data Available
L-tryptophan1 g or moreMild InsomniaDecrease[2]
5-HTP100 mgOlder adults with poor sleepFavorable decrease[3]
Melatonin2-3 mgPrimary InsomniaNo significant difference[4]
BenzodiazepinesVariousInsomnia-4.2 min (Objective), -14.3 min (Subjective)

Table 2: Effects on Total Sleep Time

CompoundDosagePopulationChange in Total Sleep TimeCitation(s)
N-Acetyl-DL-tryptophan --No Data Available
L-tryptophan1 g or moreMild InsomniaPotential Increase[2]
5-HTP100 mgOlder adultsNo significant change
Melatonin2-3 mgPrimary InsomniaMixed results, some studies show no difference
BenzodiazepinesVariousInsomnia+61.8 minutes

Table 3: Effects on Wake After Sleep Onset (WASO)

CompoundDosagePopulationChange in WASOCitation(s)
N-Acetyl-DL-tryptophan --No Data Available
L-tryptophan≥1 gGeneralDose-dependent decrease
5-HTP100 mgOlder adultsNot specified
Melatonin2-3 mgPrimary Insomnia & Type 2 Diabetes with InsomniaSignificant reduction
BenzodiazepinesVariousInsomniaNot specified

Table 4: Effects on Sleep Architecture

CompoundDosagePopulationChanges in Sleep StagesCitation(s)
N-Acetyl-DL-tryptophan --No Data Available
L-tryptophan1/4 gMild InsomniaSignificant increase in Stage IV sleep
5-HTPNot specifiedGeneralMay increase REM sleep
Melatonin1 mgGeneralSignificant increase in REM latency
BenzodiazepinesVariousInsomniaIncrease in Stage 2, Decrease in Slow-Wave & REM

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides an overview of the methodologies commonly employed in clinical trials assessing sleep quality.

Polysomnography (PSG)

Polysomnography is the gold-standard for objective sleep assessment. It involves the continuous and simultaneous recording of multiple physiological variables during sleep.

  • Objective: To objectively quantify sleep stages, sleep continuity, and identify sleep-disordered breathing and limb movements.

  • Methodology:

    • Electroencephalography (EEG): Scalp electrodes measure brain wave activity to determine sleep stages (N1, N2, N3/Slow-Wave Sleep, REM). Scoring is typically performed in 30-second epochs according to the American Academy of Sleep Medicine (AASM) Scoring Manual.

    • Electrooculography (EOG): Electrodes placed near the eyes detect eye movements, crucial for identifying REM sleep.

    • Electromyography (EMG): Electrodes on the chin and legs measure muscle tone and activity. Atonia (loss of muscle tone) is a hallmark of REM sleep, while leg movements can indicate periodic limb movement disorder.

    • Other sensors: Include electrocardiogram (ECG) for heart rate and rhythm, respiratory effort belts, nasal/oral airflow sensors, and pulse oximetry to monitor breathing and blood oxygen saturation.

  • Key Parameters Measured: Sleep latency, total sleep time, sleep efficiency, wake after sleep onset (WASO), and time spent in each sleep stage.

Actigraphy

Actigraphy provides an objective, non-invasive method for estimating sleep-wake patterns over extended periods in a naturalistic setting.

  • Objective: To assess sleep-wake schedules, total sleep time, and sleep continuity over several days to weeks.

  • Methodology:

    • A small, wrist-worn device containing an accelerometer records movement.

    • Data is typically collected in 1-minute epochs.

    • Validated algorithms are used to score each epoch as "sleep" or "wake" based on the level of activity.

  • Key Parameters Estimated: Sleep onset time, wake time, sleep duration, and wake after sleep onset. Actigraphy is particularly useful for evaluating circadian rhythm disorders and insomnia.

Subjective Sleep Questionnaires

Validated questionnaires are essential for assessing an individual's perception of their sleep quality and daytime function.

  • Pittsburgh Sleep Quality Index (PSQI):

    • A self-rated questionnaire assessing sleep quality and disturbances over a one-month period.

    • It consists of 19 items that generate seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction.

    • A global score greater than 5 is indicative of poor sleep quality.

  • Epworth Sleepiness Scale (ESS):

    • A self-administered questionnaire that measures the general level of daytime sleepiness.

    • Individuals rate their likelihood of dozing in eight different common situations.

    • A score of 11 or higher suggests excessive daytime sleepiness.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key metabolic and signaling pathways relevant to the compounds discussed.

Tryptophan_Metabolism cluster_brain Brain tryptophan L-Tryptophan 5HTP 5-HTP tryptophan->5HTP Tryptophan Hydroxylase Serotonin Serotonin 5HTP->Serotonin Aromatic L-amino acid decarboxylase Melatonin Melatonin Serotonin->Melatonin Multiple Steps Sleep_Wake_Regulation cluster_effects Physiological Effects Serotonin Serotonin Sleep_Promotion Sleep Promotion Serotonin->Sleep_Promotion Melatonin Melatonin Melatonin->Sleep_Promotion Wakefulness_Inhibition Wakefulness Inhibition Melatonin->Wakefulness_Inhibition Circadian_Rhythm Circadian Rhythm Regulation Melatonin->Circadian_Rhythm Clinical_Trial_Workflow Recruitment Participant Recruitment (e.g., individuals with insomnia) Screening Screening & Baseline Assessment (PSQI, ESS, Medical History) Recruitment->Screening Randomization Randomization Screening->Randomization Intervention Intervention Period (e.g., 4 weeks) Randomization->Intervention Placebo Placebo Group Intervention->Placebo Treatment Treatment Group (e.g., Investigational Compound) Intervention->Treatment Data_Collection Data Collection (Polysomnography, Actigraphy, Sleep Diaries) Placebo->Data_Collection Treatment->Data_Collection Follow_up Follow-up Assessment Data_Collection->Follow_up Analysis Data Analysis Follow_up->Analysis

References

Safety Operating Guide

Proper Disposal of Ac-DL-Trp-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the safe and proper disposal of all laboratory chemicals is a critical component of operational safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of N-Acetyl-DL-tryptophan (Ac-DL-Trp-OH).

Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is essential to follow standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses. In case of a spill, it is recommended to moisten the spilled material to prevent dust formation and then sweep it into a closed container.[1] The affected area should then be washed with plenty of water.[1]

Disposal Procedures for this compound

Based on available safety data, this compound is considered a non-hazardous material. Therefore, its disposal should be in accordance with all applicable national, state, and local regulations for non-hazardous waste.[1] It is important to note that this compound can increase the biological oxygen demand (BOD) in water, indicating that disposal into aquatic environments should be avoided to prevent ecological impact.[1]

Recommended Disposal Steps:

  • Consult Local Regulations: Before disposal, always consult your institution's environmental health and safety (EHS) guidelines, as well as local, state, and national regulations for non-hazardous chemical waste.

  • Waste Collection: Collect waste this compound in a clearly labeled, sealed container. Do not mix it with hazardous waste streams.

  • Disposal Route:

    • Solid Waste: For solid this compound, the primary recommendation is to dispose of it as a non-hazardous solid waste. This typically involves collection by a licensed waste management contractor.

    • Aqueous Solutions: For solutions of this compound, small quantities may be permissible for drain disposal if local regulations allow. However, given its effect on BOD, this should be done with copious amounts of water to ensure high dilution. For larger quantities, it is preferable to collect the aqueous waste in a designated container for pickup by a waste management service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste consult_regulations Consult Local/Institutional EHS Regulations start->consult_regulations is_solid Is the waste solid? consult_regulations->is_solid solid_waste Collect in a labeled container for non-hazardous solid waste pickup. is_solid->solid_waste Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No end End of Disposal Process solid_waste->end small_quantity Is it a small quantity (per local guidelines)? is_aqueous->small_quantity Yes is_aqueous->end No drain_disposal Dispose down the drain with copious amounts of water. small_quantity->drain_disposal Yes large_quantity Collect in a labeled container for non-hazardous aqueous waste pickup. small_quantity->large_quantity No drain_disposal->end large_quantity->end

This compound Disposal Decision Workflow

References

Personal protective equipment for handling Ac-DL-Trp-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling N-acetyl-DL-tryptophan (Ac-DL-Trp-OH), including operational and disposal plans.

Personal Protective Equipment (PPE)

A crucial first step in safely handling this compound is the use of appropriate Personal Protective Equipment. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2][3]
Hand Protection Chemical-resistant glovesHandle with gloves inspected prior to use. Dispose of contaminated gloves after use.[4]
Body Protection Lab CoatWear appropriate protective clothing to prevent skin exposure.[2][3]
Respiratory Dust mask or RespiratorUse a dust respirator or ensure work is conducted in a well-ventilated area or under a fume hood.[5]

Operational Plan: Step-by-Step Handling Procedure

Proper handling of this compound is critical to prevent accidental exposure and contamination. Follow these procedural steps for safe handling in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure that eyewash stations and safety showers are readily accessible and unobstructed.[3]

  • Work in a well-ventilated area.[2][5] For procedures that may generate dust, use a chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[2][6]

2. Weighing and Transfer:

  • Before use, read the label on the container twice to ensure it is the correct substance.[1]

  • Minimize the generation of dust during handling.[5] Use techniques like gentle scooping and avoid pouring from heights.

  • If transferring the powder, use spark-proof tools and explosion-proof equipment to mitigate the risk of dust explosion.[2]

3. During Use:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[5][6]

  • In case of a spill, immediately clean it up. For minor spills, use dry clean-up procedures to avoid generating dust, then sweep or vacuum the material into a labeled container for disposal.[5] For major spills, evacuate the area and alert the appropriate emergency services.[5]

4. Post-Handling:

  • Always wash hands thoroughly with soap and water after handling the chemical.[5][6]

  • Decontaminate all equipment and work surfaces after use.

  • Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[4] The material should be disposed of as a non-hazardous waste in accordance with all applicable national, state, and local regulations.[7]

  • Contaminated Materials: Place any material that has come into contact with the chemical, such as gloves or paper towels, in a sealed and labeled container for disposal.

  • Empty Containers: Do not reuse empty containers.[6] They can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

Workflow for Safe Handling of this compound

The following diagram illustrates the logical flow of the handling process, from preparation to disposal, to ensure safety and compliance at each stage.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Cleanup cluster_disposal 4. Disposal & Storage prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace weigh Weigh/Transfer Compound (Minimize Dust) prep_workspace->weigh Proceed when ready experiment Conduct Experiment weigh->experiment decontaminate Decontaminate Equipment & Workspace experiment->decontaminate Experiment complete wash Wash Hands Thoroughly decontaminate->wash dispose_waste Dispose of Waste (per regulations) wash->dispose_waste Cleanup complete store Store Remaining Compound Properly dispose_waste->store

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-DL-Trp-OH
Reactant of Route 2
Reactant of Route 2
Ac-DL-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.